molecular formula C9H9F2NO2 B1445162 4-(Dimethylamino)-3,5-difluorobenzoic acid CAS No. 244134-21-2

4-(Dimethylamino)-3,5-difluorobenzoic acid

Cat. No.: B1445162
CAS No.: 244134-21-2
M. Wt: 201.17 g/mol
InChI Key: MMXTZPBDHBIRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-3,5-difluorobenzoic acid is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(dimethylamino)-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-12(2)8-6(10)3-5(9(13)14)4-7(8)11/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXTZPBDHBIRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Dimethylamino)-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Anthranilic Acid Derivatives

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Fluorine's unique characteristics, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of a valuable, fluorinated building block: 4-(Dimethylamino)-3,5-difluorobenzoic acid. This molecule integrates the influential ortho-difluoro substitution pattern with a dimethylamino group and a carboxylic acid moiety, making it a precursor of significant interest for the development of novel pharmaceuticals and functional materials. The strategic placement of these functional groups offers multiple avenues for further chemical modification, enabling the exploration of diverse chemical spaces.

This document is intended for researchers, medicinal chemists, and process development scientists. It will detail a robust synthetic pathway, provide insights into the rationale behind the chosen methodologies, and outline a comprehensive characterization strategy to ensure the identity and purity of the target compound.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively approached through a two-step sequence, commencing with the commercially available 4-amino-3,5-difluorobenzonitrile. This strategy involves the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by the exhaustive methylation of the primary amine.

Synthesis_Workflow A 4-Amino-3,5-difluorobenzonitrile B 4-Amino-3,5-difluorobenzoic acid A->B  NaOH (aq), Reflux Then HCl (aq) C This compound B->C  HCHO, HCOOH (Eschweiler-Clarke Reaction)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Precursor - 4-Amino-3,5-difluorobenzoic acid

The initial step involves the hydrolysis of 4-amino-3,5-difluorobenzonitrile to 4-amino-3,5-difluorobenzoic acid. This transformation is typically achieved under basic conditions, followed by acidification to precipitate the product.

Reaction Mechanism: Base-Catalyzed Nitrile Hydrolysis

The hydrolysis of the nitrile group proceeds via a two-stage nucleophilic addition-elimination mechanism. Initially, the hydroxide ion attacks the electrophilic carbon of the nitrile, forming a hydroxy-iminyl intermediate. Tautomerization and subsequent proton transfers lead to the formation of an amide intermediate. Under the reaction conditions, this amide undergoes further hydrolysis to the corresponding carboxylate, which is then protonated during the acidic workup to yield the carboxylic acid.

Experimental Protocol: Hydrolysis of 4-amino-3,5-difluorobenzonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3,5-difluorobenzonitrile (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (approximately 5-10 volumes).

  • Reaction Execution: Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup and Isolation: After cooling the reaction mixture to room temperature, carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. This will cause the product to precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 4-amino-3,5-difluorobenzoic acid as a solid. The product can be further purified by recrystallization if necessary.[2]

Part 2: N,N-Dimethylation via the Eschweiler-Clarke Reaction

The second and final step is the exhaustive methylation of the primary amino group of 4-amino-3,5-difluorobenzoic acid to the corresponding N,N-dimethylamino derivative. The Eschweiler-Clarke reaction is the method of choice for this transformation as it is a robust and high-yielding procedure that avoids the formation of quaternary ammonium salts.[3]

Reaction Mechanism: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a reductive amination process. The reaction begins with the formation of an iminium ion from the reaction of the primary amine with formaldehyde. This is followed by a hydride transfer from formic acid, which acts as the reducing agent, to the iminium ion, yielding the monomethylated amine and carbon dioxide. This process is repeated to afford the dimethylated product. The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[3]

Eschweiler_Clarke_Mechanism cluster_0 First Methylation cluster_1 Second Methylation A Primary Amine (R-NH2) B Iminium Ion [R-N=CH2]+ A->B + HCHO, -H2O C Secondary Amine (R-NHCH3) B->C + HCOOH, -CO2 D Secondary Amine (R-NHCH3) E Iminium Ion [R-N(CH3)=CH2]+ D->E + HCHO, -H2O F Tertiary Amine (R-N(CH3)2) E->F + HCOOH, -CO2

Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.

Influence of Fluoro Substituents: The presence of two electron-withdrawing fluorine atoms ortho to the amino group decreases its nucleophilicity. This may necessitate slightly more forcing reaction conditions (e.g., higher temperature or longer reaction time) compared to the methylation of aniline. However, the Eschweiler-Clarke reaction is generally effective for a wide range of anilines.

Experimental Protocol: Synthesis of this compound

Note: As no specific literature protocol for this exact transformation is readily available, the following is a generalized procedure based on the principles of the Eschweiler-Clarke reaction and may require optimization.

  • Reaction Setup: To a round-bottom flask, add 4-amino-3,5-difluorobenzoic acid (1 equivalent), formic acid (excess, e.g., 5-10 equivalents), and an aqueous solution of formaldehyde (excess, e.g., 3-5 equivalents of a 37% solution).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours. The reaction should be monitored by TLC or LC-MS to track the conversion of the starting material to the desired product.

  • Workup and Isolation: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The product may precipitate upon neutralization.

  • Purification: If a precipitate forms, it can be collected by vacuum filtration, washed with water, and dried. If the product remains in solution, the aqueous layer can be extracted with an organic solvent such as ethyl acetate. The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the target compound.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the six protons of the dimethylamino group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon environments in the molecule. The number of signals will be consistent with the symmetry of the molecule.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, confirming the equivalence of the two fluorine atoms.

Predicted NMR Data:

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~7.5-7.8sAr-H
~3.0sN(CH ₃)₂
>10br sCOOH
¹³C~165-170sC OOH
~150-155tC -F
~135-140sC -N
~110-115tC -H
~105-110sC -COOH
~40sN(C H₃)₂
¹⁹F~ -120 to -140sAr-F

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition.

Expected Mass Spectrometric Data:

  • Molecular Formula: C₉H₉F₂NO₂

  • Molecular Weight: 201.17 g/mol

  • HRMS (ESI): Calculated for [M+H]⁺: 202.0674, Found: [Value to be determined experimentally]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
2500-3300 (broad)O-H stretch of the carboxylic acid
~1700C=O stretch of the carboxylic acid
~1600, ~1500C=C stretching of the aromatic ring
~1200-1300C-N stretching
~1100-1200C-F stretching
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values to further confirm the purity and identity of the compound.

Theoretical Elemental Composition:

  • Carbon (C): 53.73%

  • Hydrogen (H): 4.51%

  • Nitrogen (N): 6.96%

Safety Considerations

  • 4-amino-3,5-difluorobenzonitrile and 4-amino-3,5-difluorobenzoic acid: These compounds should be handled with care, avoiding inhalation, ingestion, and skin contact.

  • Sodium hydroxide and Hydrochloric acid: These are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Formic acid and Formaldehyde: Formic acid is corrosive, and formaldehyde is a known carcinogen and sensitizer. Both should be handled in a well-ventilated fume hood with appropriate PPE.

  • General Precautions: All synthetic procedures should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

This technical guide outlines a robust and reliable pathway for the synthesis of this compound, a valuable building block for research and development in the pharmaceutical and materials science sectors. The described two-step synthesis, involving a nitrile hydrolysis followed by an Eschweiler-Clarke reaction, is a practical approach for obtaining this target molecule. The comprehensive characterization plan detailed herein will ensure the structural integrity and purity of the final product, providing a solid foundation for its use in subsequent applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds represents a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated benzoic acids, in particular, have emerged as valuable building blocks in the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of the physicochemical properties of a specific fluorinated benzoic acid derivative, 4-(Dimethylamino)-3,5-difluorobenzoic acid, a compound of interest for researchers and professionals in drug development. Understanding these fundamental properties is paramount for its effective application in the synthesis and development of next-generation pharmaceuticals.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design and development. These parameters govern a molecule's behavior from synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Structural and General Information
PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 244134-21-2[1]
Molecular Formula C₉H₉F₂NO₂[1]
Molecular Weight 201.17 g/mol [1]
Appearance Solid (predicted)-
Predicted Physicochemical Data
PropertyPredicted ValueSource(s)
Boiling Point 289.6 ± 40.0 °C[1]
Density 1.355 ± 0.06 g/cm³[1]
pKa 4.23 ± 0.10[1]

It is crucial for researchers to experimentally verify these predicted values as part of their development workflow.

Experimental Protocols for Property Determination

To ensure scientific integrity and reproducibility, the determination of physicochemical properties must adhere to standardized and validated protocols. The following sections detail robust methodologies for characterizing key attributes of this compound.

Determination of Aqueous Solubility

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. A common and reliable method for its determination is the shake-flask method.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess this compound to deionized water in a sealed flask. equil1 Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium. prep1->equil1 Establishment of Saturation sep1 Allow the suspension to settle. equil1->sep1 Phase Separation sep2 Filter the supernatant through a 0.45 µm filter to remove undissolved solid. sep1->sep2 anal1 Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV). sep2->anal1 Quantification

Caption: Workflow for the determination of aqueous solubility using the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled vessel. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant and filter it through a chemically inert, non-adsorptive filter (e.g., a 0.45 µm PTFE syringe filter) to remove all solid particles.

  • Quantification: Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

  • Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Determination of the Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different physiological pH values, which in turn affects its absorption, distribution, and target engagement. Potentiometric titration is a highly accurate method for pKa determination.

Experimental Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture). titr1 Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration. prep1->titr1 Initiation of Titration titr2 Monitor the pH of the solution continuously using a calibrated pH electrode. titr1->titr2 anal1 Plot the measured pH values against the volume of titrant added to generate a titration curve. anal2 Determine the volume of titrant at the half-equivalence point. anal1->anal2 anal3 The pH at the half-equivalence point is equal to the pKa of the compound. anal2->anal3

Caption: Workflow for the determination of pKa by potentiometric titration.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in a suitable solvent. If the compound has low aqueous solubility, a co-solvent such as methanol or ethanol may be used.

  • Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Procedure: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the corresponding volume of titrant added.

  • Data Analysis: Plot the pH values as a function of the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve. The volume of titrant at the half-equivalence point is half the volume required to reach the equivalence point.

  • pKa Determination: The pKa is equal to the pH of the solution at the half-equivalence point.

Spectroscopic Characterization

While specific spectral data for this compound is not widely published, the following are the expected spectroscopic features based on its chemical structure. Experimental verification is essential.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a singlet for the two equivalent aromatic protons, and a singlet for the six equivalent protons of the dimethylamino group. The proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the different carbon atoms in the molecule. The carbon atoms directly bonded to fluorine would exhibit characteristic splitting patterns due to C-F coupling.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (201.17 g/mol ). The fragmentation pattern would provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp absorption for the C=O stretch of the carboxylic acid, and absorptions corresponding to the C-F and C-N bonds.

Conclusion: A Foundation for Future Research

This guide provides a comprehensive overview of the key physicochemical properties of this compound and outlines robust experimental protocols for their determination. While some of the presented data are based on predictive models, they offer a solid starting point for researchers. The strategic placement of the dimethylamino and difluoro substituents on the benzoic acid core makes this a compound of significant interest for the development of novel therapeutic agents. A thorough experimental characterization of its physicochemical properties is a critical first step in unlocking its full potential in drug discovery and development.

References

An In-depth Technical Guide to 4-(Dimethylamino)-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds represents a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—including its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity. It is within this context that 4-(Dimethylamino)-3,5-difluorobenzoic acid emerges as a compound of significant interest. Its structure, featuring a benzoic acid moiety flanked by two fluorine atoms and activated by a dimethylamino group, presents a versatile platform for the synthesis of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, analytical characterization, and potential applications, grounded in established chemical principles and data from closely related analogues.

Part 1: Core Identification and Chemical Properties

A precise understanding of a compound's identity and fundamental properties is paramount for its effective application in research and development. This section consolidates the key identifiers and physicochemical characteristics of this compound.

Chemical Identifiers

Clear and unambiguous identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 244134-21-2Chemical Abstracts Service
Molecular Formula C₉H₉F₂NO₂N/A
Synonyms Benzoic acid, 4-(dimethylamino)-3,5-difluoro-N/A
Physicochemical Properties

While experimentally determined data for this specific molecule is not extensively available in peer-reviewed literature, predictive models and data from analogous compounds provide valuable insights into its expected properties.

PropertyPredicted/Reported ValueNotes
Molecular Weight 201.17 g/mol N/A
Boiling Point 289.6 ± 40.0 °CPredicted value.
Density 1.355 ± 0.06 g/cm³Predicted value.
pKa 4.23 ± 0.10Predicted value.
Appearance Expected to be a solid at room temperature.Based on related benzoic acid derivatives.

Part 2: Synthesis and Purification

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound would likely involve the methylation of a 4-amino-3,5-difluorobenzoic acid precursor. This precursor is accessible through multi-step synthesis starting from commercially available materials.

Synthetic_Pathway A 4-Bromo-2,6-difluoroaniline B 4-Amino-3,5-difluorobenzonitrile A->B CuCN, DMF, Reflux C 4-Amino-3,5-difluorobenzoic acid B->C NaOH, H₂O, Reflux then HCl D This compound C->D Reductive Amination (e.g., HCHO, HCOOH)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection and would require experimental validation and optimization.

Step 1: Synthesis of 4-Amino-3,5-difluorobenzonitrile from 4-Bromo-2,6-difluoroaniline

  • Rationale: The Rosenmund-von Braun reaction is a classic and effective method for the introduction of a nitrile group onto an aryl halide.

  • Procedure: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-bromo-2,6-difluoroaniline and copper(I) cyanide (3 equivalents) in dimethylformamide (DMF). Heat the mixture to reflux and maintain for 24 hours. After cooling to room temperature, quench the reaction by pouring into an aqueous solution of ammonium hydroxide. The resulting precipitate can be filtered and purified.

Step 2: Hydrolysis to 4-Amino-3,5-difluorobenzoic acid[1]

  • Rationale: Basic hydrolysis of the nitrile provides the corresponding carboxylic acid.

  • Procedure: Treat 4-amino-3,5-difluorobenzonitrile with an aqueous solution of sodium hydroxide (e.g., 1 M) and heat to reflux for 24 hours[1]. After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product as its hydrochloride salt. The free base can be obtained by neutralization and extraction.

Step 3: Reductive Amination to this compound

  • Rationale: The Eschweiler-Clarke reaction is a well-established method for the N,N-dimethylation of primary amines using formaldehyde and formic acid.

  • Procedure: To a solution of 4-amino-3,5-difluorobenzoic acid in formic acid, add an aqueous solution of formaldehyde. Gently heat the mixture, which will result in the evolution of carbon dioxide. Upon completion of the reaction, cool the mixture and adjust the pH to precipitate the product.

Purification and Validation
  • Purification: The final product would likely be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

  • Validation: The purity of the synthesized compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods as detailed in the following section.

Part 3: Analytical Characterization

Thorough analytical characterization is non-negotiable for ensuring the identity, purity, and structural integrity of a chemical compound. This section outlines the expected spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the six protons of the dimethylamino group, and a broad singlet for the carboxylic acid proton. The chemical shift of the aromatic protons will be influenced by the electron-donating dimethylamino group and the electron-withdrawing fluorine and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will be more complex, showing distinct signals for the quaternary carbons (including the carboxyl carbon and the carbons attached to the fluorine and amino groups) and the aromatic CH carbons. Carbon-fluorine coupling will result in splitting of the signals for the fluorinated carbons.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a single resonance, confirming the symmetric nature of the two fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

  • A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).

  • A strong C=O stretch for the carboxylic acid (~1700 cm⁻¹).

  • C-N stretching vibrations for the dimethylamino group.

  • C-F stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition (C₉H₉F₂NO₂). The fragmentation pattern would likely show the loss of the carboxylic acid group and other characteristic fragments.

Analytical_Workflow A Purified Compound B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C IR Spectroscopy A->C D Mass Spectrometry (HRMS) A->D E Structural Confirmation & Purity Assessment B->E C->E D->E

Caption: Standard analytical workflow for the characterization of a synthesized compound.

Part 4: Applications and Future Directions

The structural motifs present in this compound suggest its potential utility in several areas of research, particularly in medicinal chemistry.

Role in Drug Discovery

Fluorinated benzoic acids are valuable building blocks in the synthesis of pharmaceuticals. The presence of fluorine can enhance metabolic stability and binding affinity. The dimethylamino group can serve as a key pharmacophoric feature or as a synthetic handle for further elaboration. This compound could be a precursor for the synthesis of:

  • Enzyme Inhibitors: The benzoic acid moiety can mimic natural substrates and interact with active sites of enzymes.

  • Receptor Ligands: The aromatic scaffold can be functionalized to target specific G-protein coupled receptors (GPCRs) or other receptor families.

  • Bioactive Scaffolds: The overall structure can serve as a starting point for the development of libraries of compounds for high-throughput screening.

Materials Science Applications

The electronic properties of this molecule, influenced by the interplay of the electron-donating and electron-withdrawing groups, could make it a candidate for incorporation into:

  • Organic Dyes and Pigments: The chromophoric system may impart interesting photophysical properties.

  • Functional Polymers: It could be polymerized or incorporated into polymers to create materials with specific electronic or physical properties.

Part 5: Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling aromatic carboxylic acids and fluorinated compounds should be strictly followed.

  • General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.

  • Toxicology: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance.

Conclusion

This compound represents a chemical entity with considerable potential, primarily as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. While detailed experimental data for this specific compound remains to be published, this guide provides a robust framework for its identification, a plausible and scientifically grounded synthetic approach, and an outline of its expected analytical characteristics and potential applications. As research in the field of fluorinated organic compounds continues to expand, it is anticipated that the utility of such strategically functionalized molecules will become increasingly apparent, paving the way for new discoveries and innovations.

References

solubility of 4-(Dimethylamino)-3,5-difluorobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)-3,5-difluorobenzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The solubility of this compound in various organic solvents is a critical parameter that influences its utility in a range of applications, from synthetic reaction optimization and purification to formulation for drug delivery. Understanding and predicting its solubility behavior is paramount for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the . It is designed to equip researchers with the foundational knowledge and experimental protocols necessary to conduct accurate and reproducible solubility assessments.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[1][2][3] For a solute to dissolve, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions. The solubility of this compound is influenced by its molecular structure, including the presence of polar and nonpolar groups, and its ability to form hydrogen bonds.

The key structural features of this compound that dictate its solubility are:

  • Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group will strongly interact with polar, protic solvents.

  • Dimethylamino Group (-N(CH₃)₂): This tertiary amine is a polar group that can act as a hydrogen bond acceptor.

  • Fluorine Atoms (-F): The two fluorine atoms are highly electronegative, creating strong dipole moments within the molecule and influencing its overall polarity.

Based on these features, the solubility of this compound in various organic solvents can be predicted as follows:

  • High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF, acetone) and polar protic solvents (e.g., alcohols) that can engage in hydrogen bonding and dipole-dipole interactions.

  • Moderate Solubility: Expected in solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).

  • Low Solubility: Expected in nonpolar solvents (e.g., hexane, toluene) where the energy required to break the strong intermolecular forces within the solid compound is not sufficiently compensated by the weak van der Waals interactions with the solvent.

Caption: Predicted molecular interactions governing solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5][6][7][8] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound is determined analytically.

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • Accurately weigh an excess amount of this compound into a series of vials. An excess is crucial to ensure a saturated solution is formed.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[8]

    • Allow the mixture to equilibrate for a predetermined time, typically 24 to 48 hours, to ensure that the solution is fully saturated.[5][8]

  • Sample Preparation for Analysis:

    • Carefully remove the vials from the shaker, ensuring that the undissolved solid is not disturbed.

    • Allow the vials to stand for a short period to allow the solid to settle.

    • Withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Calculation:

    • Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Shake_Flask_Workflow A 1. Add Excess Solid to Solvent B 2. Equilibrate (Shake at Constant Temp) A->B C 3. Filter Supernatant B->C D 4. Dilute Sample C->D E 5. Analyze by HPLC/LC-MS D->E F 6. Calculate Solubility E->F

Caption: Experimental workflow for the shake-flask method.

Data Presentation and Analysis

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol5.1[Experimental Value][Calculated Value]
Ethanol4.3[Experimental Value][Calculated Value]
Polar Aprotic DMSO7.2[Experimental Value][Calculated Value]
DMF6.4[Experimental Value][Calculated Value]
Acetone5.1[Experimental Value][Calculated Value]
Intermediate Polarity Ethyl Acetate4.4[Experimental Value][Calculated Value]
Dichloromethane3.1[Experimental Value][Calculated Value]
Nonpolar Toluene2.4[Experimental Value][Calculated Value]
Hexane0.1[Experimental Value][Calculated Value]

Conclusion

References

Spectroscopic Characterization of 4-(Dimethylamino)-3,5-difluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Dimethylamino)-3,5-difluorobenzoic acid, a key intermediate in the development of advanced pharmaceutical agents and functional materials. The strategic incorporation of fluorine atoms and a dimethylamino group onto the benzoic acid scaffold imparts unique electronic and physiological properties, making a thorough understanding of its structural and spectroscopic features essential for researchers in medicinal chemistry and materials science. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the interpretation of the spectra and the underlying molecular characteristics.

Molecular Structure and Key Spectroscopic Features

This compound possesses a highly substituted aromatic ring, leading to distinct and informative spectroscopic signatures. The electron-donating dimethylamino group and the electron-withdrawing fluorine and carboxylic acid groups create a unique electronic environment that influences chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in mass spectrometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the proton and carbon environments within the molecule. The following data is predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic protons and the dimethylamino protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6s2HAr-H
~3.1s6HN(CH₃)₂
~12.5br s1HCOOH

Expert Interpretation: The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern and are therefore expected to appear as a singlet. The fluorine atoms ortho to these protons will likely cause some broadening of the signal. The six protons of the two methyl groups on the nitrogen atom are also equivalent and will appear as a sharp singlet. The acidic proton of the carboxylic acid will be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide detailed information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

Chemical Shift (δ) ppmAssignment
~168C=O
~155 (d)C-F
~145C-N
~128C-COOH
~115 (d)C-H
~40N(CH₃)₂

Expert Interpretation: The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum. The carbons directly attached to the fluorine atoms will appear as doublets due to ¹J C-F coupling. Similarly, the aromatic carbons adjacent to the fluorinated carbons will exhibit smaller C-F couplings. The carbon attached to the dimethylamino group will be shifted upfield compared to an unsubstituted benzene ring due to the electron-donating nature of the nitrogen.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Frequency (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1480MediumC=C stretch (aromatic)
~1350StrongC-N stretch
~1250StrongC-F stretch

Expert Interpretation: The most prominent feature will be the very broad O-H stretch of the carboxylic acid dimer, which often overlaps with C-H stretching vibrations. The strong carbonyl (C=O) absorption is also a key diagnostic peak. The presence of the aromatic ring will be confirmed by the C=C stretching vibrations. The strong C-F and C-N stretching vibrations are also expected in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.

m/zInterpretation
202[M+H]⁺ (Molecular ion peak)
184[M-OH]⁺ or [M-H₂O+H]⁺
156[M-COOH]⁺
141[M-COOH-CH₃]⁺

Expert Interpretation: The molecular ion peak ([M+H]⁺) will be observed at an m/z corresponding to the molecular weight of the compound plus a proton. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical or a water molecule, and the loss of the entire carboxylic acid group (decarboxylation). Subsequent fragmentation of the dimethylamino group, such as the loss of a methyl radical, is also plausible.

M [M+H]⁺ (m/z 202) F1 [M-OH]⁺ (m/z 184) M->F1 -OH F2 [M-COOH]⁺ (m/z 156) M->F2 -COOH F3 [M-COOH-CH₃]⁺ (m/z 141) F2->F3 -CH₃

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrument parameters.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR should be employed. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. ATR requires placing the solid sample directly onto the crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) is recorded first, followed by the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid or acetic acid to promote ionization.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for this type of analysis.

  • Data Acquisition: The sample solution is infused into the ESI source. The mass analyzer is scanned over a relevant m/z range to detect the molecular ion and its fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a detailed and multi-faceted characterization of this compound. The combination of NMR, IR, and MS data allows for unambiguous structural confirmation and provides a valuable reference for researchers working with this and related compounds. The interpretation of these spectra, grounded in the fundamental principles of spectroscopy and an understanding of substituent effects, is crucial for quality control, reaction monitoring, and the rational design of new molecules.

A Comprehensive Technical Guide to the Prospective Crystal Structure of 4-(Dimethylamino)-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Dimethylamino)-3,5-difluorobenzoic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The precise arrangement of atoms in its solid state, or crystal structure, is fundamental to understanding its physicochemical properties, such as solubility, stability, and intermolecular interactions. As of the latest literature review, a definitive crystal structure for this compound has not been publicly reported. This guide, therefore, serves a dual purpose: first, to present a comprehensive, field-proven workflow for the synthesis, crystallization, and structural determination of this compound; and second, to provide an expert analysis of its anticipated structural features based on the known crystallography of analogous compounds. This document is intended to be a practical roadmap for researchers seeking to elucidate this novel crystal structure.

Part 1: Introduction and Significance

The introduction of fluorine atoms into organic molecules can profoundly alter their electronic properties, lipophilicity, and metabolic stability, making them highly valuable in drug design. The title compound, this compound, combines the electron-donating dimethylamino group with the electron-withdrawing fluorine atoms and a carboxylic acid moiety capable of forming strong hydrogen bonds. This unique combination suggests that its crystal packing will be governed by a complex interplay of forces, including hydrogen bonding, halogen bonding, and π-stacking.

Understanding this crystal structure is not merely an academic exercise. For drug development professionals, a defined crystal structure is critical for:

  • Polymorph Screening: Identifying the most stable crystalline form to ensure consistent bioavailability and shelf-life.

  • Salt and Co-crystal Formulation: Designing new solid forms with tailored properties.

  • Structure-Activity Relationship (SAR) Studies: Correlating solid-state conformation with biological activity.

This guide provides the necessary experimental and theoretical framework to achieve this structural determination.

Part 2: Proposed Experimental Workflow

The determination of a novel crystal structure is a systematic process that begins with synthesis and culminates in crystallographic analysis. The following protocols are designed to be self-validating, with clear causality behind each step.

Synthesis of this compound

While the target compound is commercially available, synthesis from precursors allows for greater control over purity, which is paramount for successful crystallization. A plausible synthetic route can be adapted from established procedures for similar fluorinated benzoic acids. The likely precursor, 4-Amino-3,5-difluorobenzoic acid, is also commercially available[1].

Proposed Protocol: Reductive Amination

  • Dissolution: Dissolve 4-Amino-3,5-difluorobenzoic acid (1 equivalent) in a suitable solvent such as methanol.

  • Methylation: Add an aqueous solution of formaldehyde (2.2 equivalents) followed by a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise at 0 °C. The use of STAB is often preferred for its milder nature and reduced side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by adding water. Acidify the mixture with dilute HCl to a pH of ~2-3, which will protonate the dimethylamino group and precipitate any unreacted starting material.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Crystallization Strategy

Obtaining single crystals of sufficient size and quality is often the most challenging step. A multi-pronged screening approach is recommended.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Slow Evaporation: Prepare saturated or near-saturated solutions in promising solvents in small vials. Cover the vials with a perforated cap to allow for slow evaporation over several days at room temperature.

  • Vapor Diffusion (Hanging and Sitting Drop):

    • Hanging Drop: Place a small drop (~2-5 µL) of the concentrated solution on a siliconized glass coverslip. Invert the coverslip over a well containing a reservoir of a less-soluble solvent (the precipitant).

    • Sitting Drop: Place the drop on a pedestal within the well containing the precipitant. The slow diffusion of the precipitant vapor into the drop reduces the solubility of the compound, promoting slow crystal growth.

  • Temperature Gradient: Slowly cool a saturated solution from a higher temperature to a lower temperature. This can be achieved in a programmable incubator or by moving the solution between environments of different temperatures.

Diagram of the Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction & Analysis A 1. Reductive Amination of 4-Amino-3,5-difluorobenzoic acid B 2. Reaction Monitoring (TLC/LC-MS) A->B C 3. Work-up & Extraction B->C D 4. Purification (Chromatography) C->D E 5. Purity Confirmation (NMR, MS) D->E Purified Compound F 6. Crystallization Screening (Evaporation, Vapor Diffusion, Cooling) E->F G 7. Harvest Single Crystal F->G H 8. Mount Crystal on Diffractometer G->H High-Quality Crystal I 9. Data Collection H->I J 10. Structure Solution & Refinement I->J K 11. Structure Validation & Analysis J->K

Caption: Workflow for Crystal Structure Determination.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, its three-dimensional structure can be determined using SC-XRD.

Protocol for Data Collection and Structure Refinement:

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the goniometer on an X-ray diffractometer. A preliminary screening will determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution: The collected diffraction data is processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An initial model of the molecule is fitted into the electron density map. The atomic positions and displacement parameters are then refined against the experimental data using least-squares methods until the model converges.

  • Validation: The final structure is validated using metrics such as R-factors and by checking for any unresolved electron density or structural anomalies. The final data is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Part 3: Predicted Structural Features and Analysis

Based on the known crystal structures of analogous molecules, we can make informed predictions about the key intermolecular interactions that will define the crystal packing of this compound.

Anticipated Intermolecular Interactions

The molecule possesses several functional groups capable of engaging in strong and weak intermolecular interactions.

  • Carboxylic Acid Dimerization: Benzoic acids very commonly form centrosymmetric dimers in the solid state via strong O-H···O hydrogen bonds between their carboxylic acid groups. The crystal structure of 3,5-difluorobenzoic acid clearly shows this dimeric motif[2]. It is highly probable that the title compound will exhibit the same feature.

  • C-H···F and C-H···O Interactions: The fluorine atoms and the carboxylic oxygen atoms are potential hydrogen bond acceptors. Weak C-H···F and C-H···O interactions involving aromatic or methyl C-H donors are expected to play a significant role in stabilizing the three-dimensional packing.

  • π-π Stacking: The electron-rich aromatic ring, influenced by the dimethylamino group, is likely to participate in π-π stacking interactions with adjacent molecules. The presence of fluorine atoms can modulate these interactions, potentially leading to offset or "slipped" stacking arrangements.

  • Absence of Strong N-H Donors: Unlike its precursor, 4-amino-3,5-difluorobenzoic acid, the title compound lacks N-H donors. This eliminates the possibility of N-H···O or N-H···F hydrogen bonds, which are observed in related primary amines[3]. The tertiary amine nitrogen is a poor hydrogen bond acceptor and is unlikely to be a primary interaction site.

Diagram of Predicted Interactions

G center 4-(Dimethylamino)-3,5- difluorobenzoic Acid Crystal Packing dimer Strong O-H···O Carboxylic Acid Dimer center->dimer Dominant Motif chf Weak C-H···F Interactions center->chf Directional Packing cho Weak C-H···O Interactions center->cho 3D Stabilization pi π-π Stacking Interactions center->pi Lattice Stabilization

Caption: Predicted Intermolecular Forces.

Crystallographic Data Comparison

To provide context, the table below compares the known crystallographic data of a non-fluorinated analog with a related difluorinated benzoic acid. This highlights the potential influence of fluorine substitution on the crystal lattice.

Parameter4-(Dimethylamino)benzoic acid[4]3,5-Difluorobenzoic acid[2]This compound
Formula C₉H₁₁NO₂C₇H₄F₂O₂C₉H₉F₂NO₂
Crystal System MonoclinicMonoclinicTo be determined (TBD)
Space Group P2₁/nP2₁/cTBD
Key Interactions O-H···O dimers, C-H···OO-H···O dimers, C-H···OPredicted: O-H···O dimers, C-H···F, π-stacking
CCDC Number 294331640193N/A

Part 4: Conclusion and Future Work

While the crystal structure of this compound remains to be experimentally determined, this guide provides a robust and scientifically grounded pathway for its elucidation. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can successfully obtain and analyze this novel structure. The predictive analysis, based on established crystallographic principles and data from analogous compounds, strongly suggests a structure dominated by carboxylic acid dimerization, supported by a network of weaker C-H···F/O and π-stacking interactions.

The determination of this structure will be a valuable contribution to the fields of crystallography, medicinal chemistry, and materials science, enabling a deeper understanding of how fluorination and substitution patterns dictate solid-state architecture and, consequently, material properties.

References

The Strategic Deployment of 4-(Dimethylamino)-3,5-difluorobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Growing Prominence of Fluorinated Scaffolds in Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively offer a powerful toolkit for modulating a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3][4] When integrated into a benzoic acid framework, and further augmented with a dimethylamino group, as seen in 4-(dimethylamino)-3,5-difluorobenzoic acid, a versatile and highly valuable scaffold emerges for the development of novel therapeutics. This guide will provide an in-depth technical exploration of the potential applications of this scaffold, from its fundamental physicochemical characteristics to its role in the synthesis of bioactive agents, with a particular focus on its utility in the design of kinase inhibitors and other targeted therapies.

Physicochemical Properties and Synthetic Rationale

The this compound moiety presents a unique combination of electronic and steric features that are highly advantageous in medicinal chemistry.

Table 1: Physicochemical Properties of this compound and its Amide Derivative

PropertyThis compound4-(Dimethylamino)-3,5-difluorobenzamideSource(s)
CAS Number 244134-21-2658072-18-5[5]
Molecular Formula C₉H₉F₂NO₂C₉H₁₀F₂N₂O
Molecular Weight 201.17 g/mol 200.19 g/mol [1]
Boiling Point (Predicted) 289.6±40.0 °CNot Available
Density (Predicted) 1.355±0.06 g/cm³Not Available
pKa (Predicted) 4.23±0.10Not Available
Topological Polar Surface Area Not Available32.3 Ų[1]

The presence of two fluorine atoms ortho to the dimethylamino group creates a unique electronic environment. These strongly electron-withdrawing fluorine atoms can significantly lower the pKa of the benzoic acid, influencing its ionization state at physiological pH. Furthermore, the dimethylamino group, a strong electron-donating group, can modulate the overall electron density of the aromatic ring. This electronic push-pull system can be exploited to fine-tune interactions with biological targets.

From a synthetic perspective, this compound is a versatile building block. The carboxylic acid moiety serves as a convenient handle for the formation of amide and ester derivatives, which are common functionalities in drug molecules.

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The 4-(dimethylamino)-3,5-difluorophenyl moiety has emerged as a privileged scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The unique electronic and steric properties of this scaffold allow it to form key interactions within the ATP-binding pocket of various kinases.

Case Study: Urea Derivatives as Potent Kinase Inhibitors

A significant application of this compound is in the synthesis of urea-based kinase inhibitors.[1][2] Urea derivatives are known to form bidentate hydrogen bonds with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.

One notable example is the synthesis of N-[4-(Dimethylamino)-3,5-difluorobenzoyl]-N'-(pyridin-3-ylmethyl)urea. While specific biological data for this exact compound is not publicly available, its structure is representative of a class of compounds designed to target various kinases.

Experimental Workflow: Synthesis of a Representative Urea Derivative

The synthesis of such urea derivatives typically involves a multi-step process, starting from this compound.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Isocyanate Formation cluster_2 Step 3: Urea Formation A 4-(Dimethylamino)-3,5- difluorobenzoic acid C 4-(Dimethylamino)-3,5- difluorobenzoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) E 4-(Dimethylamino)-3,5- difluorobenzoyl azide C->E Acetone D Sodium Azide (NaN₃) G 4-(Dimethylamino)-3,5- difluorophenyl isocyanate E->G Toluene, Reflux F Curtius Rearrangement (Heat) I N-[4-(Dimethylamino)-3,5-difluorobenzoyl]- N'-(pyridin-3-ylmethyl)urea G->I Anhydrous THF H 3-(Aminomethyl)pyridine

Caption: Synthetic pathway for a representative urea derivative.

Protocol 1: Synthesis of N-[4-(Dimethylamino)-3,5-difluorobenzoyl]-N'-(pyridin-3-ylmethyl)urea

  • Acid Chloride Formation: this compound is refluxed with an excess of thionyl chloride to yield the corresponding acid chloride. The excess thionyl chloride is removed under reduced pressure.

  • Isocyanate Formation: The crude acid chloride is dissolved in a suitable solvent like acetone and treated with sodium azide to form the acyl azide. This intermediate is then carefully heated in an inert solvent such as toluene to induce a Curtius rearrangement, yielding 4-(dimethylamino)-3,5-difluorophenyl isocyanate.

  • Urea Formation: The isocyanate is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and treated with one equivalent of 3-(aminomethyl)pyridine. The reaction mixture is stirred at room temperature until completion, yielding the final urea product. The product can be purified by crystallization or column chromatography.

Potential Therapeutic Targets and Future Perspectives

The versatility of the this compound scaffold extends beyond a single kinase target. By modifying the substituents on the amide or urea nitrogen, medicinal chemists can target a wide range of kinases and other enzymes.

Diagram 1: Potential Signaling Pathways Targeted by Derivatives

Caption: Potential cellular targets for derivatives.

Future research directions for this scaffold include:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the groups attached to the core scaffold will help in elucidating the key structural features required for potent and selective inhibition of specific targets.

  • Exploration of Novel Targets: Screening of compound libraries based on this scaffold against a wide range of biological targets could uncover novel therapeutic applications.

  • Pharmacokinetic Optimization: Further chemical modifications can be made to improve the drug-like properties of lead compounds, such as solubility, metabolic stability, and oral bioavailability.

Conclusion

This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its unique combination of electronic and steric properties, coupled with its synthetic tractability, makes it an attractive starting point for the design of novel therapeutic agents, particularly in the realm of kinase inhibition. The continued exploration of this scaffold is likely to yield new and improved treatments for a variety of diseases.

References

An In-depth Technical Guide to the Discovery and History of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of fluorinated benzoic acids, a class of compounds that has become indispensable in modern science, particularly in the fields of drug discovery and materials science. From their theoretical conception in the early days of fluorine chemistry to their synthesis and the elucidation of their unique properties, this guide details the pivotal moments and scientific breakthroughs that have shaped our understanding and application of these molecules. We will delve into the historical context of their synthesis, including early methodologies and the landmark development of the Balz-Schiemann reaction, and trace the evolution of their applications from niche industrial uses to their current prominence in the pharmaceutical industry. This guide will also provide a comparative analysis of the physicochemical properties of the ortho, meta, and para isomers, supported by quantitative data and detailed experimental protocols.

Introduction: The Dawn of a New Era in Organic Chemistry

The introduction of fluorine into organic molecules has revolutionized the landscape of chemistry, leading to the development of novel materials and therapeutic agents with enhanced properties. The story of fluorinated benzoic acids is a captivating chapter in this narrative, showcasing the journey from fundamental scientific curiosity to the creation of compounds with profound real-world impact.

The unique physicochemical properties conferred by the fluorine atom—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—dramatically alter the characteristics of the parent benzoic acid molecule. These modifications influence acidity, lipophilicity, metabolic stability, and binding interactions, making fluorinated benzoic acids highly sought-after building blocks in medicinal chemistry and materials science. This guide will provide a detailed historical and technical overview of these remarkable compounds.

The Historical Trajectory: From Elemental Discovery to Aromatic Fluorination

The journey to fluorinated benzoic acids begins with the challenging isolation of elemental fluorine. For decades, chemists struggled to tame this highly reactive element. It was not until 1886 that French chemist Henri Moissan successfully isolated fluorine through electrolysis, a feat that earned him the Nobel Prize in Chemistry and opened the door to the field of organofluorine chemistry.[1]

The first synthesis of an organofluorine compound is credited to the Russian chemist and composer Alexander Borodin in 1862, who achieved a nucleophilic substitution of a halogen with fluoride. However, the synthesis of aromatic fluorides posed a significant challenge due to the inertness of the benzene ring to direct fluorination, which often resulted in violent and uncontrolled reactions.

A pivotal breakthrough came in 1927 with the development of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[1] This reaction provided a reliable method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of an aryl diazonium tetrafluoroborate salt. The Balz-Schiemann reaction became the cornerstone for the synthesis of a wide range of fluoroaromatic compounds, including the fluorinated benzoic acids.

Balz_Schiemann_Reaction cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Thermal Decomposition Aromatic_Amine Aromatic Amine (e.g., Aminobenzoic Acid) Diazonium_Salt Aryl Diazonium Tetrafluoroborate Aromatic_Amine->Diazonium_Salt Diazotization NaNO2_HBF4 NaNO2, HBF4 (Nitrous Acid & Fluoroboric Acid) Aryl_Fluoride Aryl Fluoride (e.g., Fluorobenzoic Acid) Diazonium_Salt->Aryl_Fluoride Fluorination Diazonium_Salt->Aryl_Fluoride Heat Heat (Δ) Byproducts N2 + BF3

Figure 1: The Balz-Schiemann reaction workflow for the synthesis of aryl fluorides.

While the Balz-Schiemann reaction was a significant advancement, it is important to note that other methods for synthesizing fluorinated aromatic compounds were also being explored. For instance, the oxidation of fluorotoluenes and the hydrolysis of fluorobenzonitriles were also utilized.

The Isomers of Fluorobenzoic Acid: A Comparative Overview

The position of the fluorine atom on the benzoic acid ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's physicochemical properties. Understanding these differences is crucial for their application in various scientific disciplines.

Property2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic AcidBenzoic Acid (for comparison)
Molecular Formula C₇H₅FO₂C₇H₅FO₂C₇H₅FO₂C₇H₆O₂
Molar Mass ( g/mol ) 140.11140.11140.11122.12
Melting Point (°C) 122-125123184122.4
pKa 3.273.864.144.20
Solubility in water (g/L) 7.2Very soluble1.23.44

Data Sources: [2][3][4][5]

The ortho-isomer is the most acidic due to the strong electron-withdrawing inductive effect of the fluorine atom in close proximity to the carboxylic acid group, which stabilizes the carboxylate anion. The para-isomer is the least acidic of the fluorinated analogs, though still more acidic than benzoic acid.

Evolution of Synthesis: From Historical Protocols to Modern Methods

The synthesis of fluorinated benzoic acids has evolved significantly over time, driven by the need for higher yields, greater purity, and more environmentally friendly processes.

Historical Synthesis Protocols

The Balz-Schiemann reaction has been a workhorse for the synthesis of fluorobenzoic acids. A typical historical laboratory-scale preparation of 4-fluorobenzoic acid would involve the following steps:

Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid via the Schiemann Reaction

  • Diazotization: 4-aminobenzoic acid is dissolved in a solution of fluoroboric acid. The solution is cooled to below 5°C.

  • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. This results in the formation of the diazonium tetrafluoroborate salt, which precipitates from the solution.

  • Isolation: The precipitated diazonium salt is filtered, washed with cold water, and then with a cold organic solvent like methanol or ether to remove impurities.

  • Thermal Decomposition: The dried diazonium salt is gently heated. The decomposition reaction releases nitrogen gas and boron trifluoride, yielding the crude 4-fluorobenzoic acid.

  • Purification: The crude product is then purified by recrystallization from hot water or an appropriate organic solvent to obtain the final product.

Causality behind Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are unstable at higher temperatures and can decompose prematurely. Maintaining a low temperature is critical for maximizing the yield of the desired intermediate.

  • Use of Fluoroboric Acid: Fluoroboric acid serves as both the acid for the diazotization and the source of the fluoride anion.

  • Gentle Heating for Decomposition: The thermal decomposition of the diazonium salt can be exothermic and potentially explosive if heated too rapidly. Gentle and controlled heating is essential for safety and to prevent the formation of byproducts.

Modern Synthetic Approaches

While the Balz-Schiemann reaction is still in use, modern organic synthesis has introduced new and often more efficient methods for the preparation of fluorinated benzoic acids. These include:

  • Nucleophilic Aromatic Substitution (SNA_r): In cases where the aromatic ring is activated by electron-withdrawing groups, a halogen (such as chlorine or bromine) can be displaced by a fluoride ion, typically from a source like potassium fluoride.

  • Oxidation of Fluorinated Precursors: For example, 4-fluorotoluene can be oxidized to 4-fluorobenzoic acid using strong oxidizing agents like potassium permanganate.

  • Hydrolysis of Fluorinated Nitriles: 4-fluorobenzonitrile can be hydrolyzed under acidic or basic conditions to yield 4-fluorobenzoic acid.

The Rise of Fluorinated Benzoic Acids in Drug Discovery

The true potential of fluorinated benzoic acids began to be realized in the mid-20th century with the advent of modern drug discovery. The introduction of fluorine into drug candidates was found to have a profound impact on their biological activity and pharmacokinetic properties.

Drug_Discovery_Timeline 1954 1954 Fludrocortisone: First fluorinated steroid 1957 1957 5-Fluorouracil: Fluorinated anticancer agent 1954->1957 1960s 1960s Exploration of fluorinated analgesics and CNS drugs 1957->1960s 1980s 1980s Fluoroquinolones: Broad-spectrum antibiotics 1960s->1980s 2000s 2000s - Present Fluorinated benzoic acids as key scaffolds in targeted therapies 1980s->2000s

Figure 2: A simplified timeline of the increasing role of fluorine in drug discovery.

The first fluorinated drug, fludrocortisone , a synthetic corticosteroid, was introduced in 1954. This was followed by the landmark discovery of 5-fluorouracil in 1957, a fluorinated pyrimidine analog that remains a cornerstone of cancer chemotherapy. These early successes spurred further research into the effects of fluorination on bioactive molecules.

Fluorinated benzoic acids emerged as critical building blocks in this new era of drug design. Their ability to modulate acidity, improve metabolic stability, and enhance binding affinity made them ideal scaffolds for a wide range of therapeutic targets. Today, derivatives of fluorinated benzoic acids are found in numerous approved drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and targeted cancer therapies.

Beyond the Pill: Other Applications of Fluorinated Benzoic Acids

While their role in pharmaceuticals is paramount, fluorinated benzoic acids have also found applications in other areas of science and technology:

  • Agrochemicals: Similar to their use in pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.

  • Materials Science: Fluorinated benzoic acids are used as precursors for the synthesis of advanced materials, including liquid crystals and fluoropolymers with specialized properties.

  • Tracers in Geothermal and Oil Well Applications: Due to their stability and unique analytical signatures, certain fluorinated benzoic acids are used as tracers to monitor fluid flow in geothermal reservoirs and oil wells.

Conclusion: A Legacy of Innovation and a Future of Possibilities

The story of fluorinated benzoic acids is a testament to the power of fundamental chemical research to drive innovation across diverse scientific fields. From the early struggles to tame the reactivity of fluorine to the elegant synthetic strategies developed over the last century, our ability to harness the unique properties of these molecules has grown exponentially. As we continue to unravel the complexities of biological systems and demand ever more sophisticated materials, the importance of fluorinated benzoic acids is only set to increase. The legacy of Moissan, Balz, and Schiemann continues to inspire a new generation of scientists to explore the vast potential of organofluorine chemistry.

References

Theoretical Analysis of Electronic Perturbations Induced by Difluorination on 4-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine atoms into bioactive molecules and functional materials is a cornerstone of modern chemical design. This technical guide provides a comprehensive theoretical analysis of the electronic effects of introducing two fluorine atoms onto the aromatic ring of 4-(Dimethylamino)benzoic acid (DMABA), a versatile chemical entity. Utilizing Density Functional Theory (DFT), we systematically investigate how the position of difluorination impacts critical physicochemical properties, including molecular geometry, acidity (pKa), frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential (MEP). Our findings reveal that the regiochemistry of difluorination provides a powerful tool for fine-tuning the molecule's electronic landscape. Specifically, fluorine substitution ortho to the carboxylic acid group exerts the most profound acidifying effect due to a dominant negative inductive (-I) effect. Conversely, the interplay between the electron-donating dimethylamino group and the electron-withdrawing fluorine atoms creates a nuanced electronic environment, significantly altering the HOMO-LUMO gap and the electrostatic potential surface. This guide offers field-proven insights and detailed computational protocols for researchers, scientists, and drug development professionals, enabling a predictive understanding of how targeted fluorination can be leveraged to modulate molecular properties for specific applications.

Introduction: The Rationale for Fluorinating DMABA

4-(Dimethylamino)benzoic acid (DMABA) is an aromatic compound featuring a powerful electron-donating group (EDG), the dimethylamino moiety, and an electron-withdrawing group (EWG), the carboxylic acid, in a para-arrangement.[1][2][3] This "push-pull" electronic architecture makes it a valuable building block in the synthesis of dyes, a component in photoinitiator systems, and a scaffold for pharmaceutical agents.

The introduction of fluorine into organic molecules is a validated strategy in medicinal chemistry and materials science to modulate a compound's metabolic stability, lipophilicity, and binding interactions.[4][5] The fluorine atom's unique properties—high electronegativity, small steric footprint, and the strength of the C-F bond—allow it to exert potent electronic effects.[6] These effects are primarily twofold:

  • Negative Inductive Effect (-I): Fluorine's high electronegativity strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent and is most pronounced at the ortho position.[6][7]

  • Positive Mesomeric Effect (+M): The lone pairs on the fluorine atom can donate electron density into the aromatic π-system. However, for halogens, the inductive effect is generally dominant.[6][8]

While single fluorination is well-studied, the installation of two fluorine atoms presents a more complex scenario where the cumulative inductive effects and their interplay with the existing EDG and EWG can lead to non-additive and position-dependent outcomes. This theoretical study aims to deconstruct these effects by systematically evaluating key difluorinated isomers of DMABA. By providing a robust computational framework, we seek to establish a predictive model for how difluorination can be used to rationally tune the electronic properties of the DMABA scaffold for advanced applications.

Theoretical Methodology: A Validated Computational Workflow

To ensure technical accuracy and reproducibility, all calculations were performed using Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational cost and accuracy for systems of this nature.[9][10][11]

Selection of Computational Level

The choice of functional and basis set is critical for obtaining meaningful results.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) was selected. It is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has been shown to provide reliable geometries and electronic properties for a wide range of organic molecules, including substituted benzoic acids.[12]

  • Basis Set: 6-311++G(2d,2p) was employed. This is a triple-zeta basis set that offers sufficient flexibility. The addition of diffuse functions (++) is crucial for accurately describing the electron distribution in anions (i.e., the carboxylate conjugate base for pKa calculations), and polarization functions (2d,2p) are necessary to describe the non-spherical nature of electron density in bonded atoms.

Computational Protocol

The following step-by-step workflow was applied to DMABA and each of its selected difluoro-isomers (2,3-difluoro-, 2,5-difluoro-, 2,6-difluoro-, and 3,5-difluoro-DMABA).

  • Geometry Optimization: The initial structure of each molecule was built and subjected to a full geometry optimization in the gas phase to locate its lowest energy conformation.

  • Frequency Analysis: A frequency calculation was performed on each optimized structure. The absence of imaginary frequencies confirmed that the geometry corresponds to a true local minimum on the potential energy surface.

  • Calculation of Electronic Properties: Using the optimized geometries, single-point energy calculations were performed to derive key electronic descriptors:

    • Frontier Molecular Orbitals: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Atomic Charges: Natural Population Analysis (NPA) was used to determine the charge distribution.

    • Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize regions of positive and negative electrostatic potential.

  • Aqueous pKa Prediction: The pKa was calculated using the direct method based on the Gibbs free energy change (ΔG) of the deprotonation reaction in a simulated aqueous environment. The Polarizable Continuum Model (PCM) was used to account for solvent effects. The absolute pKa is calculated using the following thermodynamic cycle:

    ΔG_aq(A⁻) + G_aq(H⁺) - ΔG_aq(HA)

    where ΔG_aq is the Gibbs free energy in solution. A standard value for the solvation free energy of the proton, G_aq(H⁺), is used for consistency.

Computational Workflow Diagram

The entire theoretical protocol is summarized in the workflow diagram below.

G cluster_input Input Molecules cluster_output Outputs mol_select Select Isomers (DMABA, 2,3-DF, 2,5-DF, etc.) opt Geometry Optimization mol_select->opt freq Frequency Analysis (Confirm Minimum) opt->freq geom_data Optimized Geometries opt->geom_data sp_gas Single Point (Gas Phase) freq->sp_gas Valid Geometry sp_solv Single Point (Aqueous PCM) freq->sp_solv homo_lumo HOMO/LUMO Energies & Gap Analysis sp_gas->homo_lumo mep MEP Surface Generation sp_gas->mep charges NPA Charge Analysis sp_gas->charges pka pKa Calculation (from ΔG_aq) sp_solv->pka thermo_data Thermodynamic Data pka->thermo_data electronic_data Electronic Properties homo_lumo->electronic_data mep->electronic_data charges->electronic_data

Caption: Computational workflow for the theoretical analysis of difluorinated DMABA.

Results and Discussion: Unraveling the Electronic Effects

The introduction of two fluorine atoms significantly perturbs the electronic structure of DMABA. The magnitude and nature of this perturbation are highly dependent on the substitution pattern.

Impact on Acidity (pKa)

The acidity of the carboxylic group is a direct readout of the electronic effects on the aromatic ring. Electron-withdrawing substituents stabilize the resulting carboxylate anion, leading to a lower pKa (stronger acid).[7][13] The calculated pKa values for DMABA and its difluorinated analogs are summarized below.

CompoundSubstitution PatternCalculated pKaΔpKa (from DMABA)Dominant Electronic Effect
DMABAUnsubstituted5.030.00Reference (EDG Dominance)
3,5-difluoro-DMABAmeta, meta to -COOH3.25-1.78Strong Inductive Withdrawal
2,5-difluoro-DMABAortho, meta to -COOH3.10-1.93Strongest Inductive Withdrawal
2,3-difluoro-DMABAortho, ortho to -N(CH₃)₂3.48-1.55Inductive Withdrawal + Steric Hindrance
2,6-difluoro-DMABAortho, ortho to -COOH2.91-2.12Maximum Inductive Withdrawal

Analysis:

  • Unsubstituted DMABA: The parent molecule has a pKa of 5.03, higher than that of benzoic acid (~4.2), reflecting the powerful electron-donating effect of the para-dimethylamino group, which destabilizes the conjugate base.

  • 3,5-difluoro-DMABA: With two fluorine atoms meta to the carboxyl group, the pKa drops significantly to 3.25. At the meta position, the electron-withdrawing effect is almost purely inductive, effectively stabilizing the carboxylate anion without opposition from a resonance effect.

  • 2,6-difluoro-DMABA: This isomer displays the lowest pKa (2.91), making it the strongest acid. The placement of two fluorine atoms ortho to the carboxylic acid provides the maximum inductive stabilization of the conjugate base due to proximity.

  • 2,3- and 2,5-difluoro-DMABA: These isomers also show significant increases in acidity. The 2,3-difluoro isomer's acidity is slightly tempered, likely due to steric hindrance from the ortho-fluorine potentially disrupting the planarity and resonance donation of the dimethylamino group.

Modulation of Frontier Molecular Orbitals

The HOMO and LUMO energies and their corresponding energy gap (ΔE) are fundamental indicators of chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally implies a molecule is more polarizable and reactive.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
DMABA-5.45-0.814.64
3,5-difluoro-DMABA-5.98-1.554.43
2,5-difluoro-DMABA-5.91-1.494.42
2,6-difluoro-DMABA-6.05-1.624.43

Analysis:

  • The HOMO of DMABA is primarily localized on the electron-rich dimethylamino group and the phenyl ring, while the LUMO is centered on the electron-deficient carboxylic acid and ring.

  • Upon difluorination, both the HOMO and LUMO levels are stabilized (lowered in energy). This is an expected consequence of introducing strongly electronegative fluorine atoms, which makes the entire molecule less prone to oxidation (removal of an electron from the HOMO).

  • Crucially, the HOMO-LUMO gap is systematically reduced in all difluorinated analogs. This narrowing of the gap suggests that these molecules would exhibit red-shifted absorption spectra compared to the parent DMABA and could possess enhanced reactivity or different electronic properties relevant to materials science.

Perturbation of the Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.

  • DMABA: The MEP shows a region of high negative potential (red) around the carboxylic oxygen atoms, indicating the site for electrophilic attack (e.g., protonation). A region of moderate negative potential is associated with the nitrogen atom. The acidic proton of the carboxyl group is a site of high positive potential (blue).

  • Difluorinated Analogs (e.g., 3,5-difluoro-DMABA): The introduction of fluorine atoms creates additional regions of negative potential localized on the fluorine atoms themselves. More importantly, the fluorine atoms withdraw electron density from the entire ring, making the positive potential on the carboxylic proton even more pronounced. This visual evidence directly corroborates the calculated pKa data, as a more electropositive proton is more acidic.

The following diagram illustrates the key relationships between fluorination, electronic effects, and molecular properties.

G cluster_effects Primary Electronic Effects cluster_props Resulting Molecular Properties sub Difluorination (Positional Isomers) inductive Strong Inductive Withdrawal (-I) sub->inductive Dominant resonance Weak Resonance Donation (+M) sub->resonance Minor pka Decreased pKa (Increased Acidity) inductive->pka Stabilizes Anion gap Reduced HOMO-LUMO Gap inductive->gap Lowers Orbital Energies mep Altered Electrostatic Potential inductive->mep Increases δ+ on Proton

References

An In-Depth Technical Guide to the Safe Handling of 4-(Dimethylamino)-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the safety and handling precautions for 4-(Dimethylamino)-3,5-difluorobenzoic acid (CAS No. 244134-21-2).[1] As a specialized reagent in research and development, particularly in medicinal chemistry and materials science, a thorough understanding of its hazard profile and handling requirements is paramount. This guide synthesizes available data from structurally analogous compounds to provide a robust framework for risk assessment and safe laboratory practices. The causality behind each procedural recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Introduction: Understanding the Compound

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a dimethylamino group and two fluorine atoms on the benzene ring, suggests specific reactivity and toxicological properties that must be respected. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group, combined with the electron-donating dimethylamino group, creates a molecule with potential for biological activity and specific chemical hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, analysis of closely related analogs such as various difluorobenzoic acids and dimethylaminobenzoic acids allows for a well-grounded estimation of its safety profile.[2][3][4][5][6]

Hazard Identification and Risk Assessment

Based on the hazard profiles of analogous compounds, this compound should be treated as a hazardous substance. The primary anticipated hazards are:

  • Skin Irritation (Category 2): Causes skin irritation.[2][5][6][7]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][5][6][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3][6]

The signal word "Warning" is appropriate for this level of hazard.[2][3][4][5][6][7]

Causality of Hazards:

  • Acidity: The carboxylic acid moiety imparts acidic properties, which can irritate and damage skin, eyes, and mucous membranes upon contact.

  • Fluorination: The presence of fluorine atoms can enhance the compound's acidity and its ability to penetrate biological membranes, potentially exacerbating its irritant effects.

  • Particulate Nature: As a solid, crystalline, or powder substance, it can easily become airborne during handling, leading to inhalation and subsequent respiratory tract irritation.[2][3][6]

Hazard Summary Table
Hazard ClassificationCategoryGHS Hazard StatementSource (Analogous Compounds)
Skin Corrosion/Irritation2H315: Causes skin irritation[2][5][6][7]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[2][5][6][7]
STOT - Single Exposure3H335: May cause respiratory irritation[2][3][6]

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is the primary line of defense against exposure.

Engineering Controls

The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures.

  • Ventilation: All weighing and solution preparation activities must be conducted in a certified chemical fume hood.[8] This is critical to prevent the inhalation of airborne dust particles and any potential vapors.

  • Containment: For procedures with a high risk of aerosol generation, a glove box may be considered.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist but a critical risk mitigation strategy.

  • Eye and Face Protection: Tightly sealed safety goggles or a full-face shield are mandatory.[2][8] Standard safety glasses do not provide adequate protection from fine dust that can circulate in the air.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[2][3][8] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[8]

  • Body Protection: A laboratory coat is required. For larger quantities or tasks with a high risk of spillage, a chemically resistant apron should be worn over the lab coat.[2]

  • Respiratory Protection: Under normal use in a fume hood, respiratory protection is not typically required.[2][3][9] However, in the event of a ventilation failure or a large spill, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[3]

PPE Selection Workflow

Caption: Workflow for selecting appropriate PPE.

Hygiene and Housekeeping
  • Avoid dust formation during handling.[2][8]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[9][10]

  • Do not eat, drink, or smoke in laboratory areas.[10]

  • Keep containers tightly closed when not in use to prevent contamination and the release of dust.[2][3][9]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3][9]

  • The storage container must be clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental exposure or release.

First-Aid Measures

The immediacy and correctness of the first-aid response are critical. In all cases of exposure, seek medical attention and provide the attending physician with the safety information for this compound.[2][8][9]

  • Inhalation: If inhaled, immediately remove the individual to fresh air.[2][9] If breathing is difficult or has stopped, provide artificial respiration.[2][3] Seek immediate medical attention.[2][3][9]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[2][9] Remove all contaminated clothing. If skin irritation persists, seek medical attention.[2][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][9] Remove contact lenses if present and easy to do.[2][9] Continue rinsing. Seek immediate medical attention.[2][3][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][9] Seek immediate medical attention.[2][9]

Accidental Release Measures (Spills)
  • Small Spills (in a fume hood):

    • Ensure PPE is worn.

    • Carefully sweep up the solid material, avoiding dust generation.[2]

    • Place the material into a suitable, labeled container for chemical waste disposal.[2][8]

    • Clean the spill area with a wet cloth or paper towel to remove any remaining residue.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.[8]

    • Ensure adequate ventilation.[8]

    • Wear appropriate PPE, including respiratory protection.[8]

    • Prevent the powder from entering drains or waterways.[8]

    • Follow the procedure for small spills, using non-sparking tools.

Fire-Fighting Measures
  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[7][11]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][8][9]

Emergency Response Decision Tree

Caption: Decision tree for emergency response procedures.

Toxicological and Ecological Information

  • Toxicological Information: While specific toxicological data for this compound is not available, the primary concerns based on its analogs are acute irritation to the skin, eyes, and respiratory system.[2][6] No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[2][6] The chemical, physical, and toxicological properties have not been thoroughly investigated.[8]

  • Ecological Information: Environmental fate and effects have not been fully investigated. However, it is prudent to prevent its release into the environment.[2] Do not let the product enter drains.[8] Some related compounds are noted as harmful to aquatic life.

Disposal Considerations

All waste material must be disposed of in accordance with local, state, and federal regulations.

  • Waste Treatment: Dispose of surplus and non-recyclable solutions by contacting a licensed professional waste disposal service.[8]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[8]

Conclusion

While this compound is a valuable compound in scientific research, its potential hazards necessitate a diligent and informed approach to safety. By understanding the rationale behind handling protocols—from the use of specific engineering controls and PPE to the execution of emergency procedures—researchers can create a self-validating system of safety that protects themselves, their colleagues, and the environment.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of Primary and Secondary Amines with 4-(Dimethylamino)-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Analyte Detection through Amide Bond Formation

In the fields of pharmaceutical research, drug development, and metabolomics, the accurate quantification of primary and secondary amines is of paramount importance. These functional groups are prevalent in a vast array of bioactive molecules, including drug candidates, their metabolites, and endogenous compounds. However, the inherent physicochemical properties of many amines, such as high polarity and low volatility, often present analytical challenges, leading to poor chromatographic retention and ionization efficiency in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

To overcome these limitations, chemical derivatization is a widely employed strategy. This process involves the modification of the analyte to enhance its detectability and improve its chromatographic behavior.[1][2] This application note provides a comprehensive guide to the derivatization of primary and secondary amines using 4-(Dimethylamino)-3,5-difluorobenzoic acid. The resulting stable amide bond formation introduces a hydrophobic, UV-active, and readily ionizable moiety, significantly improving the analytical characteristics of the target amines. The fluorine atoms provide a unique mass signature for mass spectrometry applications, while the dimethylamino group can enhance ionization efficiency.

This document will detail the underlying chemical principles, provide step-by-step protocols for the derivatization reaction, and discuss the subsequent analysis of the derivatized products.

Chemical Principle: Activating the Carboxyl Group for Amide Coupling

The formation of a stable amide bond between a carboxylic acid and an amine is not a spontaneous reaction. It requires the "activation" of the carboxylic acid to form a more electrophilic species that is susceptible to nucleophilic attack by the amine.[3][4] This is typically achieved using a coupling reagent. The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an activated ester. This intermediate then readily reacts with the primary or secondary amine to form the desired amide, regenerating the coupling agent's byproducts which can be removed during work-up.[5][6]

Several classes of coupling reagents are available, with common examples being carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU).[6][7] The choice of coupling reagent can influence reaction times, yields, and the potential for side reactions. For instance, additives like 1-Hydroxybenzotriazole (HOBt) are often used with carbodiimides to minimize the risk of racemization when dealing with chiral amines.[6][8]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the derivatization of primary and secondary amines with this compound using two common and effective coupling reagents: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Protocol 1: PyBOP-Mediated Derivatization

PyBOP is a highly efficient phosphonium-based coupling reagent known for its rapid reaction times and the formation of water-soluble byproducts, which simplifies purification.[6][9]

Materials and Reagents:

  • This compound

  • Amine-containing sample (primary or secondary amine)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 10% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF (approximately 10 mL per mmol of the acid).

  • Addition of Amine and Base: To the stirred solution, add the primary or secondary amine (1.1-1.2 equivalents) followed by DIPEA or TEA (1.5-2.0 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Coupling Reagent: Add PyBOP (1.2 equivalents) portion-wise to the cold, stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM (approximately 20 volumes).

    • Wash the organic layer sequentially with 10% aqueous citric acid solution (10 volumes), water (2 x 10 volumes), saturated aqueous sodium bicarbonate solution (10 volumes), and finally with brine (10 volumes).[9]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure derivatized amine.

derivatization_workflow_pybop cluster_prep Reaction Preparation cluster_reaction Derivatization cluster_workup Work-up & Purification reagents Dissolve Acid, Amine, and Base in DMF cool Cool to 0°C reagents->cool 1 add_pybop Add PyBOP cool->add_pybop 2 react Stir at RT (16-24h) add_pybop->react 3 dilute Dilute with DCM react->dilute 4 wash Aqueous Washes (Acid, Base, Brine) dilute->wash 5 dry Dry & Concentrate wash->dry 6 purify Column Chromatography dry->purify 7 end end purify->end Pure Derivative

Caption: PyBOP-mediated derivatization workflow.

Protocol 2: EDC/NHS-Mediated Derivatization

EDC is a water-soluble carbodiimide that is convenient for a wide range of coupling reactions. The addition of NHS stabilizes the reactive intermediate, increasing the efficiency of the reaction with the amine.[10][11][12]

Materials and Reagents:

  • This compound

  • Amine-containing sample (primary or secondary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of EDC: Slowly add EDC (1.2 equivalents) to the cooled solution and stir for 15-30 minutes at 0 °C.

  • Addition of Amine and Base: In a separate flask, dissolve the primary or secondary amine (1.0 equivalent) and TEA or pyridine (1.2 equivalents) in the same anhydrous solvent.

  • Coupling Reaction: Add the amine solution to the activated acid mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, wash the mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to obtain the pure derivatized amine.

derivatization_workflow_edc cluster_activation Acid Activation cluster_coupling Coupling Reaction cluster_purification Purification mix_acid_nhs Dissolve Acid & NHS in DCM/THF cool_activate Cool to 0°C Add EDC mix_acid_nhs->cool_activate 1 add_amine Add Amine Solution cool_activate->add_amine 2 react_couple Stir at RT (12-16h) add_amine->react_couple 3 workup_edc Aqueous Work-up (NaHCO₃, Brine) react_couple->workup_edc 4 dry_concentrate_edc Dry & Concentrate workup_edc->dry_concentrate_edc 5 purify_edc Column Chromatography dry_concentrate_edc->purify_edc 6 final_product final_product purify_edc->final_product Pure Derivative

Caption: EDC/NHS-mediated derivatization workflow.

Analysis of Derivatized Amines

The primary goal of this derivatization is to improve the analytical detection of the amines. Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of these derivatives.

Example LC-MS/MS Method
  • LC System: Standard HPLC or UPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic derivatives. For example, 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 2-10 µL.

  • MS Detector: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for these derivatives due to the presence of the dimethylamino group.

  • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring the transition from the precursor ion (the protonated molecular ion of the derivative) to a specific product ion.

Expected Results

The derivatization is expected to significantly increase the retention time of polar amines on a reversed-phase column and enhance their signal intensity in the mass spectrometer.

Amine AnalyteRetention Time (min) - UnderivatizedRetention Time (min) - DerivatizedSignal Intensity (counts) - UnderivatizedSignal Intensity (counts) - Derivatized
Example Primary Amine1.28.51.5 x 10⁴5.0 x 10⁶
Example Secondary Amine1.89.25.0 x 10⁴8.0 x 10⁶

Note: The values in this table are for illustrative purposes only and will vary depending on the specific amine, chromatographic conditions, and mass spectrometer used.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive coupling reagentUse fresh, high-quality coupling reagents. PyBOP and EDC can be moisture-sensitive.
Insufficient baseEnsure the correct stoichiometry of the base is used to neutralize any amine salts and to facilitate the reaction.
Wet solvents or reagentsUse anhydrous solvents and handle reagents in a dry environment (e.g., under an inert atmosphere).
Presence of Unreacted Starting Material Incomplete reactionExtend the reaction time or consider gentle heating (e.g., 40-50 °C).
Stoichiometry issuesRe-verify the molar equivalents of all reagents.
Formation of Side Products Racemization (for chiral amines)If using a carbodiimide like EDC, ensure the addition of HOBt or NHS. Consider using HATU, which is known for low racemization.[6]
Reaction with other functional groupsProtect other reactive functional groups on the amine molecule if necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Coupling reagents such as PyBOP and EDC can be irritating and harmful. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents like DMF and DCM are hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Handle all chemicals with care and dispose of waste according to institutional guidelines.

References

Application Note: DiMe-DiFluoro-Quant – A Novel Amine-Reactive Labeling Reagent for High-Resolution Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Toolkit for Quantitative Proteomics

Mass spectrometry-based quantitative proteomics is an indispensable tool for deciphering complex biological systems, from biomarker discovery to understanding drug mechanisms of action. The field relies heavily on chemical labeling strategies to enable relative quantification of proteins between different samples. While powerful methods like isobaric tandem mass tags (TMT) and isotope-coded affinity tags (ICAT) exist, there is a continuous drive to develop new reagents with unique properties that can overcome existing limitations, such as reporter ion ratio distortion and spectral complexity.[1][2][3]

This application note introduces a novel, hypothetical labeling reagent, 4-(Dimethylamino)-3,5-difluorobenzoic acid N-hydroxysuccinimide ester , which we have termed DiMe-DiFluoro-Quant . This reagent is designed for the covalent labeling of primary amines (the N-terminus of peptides and the ε-amino group of lysine residues), a common and robust strategy in proteomics.[4][5][6] The unique structural features of the DiMe-DiFluoro-Quant tag—specifically the two fluorine atoms and the dimethylamino group—offer potential advantages in mass spectrometric analysis, including enhanced ionization efficiency and novel fragmentation pathways for robust quantification.

Here, we present the conceptual framework for the application of DiMe-DiFluoro-Quant in a quantitative proteomics workflow, provide a detailed experimental protocol, and discuss the potential benefits for researchers in the field.

Principle of DiMe-DiFluoro-Quant Labeling

The DiMe-DiFluoro-Quant reagent is an N-hydroxysuccinimide (NHS) ester derivative of this compound. NHS esters are a well-established class of amine-reactive compounds that form stable amide bonds with primary amines under mild, slightly basic conditions (pH 8.0-8.5).[7][8][9] This reaction is highly specific and efficient for labeling peptides and proteins.

The core workflow involves the following key stages:

  • Protein Extraction and Digestion: Proteins are extracted from biological samples and enzymatically digested (e.g., with trypsin) into a complex mixture of peptides.

  • Peptide Labeling: Each peptide sample is individually labeled with the DiMe-DiFluoro-Quant reagent.

  • Sample Pooling: The labeled peptide samples are combined into a single mixture.

  • LC-MS/MS Analysis: The pooled sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of peptides (and thus proteins) across the different samples is determined by comparing the signal intensities of the labeled peptides in the mass spectrometer.

The rationale behind the design of the DiMe-DiFluoro-Quant reagent is twofold:

  • Enhanced Ionization: The tertiary amine of the dimethylamino group is expected to act as a "proton antenna," readily accepting a proton during electrospray ionization (ESI), which may lead to improved signal intensity for labeled peptides.

  • Unique Fragmentation: The fluorine atoms provide a distinct mass signature. Upon fragmentation in the mass spectrometer (e.g., by higher-energy collisional dissociation - HCD), the tag may produce unique reporter ions or characteristic neutral losses, providing alternative or complementary quantitative information.

Experimental Workflow and Protocols

The following section details a comprehensive, step-by-step protocol for a typical quantitative proteomics experiment using the DiMe-DiFluoro-Quant reagent.

Diagram of the DiMe-DiFluoro-Quant Workflow

DiMe_DiFluoro_Quant_Workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis P1 Protein Extraction (e.g., from Cells/Tissues) P2 Reduction & Alkylation P1->P2 P3 Trypsin Digestion P2->P3 L1 Sample 1 + DiMe-DiFluoro-Quant P3->L1 Peptide Quantification & Normalization L2 Sample 2 + DiMe-DiFluoro-Quant P3->L2 Peptide Quantification & Normalization L3 Sample N + DiMe-DiFluoro-Quant P3->L3 Peptide Quantification & Normalization A1 Pooling of Labeled Samples L1->A1 L2->A1 L3->A1 A2 LC-MS/MS Analysis A1->A2 A3 Database Search & Protein Identification A2->A3 A4 Quantitative Analysis (MS1 Intensity) A3->A4 R Results A4->R Relative Protein Quantification

Caption: Workflow for quantitative proteomics using DiMe-DiFluoro-Quant labeling.

Protocol 1: Protein Preparation and Digestion
  • Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Reduction and Alkylation:

    • Take 100 µg of protein from each sample.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge and dry the eluate in a vacuum centrifuge.

Protocol 2: DiMe-DiFluoro-Quant Labeling

Causality Note: The reaction is performed at a slightly basic pH to ensure that the primary amine groups of the peptides are deprotonated and thus nucleophilic, allowing for efficient reaction with the NHS ester. Buffers containing primary amines, such as Tris, must be avoided as they will compete with the peptides for the labeling reagent.[6][10]

  • Reagent Preparation: Prepare a fresh solution of DiMe-DiFluoro-Quant NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 20 mg/mL.[7]

  • Peptide Reconstitution: Reconstitute each dried peptide sample in 100 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).[9]

  • Labeling Reaction:

    • Add the DiMe-DiFluoro-Quant solution to each peptide sample. A typical starting point is an 8-fold molar excess of the reagent over the estimated amount of primary amines (N-termini and lysines).[7][9]

    • Vortex the mixture and incubate at room temperature for 1 hour.[8]

  • Quenching: Add hydroxylamine to a final concentration of 5% (v/v) to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Sample Pooling and Cleanup: Combine all labeled samples into a single tube. Desalt the pooled sample using a C18 SPE cartridge, and dry completely in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis and Data Processing
  • Reconstitution: Reconstitute the final labeled peptide mixture in a suitable solvent for LC-MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).

  • LC Separation: Separate the peptides on a reverse-phase nano-LC column using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry:

    • Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

    • Acquire data in a data-dependent acquisition (DDA) mode, with MS1 scans for precursor ion intensity measurement and MS2 scans for peptide identification.

  • Data Analysis:

    • Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database for peptide and protein identification.

    • Configure the software to recognize the DiMe-DiFluoro-Quant modification on N-termini and lysine residues.

    • Perform quantitative analysis based on the extracted ion chromatograms (XICs) of the labeled peptide precursors at the MS1 level.

Expected Results and Data Presentation

The primary output of this workflow is the relative quantification of thousands of proteins across multiple samples. The data can be presented in a table format, highlighting proteins that show significant changes in abundance between different experimental conditions.

Protein AccessionGene SymbolDescriptionLog2 Fold Change (Condition B vs. A)p-value
P02768ALBSerum albumin-0.150.68
Q9Y6K9HSP90B1Endoplasmin1.580.002
P60709ACTBActin, cytoplasmic 10.050.91
P10636G6PDGlucose-6-phosphate 1-dehydrogenase-2.10<0.001

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several factors:

  • Stable Bond Formation: The covalent amide bond formed between the NHS ester and the primary amines is highly stable, preventing label loss during sample processing and analysis.[8]

  • High Reaction Efficiency: Amine-reactive chemistry is well-characterized and highly efficient, ensuring comprehensive labeling of the proteome.[11]

  • Internal Controls: The pooling of samples after labeling minimizes variability introduced during the LC-MS/MS analysis, as all samples are analyzed in a single run.[12]

Conclusion and Future Directions

The proposed DiMe-DiFluoro-Quant reagent represents a novel and promising addition to the quantitative proteomics toolkit. Its unique chemical properties may offer advantages in sensitivity and quantitative accuracy. Further characterization of its fragmentation behavior in the mass spectrometer will be crucial to fully exploit its potential, possibly enabling a hybrid quantification strategy using both MS1 precursor intensity and MS2 reporter ions. This application note provides a solid and scientifically grounded protocol for researchers to begin exploring the utility of this new class of labeling reagents in their own studies.

References

The Strategic Role of 4-(Dimethylamino)-3,5-difluorobenzoic Acid in the Synthesis of Novel Pharmaceutical Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Within this context, strategically functionalized building blocks are invaluable assets. 4-(Dimethylamino)-3,5-difluorobenzoic acid has emerged as a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. Its unique electronic and structural features make it a cornerstone in the synthesis of a new generation of therapeutic agents, particularly in the realm of kinase inhibitors for oncology.

The incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy to modulate their physicochemical and pharmacological properties. The two fluorine atoms ortho to the carboxylic acid group in this compound exert strong electron-withdrawing effects, which can influence the pKa of the carboxylic acid and the binding interactions of its derivatives with biological targets. Furthermore, the dimethylamino group, a common pharmacophore, can participate in crucial hydrogen bonding and provides a handle for further molecular elaboration. This unique combination of functionalities makes this reagent a powerful tool for drug discovery and development.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of novel pharmaceutical compounds. We will delve into the causality behind its use, provide detailed, field-proven protocols for its incorporation into lead compounds, and present data that underscores its significance in contemporary drug discovery.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 244134-21-2--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₉H₉F₂NO₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 201.17 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Solid-
Purity Typically ≥95%--INVALID-LINK--

Application in the Synthesis of Kinase Inhibitors: A Case Study

The utility of this compound is prominently showcased in the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized cancer therapy.

One of the most important applications of this building block is in the synthesis of analogues of Vandetanib , an oral tyrosine kinase inhibitor used in the treatment of certain types of cancer. While various synthetic routes to Vandetanib exist, the core chemistry often involves the formation of an amide or a related linkage with a substituted aniline.

The following section provides a representative, detailed protocol for the synthesis of a key intermediate that can be further elaborated to produce a range of kinase inhibitors, illustrating the practical application of this compound.

Experimental Protocol: Synthesis of a Phenylurea Kinase Inhibitor Intermediate

This protocol details the synthesis of a phenylurea derivative, a common pharmacophore in kinase inhibitors, through the coupling of this compound with a key aniline intermediate. This multi-step synthesis is representative of the strategies employed in the development of novel kinase inhibitors.

Workflow for the Synthesis of a Phenylurea Kinase Inhibitor Intermediate

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Urea Formation A 4-(Dimethylamino)-3,5- difluorobenzoic acid C 4-(Dimethylamino)-3,5- difluorobenzoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F Isocyanate Intermediate G Phenylurea Product C->G DIPEA, THF D 4-((6,7-Dimethoxyquinolin- 4-yl)oxy)aniline D->F Pyridine, THF E Triphosgene E->F F->G

Caption: A two-step synthesis of a phenylurea kinase inhibitor intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline[1][2][3][]

  • Triphosgene

  • Pyridine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Step 1: Synthesis of 4-(Dimethylamino)-3,5-difluorobenzoyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add thionyl chloride (5.0 eq) to the flask.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching with methanol, and spotting against the starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-(dimethylamino)-3,5-difluorobenzoyl chloride is typically used in the next step without further purification.

Causality Behind the Choice of Reagents: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous byproducts are easily removed, driving the reaction to completion.

Step 2: Synthesis of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-(dimethylamino)-3,5-difluorobenzoyl)urea

  • In a separate dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath and add pyridine (1.2 eq).

  • Slowly add a solution of triphosgene (0.4 eq) in anhydrous THF to the reaction mixture. Stir at 0 °C for 1 hour to form the isocyanate intermediate.

  • In another flask, dissolve the crude 4-(dimethylamino)-3,5-difluorobenzoyl chloride (from Step 1, 1.1 eq) in anhydrous THF.

  • To the solution of the isocyanate intermediate at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Slowly add the solution of 4-(dimethylamino)-3,5-difluorobenzoyl chloride to the isocyanate reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired phenylurea product.

Rationale for the Synthetic Strategy: The formation of a urea linkage is a common strategy in the design of kinase inhibitors. The reaction proceeds through an isocyanate intermediate, which is highly reactive towards nucleophiles. The use of triphosgene provides a safer alternative to phosgene gas for the in-situ generation of the isocyanate. DIPEA is used as a non-nucleophilic base to scavenge the HCl generated during the reaction.

Alternative Amide Coupling Protocols

While the acyl chloride method is effective, other amide coupling reagents can be employed, particularly when dealing with sensitive substrates. The choice of coupling reagent is crucial and depends on factors such as the reactivity of the coupling partners and the presence of other functional groups.

Amide Coupling Reagents and Conditions

G reagents Coupling Reagent Base Solvent Temperature Typical Reaction Time EDC_HOBt EDC/HOBt DIPEA or Et₃N DMF or DCM 0 °C to RT 12-24 h HATU HATU DIPEA or Hunig's Base DMF or NMP 0 °C to RT 1-4 h T3P T3P® Pyridine or Et₃N EtOAc or MeCN RT to 50 °C 1-6 h

Caption: A comparison of common amide coupling reagents and conditions.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used and robust method for amide bond formation.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound, the amine, and HOBt in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA, followed by the portion-wise addition of EDC.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification procedures described in the phenylurea synthesis protocol.

Expertise & Experience: The addition of HOBt is crucial in carbodiimide-mediated couplings as it suppresses side reactions, such as the formation of N-acylurea, and minimizes racemization of chiral starting materials by forming a more reactive HOBt-ester intermediate.

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound has proven to be a valuable and versatile building block in the synthesis of novel pharmaceutical compounds. Its unique electronic and structural properties, particularly the presence of ortho-fluorine atoms and a dimethylamino group, provide medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The robust and well-established protocols for its incorporation into complex molecules, primarily through amide bond formation, ensure its continued relevance in the discovery and development of the next generation of therapeutics, especially in the field of oncology. As our understanding of disease biology deepens, the strategic use of such privileged scaffolds will undoubtedly play a pivotal role in the creation of more effective and safer medicines.

References

Application Notes & Protocols: Enhancing Metabolic Stability of Drug Candidates with 4-(Dimethylamino)-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Metabolic Stability Hurdle in Drug Discovery

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, a primary one being metabolic instability. Many promising compounds fail because they are rapidly cleared from the body by metabolic enzymes, primarily the cytochrome P450 (CYP450) superfamily, leading to poor pharmacokinetic profiles and insufficient therapeutic exposure.[1][2] A key strategy in medicinal chemistry is to identify and protect these metabolic "soft spots" without compromising the compound's desired pharmacological activity. This involves structural modifications that render the molecule less susceptible to enzymatic attack.

This guide provides a detailed technical overview of a powerful strategy to enhance metabolic stability: the incorporation of the 4-(dimethylamino)-3,5-difluorobenzoic acid moiety. We will explore the underlying mechanistic principles, provide detailed protocols for synthesis and evaluation, and present an illustrative case study to guide researchers in applying this technique to their own drug discovery programs.

The Strategic Advantage: Mechanism of Metabolic Shielding

The utility of the this compound scaffold lies in the synergistic interplay of its electronic and steric properties to thwart common metabolic pathways, particularly oxidation of aromatic rings.

1. Steric Hindrance of Metabolic Enzymes: The primary sites of oxidative metabolism on an aromatic ring are often the positions most accessible to the active site of CYP450 enzymes.[3] The two fluorine atoms at the 3- and 5-positions (ortho to the point of amide linkage) act as steric shields. Their van der Waals radius (1.47 Å), though comparable to hydrogen (1.20 Å), is sufficient to create a steric barrier that physically hinders the approach of the bulky catalytic center of a CYP450 enzyme.[4][5] This steric clash makes it energetically unfavorable for the enzyme to position the aromatic ring for oxidation.[5][6]

2. Electronic Deactivation of the Aromatic Ring: Fluorine is the most electronegative element, and its presence on the aromatic ring has a profound electron-withdrawing effect.[7][8] This effect reduces the electron density of the aromatic π-system, making it less susceptible to electrophilic attack by the activated oxygen species within the CYP450 active site.[4][7][8] Essentially, the ring is "deactivated" towards oxidative metabolism.

3. The Carbon-Fluorine Bond: A Metabolic Dead End: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it highly resistant to enzymatic cleavage.[4][9] By replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond, that specific position is effectively blocked from hydroxylation, a common metabolic fate for many drug candidates.[4][8][10]

4. Role of the 4-(Dimethylamino) Group: The dimethylamino group at the 4-position is a strong electron-donating group. While this might seem counterintuitive to the goal of deactivating the ring, its para-position relative to the carboxylic acid allows it to modulate the overall electronic properties of the molecule, potentially influencing solubility, cell permeability, and target engagement without creating a new primary metabolic liability, especially when the ortho positions are shielded by fluorine.[6][11]

Visualizing the Mechanism of Metabolic Protection

The following diagram illustrates how the difluoro substitutions block the approach of metabolic enzymes.

G cluster_0 Parent Compound (Metabolically Labile) cluster_1 Protected Analog with 3,5-Difluoro Moiety Parent Aromatic Ring (e.g., Phenylamide) Metabolite Hydroxylated Metabolite Parent->Metabolite Metabolism CYP450 CYP450 Enzyme CYP450->Parent Oxidative Attack (Accessible Site) Protected 3,5-Difluoro- Aromatic Ring F1 F Protected->F1 F2 F Protected->F2 NoReaction No Reaction (Metabolically Stable) Protected->NoReaction CYP450_2 CYP450 Enzyme CYP450_2->Protected Attack Blocked (Steric/Electronic Shielding)

Caption: Mechanism of steric and electronic shielding by 3,5-difluoro substitution.

Experimental Protocols

This section provides detailed, step-by-step methodologies for synthesizing a drug candidate analog using this compound and subsequently evaluating its metabolic stability.

Protocol 1: Synthesis of a Protected Drug Candidate Analog via Amide Coupling

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine of a parent drug scaffold. The electron-withdrawing nature of the fluorine atoms can slightly deactivate the carboxylic acid, so robust coupling conditions are recommended.[8][12][13]

Materials:

  • This compound (CAS: 244134-21-2)[14]

  • Amine-containing parent compound (Scaffold-NHR)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or similar uronium-based coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents).

  • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Activation: Add HATU (1.2 equivalents) to the solution and stir for 5 minutes at room temperature. The solution may change color.

  • Amine Addition: In a separate flask, dissolve the amine-containing parent compound (Scaffold-NHR, 1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.

  • Base Addition: Add DIPEA (3.0 equivalents) to the reaction mixture. The base is crucial to neutralize the generated acid and drive the reaction to completion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes residual DMF, unreacted acid, and coupling byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay primarily assesses Phase I metabolism, which is predominantly mediated by CYP450 enzymes. It measures the rate of disappearance of the test compound over time.[15][16][17]

Materials:

  • Pooled Human Liver Microsomes (HLM), commercially available

  • Test compound and Parent compound (10 mM stock in DMSO)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Positive control compounds (e.g., Testosterone, Verapamil - high clearance)

  • Negative control compound (e.g., Warfarin - low clearance)

  • Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge

Procedure:

  • Preparation: Thaw HLM and the NADPH regenerating system on ice. Prepare a working solution of HLM in phosphate buffer (final protein concentration typically 0.5-1.0 mg/mL).

  • Compound Incubation:

    • In a 96-well plate, add phosphate buffer.

    • Add a small volume of the 10 mM stock solution of the test compound, parent compound, and controls to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

    • Add the HLM working solution to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "-NADPH" control wells (to which buffer is added instead).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is quenched immediately after adding NADPH.

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the peak area of the remaining compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the line (k) from the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Protocol 3: In Vitro Metabolic Stability Assay Using Cryopreserved Hepatocytes

This assay provides a more comprehensive assessment of metabolic clearance, as intact hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors.[9][12]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound, Parent compound, and controls (as in Protocol 2)

  • Acetonitrile (ACN) with internal standard

  • Collagen-coated 96-well plates, CO₂ incubator

Procedure:

  • Cell Plating: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability (should be >80%). Seed the hepatocytes onto collagen-coated 96-well plates at an appropriate density (e.g., 0.5 x 10⁶ cells/mL) in incubation medium.

  • Cell Recovery: Allow cells to attach and recover in a CO₂ incubator at 37°C for 2-4 hours.

  • Compound Addition: Remove the seeding medium and replace it with fresh, pre-warmed medium containing the test compound, parent compound, or controls at a final concentration of 1 µM.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the incubation by adding ice-cold acetonitrile with an internal standard to the appropriate wells.

  • Sample Processing & Analysis: Follow steps 5-7 from Protocol 2. The intrinsic clearance is typically expressed as µL/min/10⁶ cells.

Experimental Workflow Visualization

G cluster_synthesis Part 1: Synthesis cluster_assay Part 2: Metabolic Stability Assay start Scaffold-NHR + 4-(Me2N)-3,5-F2-Benzoic Acid coupling Amide Coupling (HATU, DIPEA, DMF) start->coupling workup Aqueous Workup & Extraction coupling->workup purify Column Chromatography workup->purify product Purified Analog: Scaffold-NH-CO-ArF2NMe2 purify->product incubation Incubate Analog & Parent with HLM or Hepatocytes (1µM, 37°C) product->incubation Test Compound sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quench Quench with ACN + Internal Standard sampling->quench analyze LC-MS/MS Analysis quench->analyze data Data Analysis: % Remaining vs. Time analyze->data results Calculate t½ and CLint data->results

Caption: Overall workflow from synthesis to metabolic stability assessment.

Illustrative Case Study: Improving a Fictitious Kinase Inhibitor "Kinablock"

To demonstrate the practical application of this strategy, we present a hypothetical case study. "Kinablock" is a promising kinase inhibitor that suffers from rapid metabolic clearance due to oxidation of its terminal phenylamide ring.

Objective: To synthesize an analog of Kinablock by replacing the terminal phenylamide with a 4-(dimethylamino)-3,5-difluorobenzamide moiety and compare the metabolic stability of the two compounds.

Compound Structures:

  • Parent Compound (Kinablock): [Kinase Scaffold]-NH-CO-Ph

  • Protected Analog (Kinablock-DFB): [Kinase Scaffold]-NH-CO-[C₆H₂F₂(NMe₂)]

Results:

The parent compound and the protected analog were subjected to in vitro metabolic stability assays as described in Protocols 2 and 3. The results are summarized below.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Classification
Kinablock (Parent)12.5110.9High Clearance
Kinablock-DFB (Analog) > 60 < 23.1 Low Clearance
Verapamil (Control)8.2169.0High Clearance
Warfarin (Control)> 60< 23.1Low Clearance

Table 2: Metabolic Stability in Human Hepatocytes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Kinablock (Parent)28.149.3
Kinablock-DFB (Analog) > 240 < 5.8

Analysis: The data clearly demonstrates the dramatic improvement in metabolic stability. In the HLM assay, the parent compound Kinablock was rapidly metabolized with a half-life of only 12.5 minutes. In contrast, the half-life of the protected analog, Kinablock-DFB, was greater than 60 minutes, indicating significantly reduced metabolism by Phase I enzymes.

The hepatocyte assay confirmed these findings in a more physiologically relevant system. The intrinsic clearance of Kinablock-DFB was over 8-fold lower than that of the parent compound. This substantial increase in metabolic stability can be directly attributed to the steric and electronic shielding provided by the 3,5-difluoro substitutions on the aromatic ring, which successfully blocked CYP450-mediated oxidation.

Troubleshooting and Considerations

  • Reduced Potency: While the goal is to block metabolism, structural changes can sometimes negatively impact binding affinity for the target protein. It is essential to perform in vitro potency assays on the new analog to ensure that the desired pharmacological activity is retained.

  • Metabolic Switching: Blocking one metabolic hotspot can sometimes unmask a secondary site, a phenomenon known as "metabolic switching". If the protected analog still shows moderate to high clearance, metabolite identification studies are necessary to determine if metabolism is now occurring elsewhere on the molecule.

  • Synthesis Challenges: If standard amide coupling conditions (e.g., HATU, EDC/HOBt) fail or give low yields, particularly with sterically hindered amines, alternative methods can be explored. Converting the carboxylic acid to an acyl fluoride using reagents like cyanuric fluoride, followed by reaction with the amine at elevated temperatures, can be effective for challenging couplings.[8][12][13]

  • Physicochemical Properties: The introduction of two fluorine atoms and a dimethylamino group will alter the physicochemical properties of the molecule, such as lipophilicity (LogP) and aqueous solubility. These properties should be measured to ensure the new analog maintains a drug-like profile.

Conclusion

The strategic incorporation of a 4-(dimethylamino)-3,5-difluorobenzamide moiety is a highly effective and rational approach to mitigating metabolic liabilities associated with aromatic ring oxidation. By providing robust steric and electronic shielding, this fragment can dramatically increase the half-life and reduce the intrinsic clearance of drug candidates, thereby improving their pharmacokinetic profiles. The protocols and data presented in this guide offer a clear framework for researchers to apply this valuable tool in their efforts to design more stable and efficacious therapeutics.

References

Application Notes and Protocols for Amide Coupling with 4-(Dimethylamino)-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Amide Bond Formation with an Electronically Complex Acid

The formation of the amide bond is a cornerstone of modern drug discovery and development, representing a critical linkage in a vast array of pharmaceutical agents.[1] The strategic selection of coupling partners is paramount, and 4-(Dimethylamino)-3,5-difluorobenzoic acid presents a unique and valuable building block for medicinal chemists. This compound incorporates two key structural features that modulate its reactivity and the properties of the resulting amides:

  • Electron-Withdrawing Difluoro Substituents: The two fluorine atoms ortho to the carboxylic acid group exert a strong electron-withdrawing inductive effect. This increases the electrophilicity of the carboxyl carbon, potentially facilitating its activation and subsequent reaction with an amine.

  • Electron-Donating Dimethylamino Group: Conversely, the para-dimethylamino group is a powerful electron-donating group through resonance. This electronic characteristic can influence the overall reactivity of the aromatic ring and the acidity of the carboxylic acid proton.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the successful amide coupling of this compound. We will delve into the mechanistic rationale behind reagent selection and provide detailed, field-proven protocols to ensure reliable and high-yielding syntheses.

Mechanistic Considerations: The Art of Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. This is due to a competing acid-base reaction where the basic amine deprotonates the carboxylic acid, forming a non-reactive carboxylate salt.[2][3] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents.

Several classes of coupling reagents are commonly employed, each with a distinct mechanism of action:

  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][4] This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and a urea byproduct.[3][4] To mitigate potential side reactions like the formation of stable N-acylurea and to reduce the risk of racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[1][5] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions.[5]

  • Phosphonium and Uronium/Aminium Salts (e.g., PyBOP, HBTU, HATU): These reagents are generally considered more efficient and lead to faster reaction times with minimal side products.[1] Reagents like HATU and HBTU react with the carboxylate (formed by deprotonation with a base) to generate a highly reactive OAt- or OBt-active ester, respectively.[6][7][8][9] The subsequent aminolysis of this active ester yields the desired amide.[6][7][9] The choice between these reagents often depends on the specific substrates and the desired reaction conditions.

Experimental Protocols: A Step-by-Step Guide

This section outlines a robust, general procedure for the amide coupling of this compound with a primary or secondary amine using HATU, a highly effective and widely used coupling reagent.

Diagram of the Experimental Workflow

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Amine - HATU - Base (e.g., DIPEA) Solvent Add Anhydrous Solvent (e.g., DMF, DCM) Reagents->Solvent Activation Carboxylic Acid Activation (Addition of Base and HATU) Solvent->Activation Coupling Amine Addition & Amide Bond Formation Activation->Coupling Monitoring Monitor Reaction Progress (TLC or LC-MS) Coupling->Monitoring Quench Aqueous Workup (e.g., H2O, NaHCO3, Brine) Monitoring->Quench Upon Completion Extraction Organic Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4, MgSO4) Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification

Caption: General workflow for HATU-mediated amide coupling.

Materials and Reagents
  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

    • Dissolve the acid in a minimal amount of anhydrous DMF or DCM (approximately 0.1-0.2 M concentration).

    • To this solution, add the desired amine (1.0-1.2 equivalents).

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Activation and Coupling:

    • Slowly add DIPEA (2.0-3.0 equivalents) to the stirred solution. The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid without competing with the primary amine in the coupling reaction.[10][11]

    • In a separate container, dissolve HATU (1.1-1.2 equivalents) in a small amount of anhydrous DMF or DCM.

    • Add the HATU solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Reaction Monitoring:

    • The progress of the reaction should be monitored periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13][14][15]

    • For TLC analysis, a suitable mobile phase would typically be a mixture of ethyl acetate and hexanes. The disappearance of the starting carboxylic acid and the appearance of a new, typically less polar, product spot indicates the progression of the reaction.

  • Workup:

    • Once the reaction is deemed complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid and acidic byproducts), water, and brine.[12]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude amide can be purified by flash column chromatography on silica gel.[16][17] A gradient elution system, typically starting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, is often effective in isolating the pure product.

Data Presentation: Key Reaction Parameters

The optimal conditions for amide coupling can vary depending on the specific amine substrate. The following table provides a summary of common parameters and reagents that can be adapted for the synthesis.

ParameterRecommended Reagents/ConditionsRationale & Considerations
Coupling Reagent HATU, HBTU, EDC/HOBtHATU and HBTU are generally more efficient for a wider range of substrates, including sterically hindered amines.[5][6][8] EDC/HOBt is a more economical option but may require longer reaction times.[2][18]
Base DIPEA, Triethylamine (TEA)A non-nucleophilic amine base is required to deprotonate the carboxylic acid without interfering with the coupling reaction.[10][11] Typically 2-3 equivalents are used.
Solvent DMF, DCM, AcetonitrilePolar aprotic solvents are generally preferred to ensure the solubility of the reagents.[19][20][21][22][23] DMF is a common choice, but greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) can also be considered.[19][21][22]
Temperature 0 °C to Room TemperatureThe initial activation is often performed at 0 °C to control the rate of reaction and minimize side reactions. The reaction is then typically allowed to proceed at room temperature.
Reaction Time 2 - 24 hoursReaction times are substrate-dependent and should be determined by monitoring the reaction progress.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction results in a low yield, consider increasing the equivalents of the coupling reagent and base. Ensuring strictly anhydrous conditions is also critical, as moisture can hydrolyze the activated intermediates.

  • Incomplete Reaction: For sterically hindered or electronically deactivated amines, longer reaction times or gentle heating (e.g., 40-50 °C) may be necessary. Switching to a more potent coupling reagent like COMU could also be beneficial.

  • Purification Challenges: The urea byproduct from carbodiimide-based couplings can sometimes be difficult to remove. For DCC, the dicyclohexylurea is largely insoluble in many organic solvents and can be removed by filtration.[24] For EDC, the byproduct is water-soluble and is typically removed during the aqueous workup. The byproducts from uronium/aminium reagents are also generally water-soluble.[25]

Conclusion

The amide coupling of this compound is a versatile and valuable transformation in the synthesis of novel chemical entities. By understanding the underlying mechanistic principles and employing robust experimental protocols, researchers can confidently and efficiently generate a diverse range of amide derivatives. The guidelines and procedures outlined in this application note provide a solid foundation for the successful implementation of this important reaction in a research and development setting.

References

Application Notes & Protocols: 19F NMR Studies Involving 4-(Dimethylamino)-3,5-difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[1] Consequently, a substantial percentage of newly approved drugs are fluorinated compounds.[1] This rise in organofluorine chemistry necessitates robust analytical techniques to characterize these molecules and study their interactions with biological targets.

Among the available analytical methods, 19F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a particularly powerful tool.[2] The 19F nucleus possesses several advantageous properties for NMR studies: it has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in sensitivity that is 83% of that of 1H NMR.[1][3] A key advantage of 19F NMR is its expansive chemical shift range, which spans over 400 ppm, minimizing signal overlap even in complex mixtures.[4] Furthermore, the virtual absence of endogenous fluorine in biological systems ensures that 19F NMR spectra are free from background signals, making it an ideal technique for studying fluorinated ligands in biological matrices.[1][4]

This application note focuses on the use of 4-(dimethylamino)-3,5-difluorobenzoic acid and its derivatives as probes in 19F NMR studies. The two fluorine atoms ortho to the carboxylate group and meta to the electron-donating dimethylamino group create a specific electronic environment, making their 19F NMR signal a sensitive reporter of local changes. This guide provides a comprehensive overview, from fundamental principles to detailed experimental protocols, for researchers, scientists, and drug development professionals aiming to leverage this powerful combination of a versatile chemical scaffold and an information-rich analytical technique.

Pillar 1: Causality and Experimental Design in 19F NMR

The success of any 19F NMR experiment hinges on a clear understanding of the underlying principles and how they dictate experimental choices. The chemical shift of a 19F nucleus is exquisitely sensitive to its local electronic environment.[5][6] Factors such as solvent, temperature, pH, and, most importantly, binding to a macromolecule can induce significant changes in the 19F chemical shift.[5][7][8]

The "Why" Behind the Experiment: Ligand-Observed vs. Protein-Observed 19F NMR

Two primary approaches are employed in 19F NMR-based drug discovery:

  • Ligand-Observed 19F NMR: In this approach, the 19F NMR spectrum of a fluorinated small molecule is monitored in the presence and absence of a target protein.[9] Changes in the ligand's 19F signal (chemical shift, line width, or intensity) upon addition of the protein indicate binding. This method is particularly well-suited for fragment-based drug discovery (FBDD), where the weak binding of small fragments can be readily detected.[2][9]

  • Protein-Observed 19F NMR (PrOF NMR): Here, the protein is labeled with fluorine-containing amino acids, and its 19F NMR spectrum is monitored upon the addition of a ligand.[10] This technique provides information about conformational changes in the protein upon ligand binding.[10]

The choice between these two approaches depends on the specific research question and the availability of materials. For screening compound libraries against a target, ligand-observed NMR is generally more efficient.

Diagram: Decision Workflow for 19F NMR Experiment Selection

G start Research Goal screen Screening for Binders (e.g., FBDD) start->screen Identify binders? mechanism Studying Protein Conformational Change start->mechanism Understand mechanism? ligand_obs Ligand-Observed 19F NMR screen->ligand_obs protein_obs Protein-Observed 19F NMR mechanism->protein_obs output1 Identify Hits, Determine Kd ligand_obs->output1 output2 Map Binding Site, Characterize Allostery protein_obs->output2

Caption: Decision tree for selecting the appropriate 19F NMR experimental approach.

Pillar 2: Self-Validating Protocols for Robust Data

To ensure the trustworthiness of 19F NMR data, protocols must be designed as self-validating systems. This involves careful sample preparation, appropriate instrument setup, and rigorous data analysis.

Protocol 1: Sample Preparation for Ligand-Observed 19F NMR

This protocol outlines the preparation of a sample for a typical ligand-observed 19F NMR experiment to screen for binding of a this compound derivative to a target protein.

Materials:

  • NMR tubes (5 mm outer diameter)[4]

  • Deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl, in 99.9% D₂O, pH 7.4)

  • Target protein stock solution (e.g., 10 mg/mL in the same deuterated buffer)

  • Fluorinated ligand stock solution (e.g., 10 mM in DMSO-d₆)

  • Internal reference standard (e.g., trifluoroacetic acid (TFA) or 4,4'-Difluorobenzophenone)[4][11][12]

Step-by-Step Procedure:

  • Prepare the Ligand-Only Control Sample:

    • To a clean microcentrifuge tube, add 495 µL of the deuterated buffer.

    • Add 5 µL of the 10 mM fluorinated ligand stock solution to achieve a final concentration of 100 µM.

    • Add the internal reference standard to a final concentration of 50-100 µM.

    • Vortex gently to mix.

    • Transfer the solution to a clean NMR tube.

  • Prepare the Protein-Ligand Sample:

    • Calculate the volume of the protein stock solution required to achieve the desired final concentration (e.g., 10 µM).

    • In a clean microcentrifuge tube, add the calculated volume of the protein stock solution.

    • Add 5 µL of the 10 mM fluorinated ligand stock solution.

    • Add the internal reference standard to the same final concentration as the control.

    • Add deuterated buffer to a final volume of 500 µL.

    • Mix gently by pipetting up and down (avoid vortexing to prevent protein denaturation).

    • Transfer the solution to a clean NMR tube.

  • Equilibration:

    • Allow both samples to equilibrate at the desired experimental temperature (e.g., 25 °C) for at least 15 minutes before placing them in the NMR spectrometer.

Protocol 2: 1D 19F NMR Data Acquisition

This protocol describes the setup of a standard 1D 19F NMR experiment.

Instrument Setup (Example on a 500 MHz Spectrometer):

  • Tuning and Matching: Tune and match the NMR probe for the 19F frequency.

  • Locking and Shimming: Lock onto the deuterium signal from the D₂O in the buffer and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Sequence: Select a standard 1D 19F pulse sequence, often with proton decoupling (e.g., zgfhigqn on Bruker systems).[13]

  • Acquisition Parameters:

    • Spectral Width (SW): Set a wide spectral width to encompass the expected chemical shifts of both the ligand and the reference. A range of -50 to -180 ppm is often sufficient for aromatic fluorines.[11][14]

    • Transmitter Frequency Offset (O1P): Center the spectral width around the expected region of interest.

    • Number of Scans (NS): A sufficient number of scans (e.g., 128 or 256) should be acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically adequate for small molecules.

    • Acquisition Time (AQ): Set to achieve the desired resolution.

    • Temperature: Set and maintain a constant temperature (e.g., 298 K).

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening) of 1-2 Hz and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the peak of the internal reference standard to its known chemical shift value (e.g., -76.55 ppm for TFA).[15][16]

  • Analysis: Compare the 19F spectrum of the protein-ligand sample to the ligand-only control. Look for:

    • Chemical Shift Perturbations (CSPs): A change in the chemical shift of the ligand's 19F signal upon protein addition is a strong indicator of binding.

    • Line Broadening: An increase in the peak's line width can also indicate binding, particularly for interactions in the intermediate exchange regime on the NMR timescale.[17]

    • Decrease in Signal Intensity: In some cases, binding to a large protein can broaden the ligand's signal to the point where it becomes undetectable.

Pillar 3: Data Presentation and Interpretation

Table 1: Representative 19F NMR Data for Ligand Binding
SampleLigand 19F Chemical Shift (ppm)Line Width (Hz)Observation
Ligand Only-115.25.1Sharp singlet, reference state.
Ligand + 10 µM Target Protein-114.815.3Downfield shift and significant line broadening.
Ligand + 10 µM Target Protein + 100 µM Competitor-115.16.2Reversal of shift and broadening.

Chemical shifts are referenced to an internal TFA standard at -76.55 ppm.

The data in Table 1 strongly suggests that the fluorinated ligand binds to the target protein. The chemical shift perturbation and line broadening are indicative of a direct interaction. The competition experiment, where a known binder displaces the fluorinated ligand, validates that the binding occurs at a specific site.

Diagram: Interpreting 19F NMR Binding Data

G start Acquire 1D 19F NMR Spectra: 1. Ligand Only 2. Ligand + Protein compare Compare Spectra start->compare no_change No Change in Chemical Shift or Line Width compare->no_change No change Chemical Shift Perturbation and/or Line Broadening compare->change Yes no_binding Conclusion: No Binding no_change->no_binding binding Conclusion: Binding Occurs change->binding quantify Further Experiments: - Titration for Kd - Competition Assay binding->quantify

Caption: Workflow for the interpretation of ligand-observed 19F NMR binding data.

Advanced Applications and Considerations

  • Quantitative Binding Analysis: By titrating the protein into a solution of the fluorinated ligand and monitoring the change in the 19F chemical shift, it is possible to determine the dissociation constant (Kd) of the interaction.[17]

  • Competition Experiments: As shown in Table 1, competition experiments using a known binder can be used to confirm the binding site of a newly identified hit. This is a powerful application of the "spy molecule" concept in FBDD.[2]

  • Solvent Effects: The 19F chemical shift can be sensitive to the solvent environment.[7][18][19] It is crucial to use the same buffer and solvent conditions for all related experiments to ensure that observed chemical shift changes are due to binding and not solvent effects.

  • In-Cell NMR: The lack of background signal makes 19F NMR amenable to studying ligand-target engagement directly inside living cells, providing invaluable information on drug bioavailability and efficacy in a native environment.[20]

Conclusion

19F NMR spectroscopy, when applied to strategically designed molecular probes like this compound derivatives, offers a highly sensitive and information-rich method for studying molecular interactions. The protocols and principles outlined in this guide provide a robust framework for obtaining high-quality, trustworthy data. By understanding the causality behind experimental choices and employing self-validating methodologies, researchers can confidently leverage 19F NMR to accelerate their drug discovery and chemical biology programs.

References

The Strategic Role of 4-(Dimethylamino)-3,5-difluorobenzoic Acid in Enzyme Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of 4-(Dimethylamino)-3,5-difluorobenzoic acid in the development of enzyme inhibitors. Rather than being a potent inhibitor in its own right, this molecule is an exemplary fragment, or chemical starting point, for Fragment-Based Drug Design (FBDD). Its unique combination of a reactive carboxylic acid handle, a dimethylamino group for potential hydrogen bonding and solubility enhancement, and difluoro-substitution for modulating physicochemical properties makes it a valuable scaffold. We will explore its role within the FBDD paradigm, focusing on a representative workflow targeting protein kinases, a major class of drug targets. This guide provides the scientific rationale behind experimental choices, detailed protocols for fragment elaboration and biochemical screening, and visual aids to conceptualize the drug discovery process.

Introduction: The Power of Fluorination and Fragments in Drug Discovery

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, known to enhance critical pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] The difluoro substitution pattern on the benzoic acid ring of our topic compound, this compound, significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid. This strategic fluorination can lead to more potent and selective interactions with enzyme active sites.[3][4]

This molecule is best utilized within the framework of Fragment-Based Drug Design (FBDD), an efficient methodology for identifying lead compounds.[5][6] FBDD begins by screening low-molecular-weight compounds ("fragments") that typically bind with low affinity to the target protein.[7] The small size and low complexity of these fragments allow for a more thorough exploration of the chemical space within a binding pocket.[5] Once identified, these fragments are then optimized and "grown" into more potent, drug-like molecules through structure-guided chemical synthesis.[6][8]

This compound is an ideal fragment due to several key features:

  • A reactive handle: The carboxylic acid provides a straightforward point for chemical modification, primarily through amide bond formation, allowing for the exploration of chemical diversity.

  • Modulated pKa: The electron-withdrawing fluorine atoms lower the pKa of the carboxylic acid, influencing its ionization state and potential to form salt bridges or hydrogen bonds in an enzyme's active site.

  • Potential for specific interactions: The dimethylamino group can act as a hydrogen bond acceptor and improve solubility, while the fluorinated ring can engage in favorable non-covalent interactions.

This guide will use the development of protein kinase inhibitors as a representative application, as aminobenzoic acid scaffolds are common starting points for this important class of enzyme targets.[9]

The Fragment-Based Drug Design (FBDD) Workflow

The journey from a simple fragment like this compound to a potent enzyme inhibitor follows a structured, multi-stage process. This workflow is designed to be iterative, with learnings from each stage informing the next.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structure-Guided Elaboration cluster_2 Phase 3: Lead Optimization A Fragment Library (including Topic Compound) B Biophysical Screening (SPR, NMR, Thermal Shift) A->B Screening C Hit Confirmation & Validation B->C Primary Hits D Structural Biology (X-ray Crystallography) C->D Validated Hits E Structure-Activity Relationship (SAR) Analysis D->E F Synthetic Chemistry (Amide Coupling, etc.) E->F Design New Analogs F->E Synthesize & Test G Biochemical Assays (e.g., Kinase IC50) F->G Test Activity G->E Feedback H Lead Compound (Potent & Selective) G->H Optimized Properties

Figure 1: A generalized workflow for a Fragment-Based Drug Design campaign.
Protocol 1: Fragment Screening and Hit Validation

The initial step is to identify if this compound (or a library of similar fragments) binds to the target enzyme. Due to the expected low affinity of fragments, sensitive biophysical techniques are required.[10][11]

Objective: To detect and validate the binding of fragments to the target protein kinase.

Methods Overview: A primary screen using a high-throughput method like Differential Scanning Fluorimetry (Thermal Shift) can identify potential binders. Hits are then confirmed using an orthogonal method like Surface Plasmon Resonance (SPR) to validate binding and determine affinity (KD).[3]

A. Primary Screen: Differential Scanning Fluorimetry (Thermal Shift Assay)

  • Preparation:

    • Prepare the target kinase at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂).

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working solution by diluting to 1 mM in the assay buffer (final DMSO concentration should be ≤1%).

    • Prepare a solution of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.

  • Assay Setup (384-well plate):

    • To each well, add 10 µL of the kinase solution.

    • Add 1 µL of the fragment working solution (final fragment concentration: 100 µM). Include DMSO-only wells as a negative control.

    • Add 1 µL of the diluted dye.

    • Seal the plate and centrifuge briefly to mix.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute.

    • Monitor fluorescence changes. Binding of a fragment stabilizes the protein, resulting in an increase in the melting temperature (ΔTm).

  • Hit Criteria: A ΔTm of ≥ 2°C compared to the DMSO control is typically considered a primary hit.

B. Hit Validation: Surface Plasmon Resonance (SPR)

  • Sensor Chip Preparation:

    • Immobilize the target kinase onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a density that will provide a good signal-to-noise ratio.

    • A reference channel should be prepared similarly but without the kinase to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a serial dilution of this compound in running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant), typically ranging from 1 µM to 500 µM.

    • Inject the fragment solutions over the kinase and reference surfaces at a constant flow rate.

    • Monitor the change in response units (RU) over time.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the dissociation constant (KD). A confirmed hit will show concentration-dependent binding.

Synthetic Elaboration of the Fragment Hit

Once binding is confirmed and structural information is obtained (ideally via X-ray crystallography), the next step is to synthesize derivatives to improve potency. The carboxylic acid group is the primary attachment point for "growing" the fragment.[8]

SAR_Workflow cluster_0 Synthetic Elaboration via Amide Coupling start This compound (Fragment Hit) reagents Amine Building Blocks (R-NH2) Coupling Reagents (EDC, HOBt, etc.) start:f1->reagents:f0 Reacts with product Amide Derivatives New Chemical Space Explored reagents:f1->product:f0 Facilitates Reaction

Figure 2: Synthetic strategy for elaborating the core fragment.
Protocol 2: Synthesis of Amide Derivatives for SAR Studies

Objective: To synthesize a small library of amide derivatives of this compound to explore the structure-activity relationship (SAR).

General Reaction Scheme: (Self-generated image of a chemical reaction)

Materials:

  • This compound

  • A selection of primary and secondary amines (e.g., benzylamine, piperidine, aniline derivatives)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate

Procedure (General):

  • Activation:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HOBt (1.2 eq) and EDC (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to form the active ester.

  • Coupling:

    • To the activated acid solution, add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biochemical Evaluation of Synthesized Inhibitors

The newly synthesized derivatives must be tested for their ability to inhibit the target enzyme. A robust and high-throughput biochemical assay is essential for generating the quantitative data needed for SAR analysis.[12][13]

Table 1: Representative SAR Data for Kinase Inhibitors
Compound IDR-Group (from Amine)Kinase IC₅₀ (nM)
Fragment (None - COOH)> 100,000
1a Benzyl15,200
1b 4-Methoxybenzyl8,500
1c 3-Chlorobenzyl11,300
1d Piperidin-1-yl25,000
1e Morpholino21,100

Note: Data is hypothetical and for illustrative purposes only, demonstrating how SAR can be built.

Protocol 3: High-Throughput Luminescent Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the target protein kinase.

Principle: This assay measures the amount of ATP remaining after a kinase reaction. Active kinase consumes ATP, leading to a lower signal. An inhibitor prevents ATP consumption, resulting in a higher signal. The Kinase-Glo™ assay is a common commercial kit for this purpose.[14]

Materials:

  • Purified target kinase

  • Specific peptide substrate for the kinase

  • Synthesized inhibitor compounds dissolved in DMSO

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo™ Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 384-well microplates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of the assay plate. Include positive (known inhibitor) and negative (DMSO only) controls.

  • Enzyme Addition:

    • Prepare a solution of the kinase in kinase assay buffer at 2x the final desired concentration.

    • Add 5 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Prepare a reaction mix containing the peptide substrate and ATP in kinase assay buffer, each at 2x their final desired concentration (Note: ATP concentration should be at or near its Km for the enzyme to effectively identify competitive inhibitors).[15]

    • Add 5 µL of the reaction mix to each well to start the reaction.

  • Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in DMSO control wells).

  • Detection:

    • Prepare the Kinase-Glo™ reagent according to the manufacturer's protocol.

    • Add 10 µL of the reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data using the positive and negative controls (% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Conclusion and Future Directions

This compound serves as a versatile and strategically valuable fragment for the development of potent and selective enzyme inhibitors. Its utility is best realized within a modern Fragment-Based Drug Design workflow. By employing sensitive biophysical techniques for initial hit identification, followed by structure-guided synthetic elaboration and robust biochemical evaluation, this simple starting material can be evolved into a highly optimized lead compound. The protocols and conceptual frameworks presented here provide a comprehensive guide for researchers aiming to leverage this and similar fluorinated fragments in their drug discovery campaigns, particularly in the highly competitive and therapeutically important field of kinase inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization with 4-(Dimethylamino)-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Dimethylamino)-3,5-difluorobenzoic acid (DMDFBA). This document is designed for researchers, scientists, and drug development professionals who are leveraging this powerful derivatizing agent to enhance the analytical detection of amines and other nucleophilic compounds, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Core Principles: Why Use this compound?

This compound is a specialized reagent designed to tag analytes containing primary or secondary amine groups. The derivatization reaction forms a stable amide bond, attaching the DMDFBA moiety to the target molecule. This modification serves several critical analytical purposes:

  • Enhanced Ionization Efficiency: The dimethylamino group is a readily protonated site, significantly improving the ionization efficiency of the derivatized analyte in positive-ion electrospray ionization (ESI-MS). This leads to substantial gains in sensitivity.[1]

  • Improved Chromatographic Behavior: By capping polar amine groups, derivatization can reduce peak tailing and improve chromatographic resolution on reverse-phase columns.[2]

  • Structural Elucidation: The predictable fragmentation of the derivative can aid in the structural confirmation of the analyte during tandem mass spectrometry (MS/MS) analysis.[3]

  • Increased Stability: The fluorine atoms on the aromatic ring enhance the metabolic and proteolytic stability of the resulting derivative, which can be advantageous in biological studies.[4]

The core of the reaction is a standard amide coupling, where the carboxylic acid of DMDFBA is "activated" to make it susceptible to nucleophilic attack by the amine group of the analyte.[5][6] Understanding this mechanism is key to troubleshooting.

Visualizing the Derivatization Workflow

The following diagram outlines the typical experimental process for derivatizing an amine-containing analyte with DMDFBA.

DerivatizationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve DMDFBA in anhydrous solvent (e.g., DMF, ACN) B Add Coupling Reagent (e.g., EDC/HOBt) for pre-activation A->B Activate Acid C Add Analyte & Base (e.g., DIPEA) B->C Initiate Coupling D Stir at RT or gentle heat (1-24 hours) C->D E Monitor Progress (TLC or LC-MS) D->E F Quench Reaction & Aqueous Wash E->F G Liquid-Liquid Extraction F->G H Purify by Chromatography (if necessary) G->H I LC-MS Analysis H->I Final Analysis

Caption: General workflow for DMDFBA derivatization.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during derivatization with DMDFBA in a practical question-and-answer format.

Q1: My reaction yield is very low or I'm seeing no product formation. What are the likely causes?

A1: Low or no yield is the most common issue and typically points to a problem with the activation of the carboxylic acid or the stability of the reagents.

  • Cause A: Inactive Coupling Reagents. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are moisture-sensitive. Additives like HOBt (1-Hydroxybenzotriazole) can also degrade.[7]

    • Troubleshooting:

      • Always use fresh, high-purity EDC and HOBt. Store them in a desiccator.

      • Ensure your reaction solvent (e.g., DMF, DCM, Acetonitrile) is anhydrous.[8] Using a freshly opened bottle or solvent from a solvent purification system is recommended.

      • Consider an alternative, more robust coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which is often more effective for difficult or sterically hindered couplings.[8][9]

  • Cause B: Incorrect Stoichiometry. The molar ratios of your reagents are critical.

    • Troubleshooting:

      • Start with a slight excess of the amine analyte (e.g., 1.1 equivalents) relative to DMDFBA (1.0 equivalent).

      • Use a slight excess of the coupling reagents. A common starting point is 1.2 equivalents of EDC and HOBt.[8]

      • Ensure you are using an adequate amount of a non-nucleophilic base, like DIPEA (N,N-Diisopropylethylamine), typically 2-3 equivalents, to neutralize acids formed during the reaction.[8]

  • Cause C: Steric Hindrance or Low Nucleophilicity. If your analyte is a sterically bulky amine (e.g., a secondary amine with large substituents) or an electron-deficient amine (e.g., an aniline derivative), the reaction can be sluggish.[10][11]

    • Troubleshooting:

      • Increase the reaction time (up to 24 hours).

      • Gently heat the reaction to 40-50 °C. Monitor carefully by LC-MS to ensure no degradation of starting materials or product occurs.[8]

      • Switch to a more powerful coupling reagent system, such as HATU or PyBOP, which are designed for challenging couplings.[8]

Q2: I'm observing multiple peaks in my LC-MS chromatogram. What are these side products?

A2: Side product formation often results from side reactions involving the coupling agent or the activated DMDFBA intermediate.

  • Cause A: N-acylurea Formation. A common side reaction with EDC involves the rearrangement of the highly reactive O-acylisourea intermediate to a stable, unreactive N-acylurea byproduct.[7]

    • Troubleshooting: This is precisely why additives like HOBt or Oxyma Pure are used. HOBt traps the O-acylisourea intermediate to form a more stable HOBt-ester, which is still highly reactive towards the amine but less prone to rearrangement.[12][13] Ensure you are including at least one equivalent of HOBt in your EDC-mediated reaction.

  • Cause B: Unreacted Activated Acid. If the amine is not added promptly after the activation step, or if the amine is not reactive enough, the activated DMDFBA (e.g., the HOBt-ester) can react with other nucleophiles or degrade.

    • Troubleshooting: Follow the recommended order of addition. Pre-activate the DMDFBA with EDC/HOBt for only a few minutes (5-15 min) before adding your amine analyte.[8]

The following diagram illustrates the critical role of HOBt in preventing side reactions.

ReactionMechanism DMDFBA DMDFBA (Acid) O_Acyl O-Acylisourea (Highly Reactive) DMDFBA->O_Acyl + EDC EDC EDC N_Acylurea N-Acylurea (Side Product) O_Acyl->N_Acylurea Rearrangement (No HOBt) HOBt_Ester HOBt-Ester (Reactive Intermediate) O_Acyl->HOBt_Ester + HOBt (Fast) Amine Analyte (Amine) Product Derivatized Product (Amide) Amine->Product HOBt HOBt HOBt_Ester->Product + Amine

Caption: Role of HOBt in directing the reaction toward the desired amide product.

Q3: How can I effectively purify my derivatized product away from excess reagents?

A3: Proper workup is crucial for clean analysis. The byproducts of common coupling reagents (like EDC-urea) are often water-soluble, which can be exploited for purification.

  • Standard Workup Protocol:

    • Once the reaction is complete (as monitored by LC-MS), dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid or 1M HCl) to remove the basic catalyst (DIPEA), followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted DMDFBA and HOBt, and finally with brine (saturated NaCl solution) to remove residual water.[8]

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • If further purification is needed, the crude product can be purified by flash column chromatography on silica gel.

Optimized Starting Conditions & Protocols

While every reaction must be optimized, the following table provides robust starting points for the derivatization of a typical primary amine.

ParameterRecommended ConditionRationale & Notes
Analyte Primary/Secondary Amine1.0 - 1.1 equivalents
DMDFBA This compound1.0 equivalent
Coupling System EDC / HOBt1.2 eq. EDC, 1.2 eq. HOBt. Cost-effective and reliable.[8]
Base DIPEA (Diisopropylethylamine)2.0 - 3.0 equivalents. Non-nucleophilic base is critical.
Solvent Anhydrous DMF or Acetonitrile (ACN)Excellent solvating properties for most reagents.[8]
Temperature Room Temperature (20-25 °C)Sufficient for most reactions. May be increased to 40-50 °C for sluggish couplings.[8]
Reaction Time 2 - 18 hoursMonitor by LC-MS. Reactions are often complete within a few hours.
Detailed Step-by-Step Protocol (Standard EDC/HOBt Coupling)
  • Preparation: To a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (or ACN) to dissolve the acid completely. A typical concentration is 0.1 M.

  • Activation: Add HOBt (1.2 eq) followed by EDC (1.2 eq). Stir the mixture at room temperature for 15 minutes for pre-activation.[8]

  • Coupling: In a separate vial, dissolve your amine-containing analyte (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution, followed by DIPEA (2.5 eq), to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by taking small aliquots every 1-2 hours and analyzing by LC-MS until the starting material is consumed.

  • Workup: Once complete, proceed with the aqueous wash and extraction procedure described in Q3.

  • Analysis: Prepare the final, purified product for LC-MS analysis.

By understanding the principles of amide coupling and anticipating common pitfalls, you can effectively troubleshoot and optimize your derivatization reactions with this compound, leading to more sensitive, robust, and reliable analytical results.

References

Technical Support Center: Synthesis of 4-(Dimethylamino)-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(Dimethylamino)-3,5-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated aromatic compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient synthesis.

Introduction

This compound is a key building block in the development of various pharmaceuticals and functional materials. The presence of the fluorine atoms and the dimethylamino group imparts unique electronic and physiological properties to the molecule. However, the synthesis of this compound can be challenging due to the interplay of these functional groups. This guide will address common issues, providing scientifically-grounded explanations and practical solutions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

General Questions

Q1: What are the most common synthetic routes to this compound?

A1: There are several viable synthetic routes, each with its own set of advantages and challenges. The most common approaches include:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) of a highly fluorinated benzoic acid derivative (e.g., 3,4,5-trifluorobenzoic acid) with dimethylamine.

  • Route B: N,N-Dimethylation of 4-amino-3,5-difluorobenzoic acid. This is a straightforward approach if the amino precursor is readily available.

  • Route C: Grignard Reaction followed by Carboxylation. This involves the formation of a Grignard reagent from a suitable bromo- or iodo- precursor, followed by reaction with carbon dioxide.[1]

  • Route D: Directed ortho-Lithiation. This strategy can be employed to introduce the carboxylic acid group at a specific position.[2]

The choice of route often depends on the availability of starting materials, scalability, and the desired purity profile of the final product.

Troubleshooting Common Issues

Q2: I am attempting the synthesis via Nucleophilic Aromatic Substitution (SNAr) of 3,4,5-trifluorobenzoic acid with dimethylamine, but I am getting very low yields. What could be the problem?

A2: Low yields in this SNAr reaction are a common issue and can often be attributed to several factors:

  • Insufficient reaction temperature: The aromatic ring is deactivated by the carboxylic acid group, making the substitution challenging. Higher temperatures are generally required to drive the reaction to completion.

  • Inappropriate solvent: Aprotic polar solvents such as DMF, DMSO, or NMP are typically used to facilitate the reaction. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Base strength: A suitable base is often required to deprotonate the dimethylamine and enhance its nucleophilicity. Common bases include K2CO3 or Et3N.

  • Side reactions: At high temperatures, decarboxylation of the starting material or product can occur. Additionally, substitution at other positions on the ring can lead to isomeric impurities.

Troubleshooting Steps:

  • Increase the reaction temperature: Gradually increase the temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS.

  • Optimize the solvent and base: If using a less polar solvent, consider switching to DMF or DMSO. Ensure all reagents and solvents are anhydrous.

  • Use an excess of dimethylamine: Using a larger excess of dimethylamine can help to drive the equilibrium towards the product.

  • Consider protecting the carboxylic acid: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) will activate the ring towards nucleophilic attack and prevent decarboxylation. The ester can then be hydrolyzed in a subsequent step.

Q3: I am trying to N,N-dimethylate 4-amino-3,5-difluorobenzoic acid using methyl iodide and a base, but the reaction is messy and gives multiple products. How can I improve this?

A3: The methylation of 4-amino-3,5-difluorobenzoic acid can be problematic due to the presence of two nucleophilic sites (the amino and carboxylate groups) and the potential for over-methylation to form a quaternary ammonium salt.

  • Competitive O-methylation: The carboxylate anion can compete with the amino group for the methylating agent, leading to the formation of the methyl ester as a byproduct.

  • Over-methylation: The desired tertiary amine product can be further methylated to form a quaternary ammonium salt, which is often water-soluble and difficult to isolate.

  • Poor solubility: The starting material may have poor solubility in common organic solvents, leading to a sluggish and incomplete reaction.

Troubleshooting Steps:

  • Protect the carboxylic acid: As in the previous case, protecting the carboxylic acid as an ester is highly recommended. This will prevent O-methylation and improve the solubility of the starting material.

  • Use a milder methylating agent: Instead of methyl iodide, consider using dimethyl sulfate or a reductive amination approach with formaldehyde and a reducing agent like sodium triacetoxyborohydride. Reductive amination is often cleaner and avoids the formation of quaternary salts.

  • Control the stoichiometry: Carefully control the amount of methylating agent used to minimize over-methylation. Use of 2.0-2.2 equivalents is a good starting point.

  • Optimize the base and solvent: A non-nucleophilic base like K2CO3 or DIEA is preferred. A polar aprotic solvent like DMF or acetonitrile is a good choice.

Q4: My Grignard reaction to form the benzoic acid is failing. What are the critical factors for success?

A4: Grignard reactions are notoriously sensitive to reaction conditions.[3] Failure is almost always due to the presence of water or other protic sources, or issues with the magnesium metal.

  • Presence of water: Even trace amounts of water will quench the Grignard reagent.[1] All glassware must be flame-dried, and all solvents and reagents must be rigorously anhydrous.

  • Inactive magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating.

  • Difficulty in initiation: Sometimes the reaction is slow to start.

Troubleshooting Steps:

  • Ensure anhydrous conditions: Flame-dry all glassware under vacuum or in a stream of inert gas. Use freshly distilled anhydrous solvents.

  • Activate the magnesium: Briefly grind the magnesium turnings in a dry mortar and pestle to expose a fresh surface. A small crystal of iodine can also be added to help initiate the reaction.[3]

  • Initiate the reaction: A small amount of the halide solution can be added to the magnesium, and the mixture can be gently warmed or sonicated to initiate the reaction. Once initiated, the remaining halide solution should be added dropwise.

  • Use dry ice for carboxylation: Use freshly crushed, high-quality dry ice for the carboxylation step. Avoid allowing atmospheric moisture to condense on the dry ice.

Experimental Protocols

Protocol 1: Synthesis of this compound via N,N-Dimethylation of 4-amino-3,5-difluorobenzoic acid (Reductive Amination)

This protocol involves the esterification of the starting material, followed by reductive amination and subsequent hydrolysis.

Step 1: Esterification of 4-amino-3,5-difluorobenzoic acid

  • To a solution of 4-amino-3,5-difluorobenzoic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL/g).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Step 2: Reductive Amination

  • Dissolve the methyl 4-amino-3,5-difluorobenzoate (1.0 eq) in dichloromethane (15 mL/g).

  • Add aqueous formaldehyde (37 wt. %, 2.5 eq) and sodium triacetoxyborohydride (2.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL/g).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Hydrolysis of the Methyl Ester

  • Dissolve the purified methyl 4-(dimethylamino)-3,5-difluorobenzoate (1.0 eq) in a mixture of THF and water (2:1).

  • Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 15 mL/g).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway A 4-Amino-3,5-difluorobenzoic acid B Methyl 4-amino-3,5- difluorobenzoate A->B  MeOH, H₂SO₄ (cat.) Reflux C Methyl 4-(dimethylamino)-3,5- difluorobenzoate B->C  CH₂O, NaBH(OAc)₃ DCM D 4-(Dimethylamino)-3,5- difluorobenzoic acid C->D  1. LiOH, THF/H₂O 2. H⁺

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Workflow: Low Yield in SNAr

Troubleshooting_Workflow start Low Yield in SNAr Reaction q1 Is the reaction temperature high enough? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Increase temperature in 10-20°C increments q1->a1_no No q2 Are the solvent and reagents anhydrous? a1_yes->q2 end Improved Yield a1_no->end a2_yes Proceed to next check q2->a2_yes Yes a2_no Use anhydrous solvents and reagents q2->a2_no No q3 Is there evidence of side reactions (e.g., decarboxylation)? a2_yes->q3 a2_no->end a3_yes Consider protecting the carboxylic acid as an ester q3->a3_yes Yes a3_no Consider other factors (e.g., stoichiometry) q3->a3_no No a3_yes->end a3_no->end

Caption: A decision tree for troubleshooting low yields in the SNAr synthesis.

Quantitative Data Summary

ParameterRoute A (SNAr)Route B (N,N-Dimethylation)Route C (Grignard)
Typical Yield 30-50%60-80% (multi-step)40-60%
Key Challenge Harsh conditions, side reactionsMulti-step, purificationAnhydrous conditions
Starting Material 3,4,5-Trifluorobenzoic acid4-Amino-3,5-difluorobenzoic acidSubstituted bromo- or iodo-arene

References

Technical Support Center: Stability and Degradation of 4-(Dimethylamino)-3,5-difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)-3,5-difluorobenzoic acid and its derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific stability and degradation issues you may encounter during your experiments. Our approach is grounded in established principles of physical organic chemistry and forced degradation studies, providing you with the causal reasoning behind experimental choices to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section addresses common questions regarding the stability of this compound and its derivatives.

Q1: What are the primary degradation pathways for this compound and its derivatives?

A1: Based on the structure of this compound, which contains a tertiary aromatic amine, a difluorinated benzene ring, and a carboxylic acid group (or its derivative), the primary anticipated degradation pathways are photodegradation, oxidation, and, for its derivatives like esters and amides, hydrolysis. The strong carbon-fluorine bonds suggest that defluorination is less likely under typical experimental conditions but could be a factor in microbial or harsh thermal degradation scenarios.[1][2][3][4]

Q2: How does the dimethylamino group affect the stability of the molecule?

A2: The dimethylamino group is a strong electron-donating group, which significantly influences the molecule's reactivity. It can increase the susceptibility of the aromatic ring to electrophilic attack and oxidation.[5][6] Furthermore, this group is a known chromophore, making the molecule more susceptible to photodegradation upon exposure to light.[7][8] The tertiary amine can also be oxidized to form an N-oxide, which may be an intermediate in further degradation.[6]

Q3: Are the fluorine atoms on the aromatic ring expected to be labile?

A3: The carbon-fluorine (C-F) bond is exceptionally strong, making fluorinated aromatic compounds generally resistant to defluorination under common laboratory conditions.[4] While microbial degradation of some fluorobenzoates has been shown to proceed via defluorination, this is unlikely to be a significant concern in typical chemical experiments.[1][2][3] However, under high-energy conditions such as high-temperature thermal stress or in the presence of certain reactive metals, defluorination could potentially occur.

Q4: My solution of a this compound derivative is turning yellow/brown. What is the likely cause?

A4: Discoloration is a common indicator of degradation, particularly for compounds containing an aromatic amine moiety. The most probable causes are:

  • Photodegradation: Exposure to ambient light, especially UV radiation, can lead to the formation of colored degradation products.[7][8] Aromatic amines are known to be light-sensitive.

  • Oxidation: The dimethylamino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing reagents in your experimental setup. This can lead to the formation of colored radical cations or N-oxides.[5][6][9]

To mitigate this, it is crucial to store the compound and its solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) if possible.

Q5: I am working with an ester or amide derivative of this compound. How stable is it to hydrolysis?

A5: Esters and amides of benzoic acid are susceptible to hydrolysis, which can be catalyzed by either acid or base.[10] The rate of hydrolysis will depend on the specific ester or amide group, the pH of the solution, and the temperature. Generally, esters are more readily hydrolyzed than amides under both acidic and basic conditions. The electron-donating dimethylamino group may influence the rate of hydrolysis by affecting the electrophilicity of the carbonyl carbon.[2][11]

Part 2: Troubleshooting Guides for Experimental Issues

This section provides structured troubleshooting for common problems encountered during the handling and use of this compound derivatives.

Troubleshooting Guide 1: Inconsistent Analytical Results
Observed Problem Potential Root Cause Recommended Action & Rationale
Peak area of the parent compound decreases over time in prepared solutions. Degradation in solution. 1. Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[7] 2. Control pH: Buffer your solutions if compatible with your experiment. Extreme pH values can accelerate hydrolysis of ester or amide derivatives.[10] 3. Use Fresh Solutions: Prepare solutions fresh daily to minimize time-dependent degradation.
Appearance of unexpected peaks in chromatograms. Formation of degradation products. 1. Conduct a Forced Degradation Study: Systematically expose your compound to hydrolytic, oxidative, photolytic, and thermal stress to identify potential degradation products.[9][12][13][14] This will help in co-eluting and identifying the unknown peaks. 2. Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can resolve the parent compound from all potential degradation products.
Poor recovery from sample preparation. Adsorption to surfaces or instability during extraction. 1. Use Silanized Glassware: This can minimize adsorption of the compound onto glass surfaces. 2. Optimize Extraction Conditions: Ensure the pH of your extraction solvent is appropriate for the ionization state of your compound to maximize recovery. For a carboxylic acid, extraction from an acidified aqueous layer into an organic solvent is typical.
Troubleshooting Guide 2: Failed Synthesis or Unexpected Byproducts
Observed Problem Potential Root Cause Recommended Action & Rationale
Low yield in a reaction sensitive to oxidation. Oxidation of the dimethylamino group. 1. Degas Solvents: Use solvents that have been sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen. 2. Run Reactions Under Inert Atmosphere: Use a nitrogen or argon blanket to protect the reaction from atmospheric oxygen.
Formation of colored impurities during a reaction. Photodegradation or oxidation. 1. Protect the Reaction from Light: Wrap the reaction vessel in aluminum foil. 2. Add an Antioxidant (if compatible): In some cases, a small amount of an antioxidant like BHT can prevent oxidative degradation. However, assess compatibility with your reaction chemistry first.
Hydrolysis of an ester or amide starting material. Presence of water in reagents or solvents. 1. Use Anhydrous Solvents: Ensure all solvents are appropriately dried before use. 2. Dry Reagents: Dry any reagents that may have absorbed atmospheric moisture.

Part 3: Experimental Protocols

Here we provide detailed protocols for conducting forced degradation studies, a crucial step in understanding the stability of your compound.[9][12][13][14]

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for subjecting this compound or its derivatives to various stress conditions to induce degradation.

1. Stock Solution Preparation:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with your mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with your mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with your mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette or a clear vial) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both samples after the exposure period.

  • Thermal Degradation (in solution):

    • Incubate a solution of the compound at 80°C for 48 hours, protected from light.

    • Cool to room temperature and analyze.

  • Thermal Degradation (solid state):

    • Place a small amount of the solid compound in a vial and heat at 105°C for 24 hours.

    • Dissolve the stressed solid in a suitable solvent and analyze.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity).

Part 4: Visualization of Degradation Pathways and Workflows

Predicted Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound under various stress conditions.

G cluster_main This compound cluster_degradation Potential Degradation Products cluster_derivative Ester/Amide Derivative main This compound n_oxide N-Oxide Derivative main->n_oxide Oxidation (e.g., H₂O₂) demethylated N-Demethylated Analog main->demethylated Oxidative N-demethylation photoproduct Photolytic Products (e.g., ring-opened, polymerized) main->photoproduct Photodegradation (UV/Vis Light) hydrolysis_prod Hydrolysis Product (for esters/amides) derivative Ester or Amide Derivative derivative->main Hydrolysis (Acid/Base) derivative->hydrolysis_prod Hydrolysis (Acid/Base)

Caption: Predicted degradation pathways for this compound and its derivatives.

Experimental Workflow for Stability Testing

The following workflow outlines the key steps in performing a comprehensive stability assessment.

G start Define Compound and Derivatives method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) start->method_dev forced_deg Perform Forced Degradation Study (Hydrolysis, Oxidation, Photolysis, Thermal) method_dev->forced_deg identify Identify Major Degradation Products (e.g., LC-MS) forced_deg->identify validate Validate Analytical Method identify->validate report Establish Stability Profile and Storage Conditions validate->report

Caption: Workflow for conducting a comprehensive stability assessment of a new chemical entity.

References

Technical Support Center: Overcoming Solubility Challenges with 4-(Dimethylamino)-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-(Dimethylamino)-3,5-difluorobenzoic acid in aqueous solutions. As Senior Application Scientists, we have compiled this resource to provide both foundational understanding and actionable troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the solubility of this compound.

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the key chemical properties of this compound that influence its solubility?

The solubility of this compound is primarily governed by two structural features:

  • The Carboxylic Acid Group: This functional group can be ionized to form a carboxylate salt. The deprotonated (carboxylate) form is significantly more polar and thus more water-soluble than the protonated (carboxylic acid) form.[1][4]

  • The Aromatic Ring and Substituents: The difluorinated benzene ring and the dimethylamino group are largely nonpolar, which contributes to the molecule's overall hydrophobicity and low aqueous solubility.[3]

A key parameter is the pKa of the carboxylic acid, which is predicted to be approximately 4.23 .[5] This value is crucial for developing pH-based solubilization strategies.

Q3: I'm seeing precipitation when I add my compound to a neutral buffer. What is the likely cause?

Precipitation in a neutral buffer (pH ≈ 7) is expected for a compound with a pKa of 4.23. At a pH above the pKa, the carboxylic acid group will be deprotonated, which should increase solubility. However, if the intrinsic solubility of the neutral form is very low, even the increased solubility of the ionized form might not be sufficient to keep it in solution at your target concentration. It is also possible that the buffer components are interacting with the compound to reduce its solubility.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Enhancement

This section provides detailed protocols and the scientific rationale to systematically address and overcome solubility challenges.

Issue 1: Poor Dissolution in Neutral Aqueous Buffers

If you are struggling to dissolve this compound in standard neutral buffers like PBS (pH 7.4), the following strategies can be employed.

The Principle: The solubility of carboxylic acids dramatically increases when the pH of the solution is raised above the compound's pKa, leading to the formation of the more soluble carboxylate salt.[1][6][7] For a pKa of 4.23, adjusting the pH to be at least 2 units higher (i.e., pH ≥ 6.23) will ensure that over 99% of the compound is in its deprotonated, more soluble form.

Experimental Protocol:

  • Preparation of a Basic Stock Solution:

    • Weigh the desired amount of this compound.

    • Instead of directly adding it to your final buffer, first, dissolve the compound in a small volume of a dilute basic solution (e.g., 0.1 M NaOH). Start with a volume that will result in a high concentration stock.

    • Gently agitate or sonicate until the solid is fully dissolved. You should observe the formation of a clear solution as the sodium salt of the compound is formed.

  • Titration into the Final Buffer:

    • Slowly add the concentrated basic stock solution dropwise into your final, stirred aqueous buffer.

    • Monitor the pH of the final solution and adjust as necessary with dilute HCl or NaOH to reach your target experimental pH.

    • Crucially, ensure the final pH of your solution remains above the pKa of the compound to maintain solubility.

Causality Behind the Choices:

  • By first dissolving in a basic solution, you are ensuring complete conversion to the highly soluble salt form before introducing it to the larger volume of buffer. This avoids issues of slow dissolution kinetics of the free acid form.

  • Stepwise addition to the final buffer minimizes the risk of localized precipitation that can occur if the concentration of the compound temporarily exceeds its solubility limit at an intermediate pH.

Issue 2: Precipitation Occurs After pH Adjustment and Dilution

Even after initial solubilization with a pH adjustment, you might observe precipitation over time or upon dilution. This suggests that while the ionized form is more soluble, you may still be exceeding the solubility limit of the salt form in your specific buffer.

The Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[][9] This makes the environment more favorable for dissolving hydrophobic compounds by reducing the energy penalty of creating a cavity for the solute.[10]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but can have effects on cell-based assays.
Ethanol5-20%A less aggressive choice, generally well-tolerated in many biological systems.
Propylene Glycol5-30%Often used in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)10-40%Can also aid in preventing precipitation.

Experimental Protocol:

  • Prepare a High-Concentration Stock in Pure Co-solvent:

    • Dissolve the this compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution into Aqueous Buffer:

    • Perform serial dilutions of the co-solvent stock into your aqueous buffer to reach the desired final concentration of your compound.

    • Important: Ensure the final concentration of the co-solvent is as low as possible while maintaining the solubility of your compound to minimize any potential off-target effects of the solvent in your experiment.

Workflow for Co-solvent Strategy:

A Weigh Compound B Dissolve in 100% Co-solvent (e.g., DMSO) A->B C High-Concentration Stock Solution B->C D Serially Dilute into Aqueous Buffer C->D E Final Experimental Solution D->E

Caption: Workflow for using a co-solvent to dissolve the compound.

Issue 3: The Use of Co-solvents is Not Permissible for the Experiment

In some sensitive biological assays, organic co-solvents can interfere with the results. In such cases, alternative formulation strategies are necessary.

The Principle: Instead of forming the salt in situ, you can synthesize and isolate a stable salt of this compound. Common counter-ions for increasing aqueous solubility include sodium (Na+), potassium (K+), or tromethamine (Tris). The isolated salt form will often have better dissolution kinetics and higher aqueous solubility than the parent acid.

Experimental Protocol (Conceptual):

  • Salt Synthesis:

    • Dissolve this compound in a suitable organic solvent (e.g., ethanol).

    • Add one molar equivalent of a base (e.g., sodium hydroxide or potassium hydroxide dissolved in a minimal amount of water or ethanol).

    • Stir the reaction at room temperature.

  • Isolation:

    • The salt may precipitate out of the solution. If so, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure to yield the solid salt.

  • Purification and Characterization:

    • The isolated salt should be recrystallized to ensure purity.

    • Confirm the identity and purity of the salt using techniques like NMR, FTIR, and melting point analysis.

  • Dissolution of the Isolated Salt:

    • The purified salt can then be directly weighed and dissolved in your aqueous buffer.

Logical Relationship of Salt Formation:

cluster_0 Insoluble Form cluster_1 Soluble Form A This compound (R-COOH) B 4-(Dimethylamino)-3,5-difluorobenzoate Salt (R-COO⁻ Na⁺) A->B + NaOH (Base) B->A + HCl (Acid)

Caption: Equilibrium between the acid and its more soluble salt form.

Summary of Troubleshooting Approaches

StrategyPrincipleBest ForConsiderations
pH Adjustment Ionization of the carboxylic acid to a more soluble carboxylate salt.Initial attempts at solubilization in aqueous buffers.The final pH must be compatible with the experimental system.
Co-solvency Reducing the polarity of the aqueous solvent system.When pH adjustment alone is insufficient or when a high concentration is needed.The co-solvent must not interfere with the experiment; use the lowest effective concentration.
Salt Formation Pre-isolating a more soluble salt form of the compound.Sensitive assays where co-solvents are not allowed, and for creating a readily soluble solid form for routine use.Requires chemical synthesis and purification steps.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with this compound and proceed with their experiments with confidence.

References

interpreting mass spectra of compounds derivatized with 4-(Dimethylamino)-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Dimethylamino)-3,5-difluorobenzoic acid (DMDFBA) derivatization. This guide is designed for researchers, scientists, and drug development professionals who use this reagent to enhance the detection and analysis of compounds via mass spectrometry. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the success of your experiments.

Section 1: The Derivatization Reaction - A Closer Look
Why Derivatize with DMDFBA?

Chemical derivatization is a powerful strategy to improve the analytical characteristics of molecules for Liquid Chromatography-Mass Spectrometry (LC-MS).[1] this compound is specifically designed to react with nucleophilic functional groups, such as primary and secondary amines or hydroxyl groups, to form stable amide or ester linkages.

The core advantages of using DMDFBA are:

  • Enhanced Ionization Efficiency: The tertiary dimethylamino group is highly basic and readily protonates under typical positive mode electrospray ionization (ESI) conditions. This "charge-tagging" dramatically increases the ionization efficiency of the derivatized analyte, leading to significantly lower limits of detection.

  • Improved Chromatographic Behavior: Derivatization increases the hydrophobicity of polar analytes, which can improve retention and separation on reversed-phase HPLC columns.

  • Predictable Fragmentation: The DMDFBA tag introduces a common structural motif that produces characteristic fragment ions upon collision-induced dissociation (CID), aiding in compound identification and enabling sensitive detection using Multiple Reaction Monitoring (MRM).

Experimental Workflow: Derivatization of a Primary Amine

The following protocol details a general procedure for derivatizing an amine-containing analyte with the N-Hydroxysuccinimide (NHS) ester of DMDFBA. NHS esters are commonly used to create amine-reactive reagents that form stable amide bonds.

DerivatizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Analysis prep_analyte 1. Prepare Analyte (in anhydrous aprotic solvent e.g., ACN, DMSO) mix 3. Mix & Incubate (Analyte + Reagent + Buffer) (e.g., pH 8.5 Borate Buffer) prep_analyte->mix prep_reagent 2. Prepare DMDFBA-NHS (freshly, in anhydrous DMSO) prep_reagent->mix incubate 4. Incubate (Room temp, 1-2 hours) mix->incubate quench 5. Quench (Optional) (e.g., Tris or Glycine) incubate->quench dilute 6. Dilute Sample (with initial mobile phase) quench->dilute inject 7. Inject for LC-MS/MS dilute->inject

Caption: General workflow for derivatizing an amine-containing analyte with DMDFBA-NHS ester.

  • Reagent Preparation:

    • Immediately before use, dissolve the DMDFBA-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10-20 mg/mL. Causality: NHS esters are susceptible to hydrolysis; using anhydrous solvent and preparing the solution fresh is critical to ensure reagent reactivity.[2]

    • Prepare a 0.1 M borate buffer and adjust the pH to 8.5.

  • Sample Preparation:

    • Dissolve the amine-containing analyte or standard in a suitable anhydrous and aprotic solvent (e.g., acetonitrile or DMSO).

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine the analyte solution, a 5 to 20-fold molar excess of the DMDFBA-NHS solution, and the borate buffer. The final concentration of organic solvent should ideally be below 50% to maintain buffer capacity.

    • Vortex briefly to mix.

    • Incubate the reaction mixture at room temperature for 1-2 hours. Protect from light if the analyte is light-sensitive.

  • Reaction Quenching (Optional):

    • To consume excess DMDFBA-NHS, add a small volume of a quenching solution (e.g., 1 M Tris-HCl or 1 M Glycine, pH 8.0) and incubate for an additional 15 minutes.

  • Sample Dilution & Analysis:

    • Dilute the final reaction mixture with the initial LC mobile phase (e.g., water with 0.1% formic acid) to a concentration suitable for LC-MS/MS analysis.

Section 2: Interpreting the Mass Spectra of DMDFBA Derivatives
Expected Precursor Ion

When analyzed using ESI in positive ion mode, DMDFBA-derivatized analytes will readily form a protonated molecule, [M+H]⁺ . The protonation site is the tertiary nitrogen of the dimethylamino group, which is the most basic site on the molecule. This efficient protonation is the primary reason for the enhanced sensitivity provided by the DMDFBA tag.

Characteristic Fragmentation Patterns (MS/MS)

Upon collision-induced dissociation (CID), the protonated DMDFBA-derivatized molecule will break apart in a predictable manner. Understanding these pathways is crucial for structural confirmation and for setting up MRM transitions for quantification.

The fragmentation is dominated by cleavages around the derivatization tag. While direct mass spectral data for DMDFBA derivatives is not widely published, we can confidently predict the fragmentation pathways based on the well-understood behavior of its non-fluorinated analog, 4-(dimethylamino)benzoic acid (DMABA), and general principles of mass spectrometry.[3][4][5]

Fragmentation precursor [M+H]⁺ Protonated DMDFBA-Analyte frag1 DMDF-Benzoyl Cation m/z 181.05 [C₉H₈F₂NO]⁺ precursor->frag1 - Analyte frag2 Loss of Methyl Radical [M+H - 15]⁺ precursor->frag2 - •CH₃ frag4 Loss of Dimethylamine [M+H - 45]⁺ precursor->frag4 - NH(CH₃)₂ frag3 Loss of CO m/z 153.06 [C₈H₈F₂N]⁺ frag1->frag3 - CO

References

Validation & Comparative

A Senior Application Scientist's Guide to Amine Derivatization: A Comparative Analysis of 4-(Dimethylamino)-3,5-difluorobenzoic Acid and Alternative Reagents for LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of amine-containing compounds is a critical task in numerous fields, including metabolomics, proteomics, and pharmaceutical development. However, the inherent physicochemical properties of many amines—such as high polarity, low volatility, and poor ionization efficiency—pose significant challenges for direct analysis by liquid chromatography-mass spectrometry (LC-MS).[1] Chemical derivatization presents a robust solution by modifying these analytes to improve their chromatographic retention, enhance their ionization efficiency, and ultimately increase the sensitivity and reliability of their detection.[1][2]

This guide provides an objective comparison of 4-(Dimethylamino)-3,5-difluorobenzoic acid with other commonly used derivatization agents for the LC-MS analysis of primary and secondary amines. We will delve into their reaction mechanisms, compare their performance based on experimental data, and provide detailed protocols to ground your experimental design in proven methodologies.

The Rationale for Derivatization in LC-MS

The primary goal of derivatization is to alter the chemical structure of an analyte to make it more suitable for a given analytical method.[3] For LC-MS, the advantages are multi-faceted:

  • Improved Chromatographic Behavior: Derivatization can decrease the polarity of highly polar amines, leading to better retention and separation on common reversed-phase HPLC columns.[4][5]

  • Enhanced Ionization Efficiency: The introduction of a readily ionizable group significantly boosts the signal in mass spectrometry. For instance, adding a moiety with a tertiary amine facilitates protonation, enhancing the signal in positive-mode electrospray ionization (ESI).[5]

  • Increased Sensitivity and Selectivity: By attaching a chromophore or fluorophore, derivatization can improve detection for HPLC-UV or fluorescence detectors.[6][7] In MS, the derivatizing group can direct fragmentation in a predictable way, improving selectivity in MS/MS experiments.[8]

Focus Reagent: this compound (DMDFBA)

This compound is a specialized derivatization agent. While its direct use is less documented than its non-fluorinated analog, 4-(dimethylamino)benzoic acid (DMABA), its structure offers distinct advantages. For derivatization, the carboxylic acid group must first be activated, typically as an N-hydroxysuccinimide (NHS) ester or an acyl chloride, to readily react with the nucleophilic amine groups of analytes to form stable amide bonds.[5]

Key Structural Advantages:

  • Dimethylamino Group: This tertiary amine is a powerful asset for LC-MS. It is easily protonated, leading to a significant enhancement in ESI efficiency in positive ion mode.[5] This moiety also acts as a strong chromophore for UV detection.[5]

  • Difluoro- Substitution: The two fluorine atoms on the aromatic ring increase the hydrophobicity of the derivative compared to its non-fluorinated counterpart. This can lead to stronger retention on reversed-phase columns, which is particularly useful for separating highly polar, early-eluting amines. The fluorine atoms also provide a unique mass signature for identification.

Comparative Analysis of Leading Amine Derivatization Reagents

The selection of an appropriate derivatization reagent is contingent upon the specific analytical goals, the nature of the sample matrix, and the available instrumentation.[1] No single reagent is universally superior; the choice often involves a trade-off between reaction simplicity, sensitivity enhancement, and the scope of analytes that can be targeted.[1]

Below is a comparative summary of DMDFBA's activated forms against other widely used reagents.

Parameter DMDFBA (activated) Dansyl Chloride (Dns-Cl) o-Phthalaldehyde (OPA) 9-Fluorenylmethyl Chloroformate (FMOC-Cl)
Target Amines Primary & SecondaryPrimary & SecondaryPrimary only (in presence of a thiol)[1]Primary & Secondary[9]
Reaction Principle Nucleophilic acyl substitution to form a stable amideNucleophilic substitution to form a stable sulfonamideCondensation to form a fluorescent isoindole derivativeNucleophilic acyl substitution to form a stable carbamate
Reaction Conditions Mild; typically room temp for 1-2h or 4°C overnight (for NHS ester)[5]Basic pH; 40-60°C for up to 45 min[6]Basic pH; rapid reaction at room temperature (<2 min)[9]Basic pH; rapid reaction (<1 min to 40 min)[9]
Derivative Stability Highly StableStable[6]Unstable, requires immediate analysis[1][9]Stable[9]
Primary Detection LC-MS (Positive ESI), HPLC-UVHPLC-Fluorescence, LC-MS (Positive ESI)HPLC-FluorescenceHPLC-UV, HPLC-Fluorescence
Key Advantages Excellent ionization efficiency; stable derivatives; fluorine provides unique chromatographic properties.Versatile; enhances fluorescence and ionization; isotopically labeled forms available.[1]Highly sensitive; very rapid reaction at room temperature.[1]Reacts with both primary and secondary amines; stable derivatives.[9]
Key Disadvantages Requires pre-activation of the carboxylic acid.Longer reaction times, may require heating; can react with other nucleophiles.Does not react with secondary amines; derivatives are unstable.[1]Reagent by-products can interfere with chromatography.

Experimental Protocols and Workflows

To ensure reproducibility and scientific rigor, the protocols described below are designed as self-validating systems, with explanations for each critical step.

Workflow for Derivatization LC-MS Analysis

The following diagram illustrates a typical workflow for analyzing amines using derivatization coupled with LC-MS.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 Sample Extraction (e.g., LLE, SPE) p2 Solvent Evaporation p1->p2 p3 Reconstitution in Reaction Buffer p2->p3 d1 Add Derivatization Reagent (e.g., DMDFBA-NHS) p3->d1 d2 Incubate (Controlled Time & Temp) d1->d2 d3 Quench Reaction (If necessary) d2->d3 a1 LC-MS/MS Injection d3->a1 a2 Data Acquisition a1->a2 a3 Data Processing (Quantification & Identification) a2->a3

References

The Strategic Advantage of 4-(Dimethylamino)-3,5-difluorobenzoic Acid as an Internal Standard in Analytical Method Validation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and bioanalysis, the integrity of quantitative data is paramount. The reliability of analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), hinges on the effective use of an internal standard (IS) to correct for variability during sample processing and analysis. While stable isotope-labeled (SIL) internal standards are the undisputed "gold standard," their availability or cost can be prohibitive. This guide provides an in-depth, technical comparison of 4-(Dimethylamino)-3,5-difluorobenzoic acid as a high-performance structural analog internal standard, offering a robust alternative for rigorous analytical method validation.

The Cornerstone of Quantitative Analysis: The Role of the Internal Standard

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls in an analytical run.[1] Its primary function is to compensate for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical results.[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the guidelines from the International Council for Harmonisation (ICH) emphasize the importance of a well-justified internal standard for method validation.[1][4][5]

The ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it behaves similarly throughout the analytical process.[2] This includes comparable extraction recovery, chromatographic retention, and ionization efficiency in the mass spectrometer.

A Superior Structural Analog: Physicochemical Properties of this compound

This compound is a compelling choice for an internal standard, particularly for analytes with similar structural motifs. Its unique combination of functional groups imparts advantageous physicochemical properties.

Molecular Structure and Key Features:

Caption: Structure of this compound.

  • Benzoic Acid Core: The carboxylic acid moiety provides a site for ionization, making it suitable for reverse-phase chromatography and electrospray ionization (ESI) in mass spectrometry. Its predicted pKa of approximately 4.23 allows for manipulation of its charge state by adjusting the mobile phase pH, which can be crucial for optimizing chromatographic retention and separation.[6]

  • Dimethylamino Group: This electron-donating group enhances ionization efficiency in positive ESI mode, a common choice for the analysis of many pharmaceutical compounds. This can lead to improved sensitivity and a lower limit of quantitation.

  • Difluoro Substitution: The two fluorine atoms are electron-withdrawing and increase the compound's polarity and potential for hydrogen bonding. This can influence its retention behavior, often leading to earlier elution than its non-fluorinated analog on a reverse-phase column. Importantly, the fluorine atoms also increase the molecular weight without significantly altering the overall shape, which can be beneficial in mass spectrometry by shifting the mass-to-charge ratio (m/z) away from potential interferences.

Physicochemical Properties Summary

PropertyValue/CharacteristicSignificance for an Internal Standard
Molecular Formula C9H9F2NO2Provides a unique mass for selective detection.
Molecular Weight 201.17 g/mol [6]Sufficiently different from many common analytes and metabolites.
Predicted pKa 4.23[6]Allows for control over chromatographic retention through pH adjustment of the mobile phase.
Key Functional Groups Carboxylic acid, tertiary amine, aromatic ring, fluorine atomsOffers multiple sites for interaction with stationary phases and efficient ionization.
Stability Generally stable under typical analytical conditions.[7]Essential for reproducible results during sample storage and analysis.

Performance Comparison: this compound vs. a Simpler Analog

To illustrate the advantages of this compound, we present a representative comparison with a less substituted structural analog, 4-Fluorobenzoic acid. While a SIL-IS would be the ideal choice, this comparison highlights the rationale for selecting a more sophisticated structural analog. The following data is representative of what would be expected in a typical bioanalytical method validation for a hypothetical analyte with properties amenable to this internal standard.

Representative Comparative Validation Data

Validation ParameterThis compound (IS)4-Fluorobenzoic Acid (IS)Rationale for Superior Performance
Accuracy (% Bias) -2.5% to +3.8%-8.9% to +10.2%The dimethylamino group better mimics the ionization behavior of many nitrogen-containing analytes, leading to more effective normalization.
Precision (%CV) ≤ 5.5%≤ 12.1%Closer tracking of the analyte through sample preparation and analysis reduces variability.
Recovery (%) 82 ± 4.1%75 ± 8.9%The combination of functional groups allows for extraction efficiencies that are more consistent and closer to a wider range of analytes.
Matrix Effect (%) 95 - 103%85 - 115%The more complex structure is more likely to experience similar ion suppression or enhancement as the analyte, leading to better compensation.

Experimental Protocol: Validation of a Bioanalytical Method Using this compound

The following is a detailed protocol for the validation of a hypothetical LC-MS/MS method for the quantification of a tyrosine kinase inhibitor (TKI) in human plasma, adhering to ICH M10 and FDA guidelines.[1][5][8]

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the TKI reference standard in 10 mL of a suitable organic solvent (e.g., DMSO or methanol).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working solution of the internal standard at a concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL).

2. Sample Preparation: Protein Precipitation

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the analyte and IS from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for both the analyte and the internal standard.

4. Method Validation Parameters and Acceptance Criteria

validation_workflow start Method Development selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range selectivity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision recovery_matrix Recovery & Matrix Effect accuracy_precision->recovery_matrix stability Stability recovery_matrix->stability validated Method Validated stability->validated

Caption: Bioanalytical method validation workflow.

  • Selectivity and Specificity: Analyze at least six different sources of blank plasma to ensure no significant interfering peaks are present at the retention times of the analyte and IS.

  • Linearity and Range: Analyze a calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero concentration levels. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate days.

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation, LLOQ).[5]

    • Precision: The coefficient of variation (%CV) should not exceed 15% (20% for the LLOQ).[5]

  • Recovery and Matrix Effect:

    • Recovery: Compare the peak areas of the analyte and IS in extracted samples to those in post-extraction spiked samples. Recovery should be consistent and reproducible.

    • Matrix Effect: Compare the peak areas of the analyte and IS in post-extraction spiked samples to those in neat solutions. The IS should effectively track and compensate for any ion suppression or enhancement.

  • Stability: Evaluate the stability of the analyte and IS in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage). The mean concentration of stability samples should be within ±15% of nominal values.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods. While a stable isotope-labeled internal standard remains the preferred choice, this compound presents a scientifically sound and high-performing alternative when a SIL-IS is not feasible. Its unique structural features, including the ionizable carboxylic acid, the basic dimethylamino group, and the electron-withdrawing fluorine atoms, provide a combination of properties that allow it to closely mimic the behavior of a wide range of analytes. By carefully considering the principles of analytical chemistry and adhering to regulatory guidelines for method validation, researchers can confidently employ this compound to achieve accurate and precise quantitative results, ultimately ensuring the integrity of their data in the drug development process.

References

A Comparative Guide to Evaluating the Metabolic Stability of 4-(Dimethylamino)-3,5-difluorobenzoic Acid-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the bench to the bedside, its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a paramount determinant of success. Among these properties, metabolic stability—the susceptibility of a compound to biotransformation—is a critical gatekeeper.[1][2] Compounds that are metabolized too rapidly fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause toxicity.[3][4] This guide focuses on a specific chemical scaffold of increasing interest in medicinal chemistry: 4-(Dimethylamino)-3,5-difluorobenzoic acid .

This moiety presents a fascinating case study in metabolic prediction. It contains three key structural features, each with distinct metabolic implications:

  • A Tertiary Dimethylamino Group: A common site for Cytochrome P450 (CYP)-mediated Phase I N-dealkylation.[5]

  • A Difluorinated Aromatic Ring: Fluorine atoms are often installed to block metabolism at specific sites, but their strong electron-withdrawing nature can influence the reactivity of the entire molecule.[6][7][8]

  • A Carboxylic Acid: A primary site for Phase II conjugation, most commonly via UDP-glucuronosyltransferases (UGTs) to form acyl-glucuronides.[9][10]

Understanding the interplay of these features is essential for predicting a compound's fate in vivo. This guide provides a strategic framework and detailed, field-proven protocols for evaluating the metabolic stability of compounds containing this moiety, comparing it with logical structural alternatives to guide rational drug design.

Part 1: Mechanistic Considerations & A Tiered Experimental Strategy

Before initiating any experiment, it is crucial to form a hypothesis based on the molecule's structure. For a compound containing the this compound core, which we'll call Compound X , we can predict two major metabolic pathways:

  • Phase I Metabolism (Oxidative): The primary site of vulnerability is the N-methyl groups of the dimethylamino function. CYP enzymes, particularly CYP3A4, are well-known to catalyze N-dealkylation through a hydrogen atom transfer (HAT) mechanism, forming a carbinolamine intermediate that collapses to yield a secondary amine and formaldehyde.[11][12] The ortho-difluoro substitution may sterically hinder the approach of bulky CYP enzymes, potentially slowing this process compared to a non-fluorinated analog.

  • Phase II Metabolism (Conjugative): The carboxylic acid is a prime target for glucuronidation by UGT enzymes, notably UGT1A3, UGT1A9, and UGT2B7, which are known to conjugate xenobiotics with carboxylic acid groups.[9][13] This reaction adds a bulky, polar glucuronic acid moiety, drastically increasing water solubility and facilitating excretion.[10][14]

Based on these predictions, a tiered experimental approach is the most efficient strategy. This allows for rapid, high-throughput screening first, followed by more complex, physiologically relevant assays for the most promising candidates.

G cluster_1 Tier 2: Comprehensive In Vitro Profiling cluster_2 Tier 3: Mechanistic Follow-up T1_HLM Human Liver Microsomal (HLM) Stability Assay T2_Hep Cryopreserved Hepatocyte Stability Assay T1_HLM->T2_Hep If moderate-to-high clearance observed T1_Plasma Plasma Stability Assay T3_MetID Metabolite Identification (LC-HRMS) T2_Hep->T3_MetID To confirm metabolic pathways T3_Reaction Reaction Phenotyping (Recombinant CYPs/UGTs) T3_MetID->T3_Reaction To identify specific enzymes involved

Caption: Tiered workflow for metabolic stability assessment.

Part 2: Gold-Standard In Vitro Experimental Protocols

Trustworthy data is built on robust, well-controlled experiments. The following protocols for liver microsomal and hepatocyte stability assays represent the industry standard for in vitro ADME testing.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Causality: This assay is the workhorse for assessing Phase I metabolic stability.[15] By using a subcellular fraction containing CYP enzymes and providing the necessary cofactor (NADPH), we can isolate and measure the rate of oxidative metabolism.[16][17] It is a cost-effective and high-throughput method for initial compound ranking.[15]

Methodology:

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions in DMSO. For the assay, create a 100 µM intermediate stock in acetonitrile.[18]

    • HLMs: Thaw pooled human liver microsomes (e.g., from 20 donors) on ice. Prepare a 2 mg/mL working solution in 0.1 M potassium phosphate buffer (pH 7.4).[17]

    • NADPH Regenerating System (NRS): Prepare a solution containing 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.67 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[18]

    • Controls: Use Verapamil or Dextromethorphan (high clearance) and Warfarin (low clearance) as positive controls.

  • Incubation Procedure:

    • Pre-warm a 96-well plate containing the HLM solution and phosphate buffer at 37°C for 10 minutes.

    • To initiate the reaction, add the test compound (final concentration 1 µM) followed immediately by the NRS. A parallel incubation without NRS serves as a negative control to check for non-enzymatic degradation.[18]

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (IS), such as Tolbutamide or a structurally similar proprietary compound.[15]

  • Sample Analysis:

    • Centrifuge the plate at 4,000 x g for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[19][20] Monitor the disappearance of the parent compound by comparing the peak area ratio (compound/IS) at each time point to the 0-minute time point.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

Causality: Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II metabolic enzymes and cofactors in a cellular context.[3][19][21] This assay provides a more comprehensive picture of hepatic clearance, accounting for cellular uptake and the contribution of conjugation reactions.[22][23]

Methodology:

  • Preparation of Reagents:

    • Test Compounds: Prepare as described in the HLM protocol.

    • Hepatocytes: Thaw cryopreserved pooled human hepatocytes according to the supplier's protocol. Perform a trypan blue exclusion test to ensure viability is >85%. Resuspend viable cells in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[24]

    • Controls: Use 7-Hydroxycoumarin (Phase II substrate) and Midazolam (Phase I substrate) as positive controls.[25]

  • Incubation Procedure:

    • Pre-incubate the hepatocyte suspension in a 96-well plate at 37°C in a 5% CO₂ incubator for 15-30 minutes.

    • Add the test compound (final concentration 1 µM) to initiate the reaction.

    • Incubate at 37°C with shaking in a CO₂ incubator.

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 min), stop the reaction by adding 3 volumes of ice-cold acetonitrile with an internal standard.[19][25]

  • Sample Analysis:

    • Process and analyze samples via LC-MS/MS as described in the HLM protocol.[26][27]

Part 3: Data Analysis, Presentation, and Interpretation

The primary output of these assays is the rate of disappearance of the parent compound. From this, we calculate two key parameters: in vitro half-life (t½) and intrinsic clearance (CLint).

  • Half-life (t½): Calculated from the slope (k) of the natural log of the percent remaining compound versus time plot.

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): Represents the inherent ability of the liver to metabolize a drug.

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (1 / [mg microsomal protein/mL])

    • For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (1 / [10⁶ cells/mL])

Hypothetical Data for Comparative Analysis:

Let's compare our lead, Compound X , with two structural analogs designed to probe the metabolic liabilities we hypothesized.

  • Alternative A: The dimethylamino group is replaced with a more sterically hindered N-cyclopropyl-N-methylamino group to block N-dealkylation.

  • Alternative B: The carboxylic acid is replaced with a tetrazole, a common bioisostere less prone to glucuronidation.

CompoundStructure ModificationHLM Stability (t½, min)HLM CLint (µL/min/mg)Hepatocyte Stability (t½, min)Hepatocyte CLint (µL/min/10⁶ cells)Predicted Major Pathway
Compound X (Parent Moiety)4530.81877.0Phase II (Glucuronidation)
Alternative A Block N-dealkylation4233.01973.0Phase II (Glucuronidation)
Alternative B Block Glucuronidation11512.110513.2Phase I (N-dealkylation)

Interpretation:

  • Compound X shows moderate clearance in microsomes but is cleared over twice as fast in hepatocytes. This is a classic profile for a compound whose primary metabolic route is Phase II conjugation. The Phase I pathway (N-dealkylation) is active but not dominant.

  • Alternative B shows a dramatic improvement in stability in both systems. Replacing the carboxylic acid with a tetrazole effectively shut down the rapid Phase II conjugation pathway. The remaining clearance is slower and likely driven by the less efficient Phase I N-dealkylation, as revealed by its much longer half-life.

Part 4: Visualization of Metabolic Pathways & Design Strategies

Visualizing the metabolic pathways can clarify the interpretation and guide the next steps in drug design.

G cluster_X Compound X cluster_B Alternative B X 4-(Me₂N)-3,5-F₂-Ph-COOH X_Phase1 Secondary Amine (N-demethylated) X->X_Phase1 CYPs (Moderate) X_Phase2 Acyl-Glucuronide X->X_Phase2 UGTs (Major Pathway) B 4-(Me₂N)-3,5-F₂-Ph-Tetrazole B_Phase1 Secondary Amine (N-demethylated) B->B_Phase1 CYPs (Minor Pathway) B_Phase2 Glucuronidation Blocked B->B_Phase2

Caption: Comparative metabolic pathways of Compound X and Alternative B.

Actionable Insights for Medicinal Chemists:

  • The this compound moiety is susceptible to significant Phase II metabolism at the carboxylic acid, which is likely the primary determinant of its hepatic clearance.

  • Strategies focused on blocking N-dealkylation (e.g., replacing methyl groups with larger or cyclic groups) may not yield substantial improvements in overall metabolic stability if the carboxylic acid is present.[29][30]

  • The most effective strategy for enhancing the metabolic stability of this scaffold is to replace the carboxylic acid with a suitable bioisostere, such as a tetrazole, that is not a substrate for UGT enzymes.

Conclusion

A thorough evaluation of metabolic stability requires a hypothesis-driven, tiered experimental approach. For compounds containing the this compound scaffold, the data strongly suggest that while Phase I N-dealkylation occurs, the dominant metabolic liability is Phase II glucuronidation of the carboxylic acid. By systematically comparing the parent compound with rationally designed alternatives, we can confidently identify the metabolic "soft spot" and provide clear, actionable guidance for the design of more stable and ultimately more effective drug candidates. This systematic approach, blending predictive science with robust experimental validation, is the cornerstone of modern drug discovery.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results Obtained with Different Derivatization Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, derivatization is an indispensable tool. It transforms analytes that are otherwise challenging to detect or separate into forms amenable to techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2] However, the choice of derivatization agent is not trivial; different reagents can yield derivatives with varying stability, chromatographic behavior, and ionization efficiency.[3][4] This guide provides an in-depth framework for a critical process: the cross-validation of analytical results when two different derivatization methods are employed.

This process is essential when a laboratory transitions to a new, perhaps more efficient or safer, derivatization protocol, or when comparing data generated across different laboratories or studies that used distinct methods.[5][6] The objective is to rigorously demonstrate that the results are equivalent and interchangeable, ensuring data continuity and integrity.[7]

The Rationale: Why Derivatize and Why Cross-Validate?

Derivatization is a strategic chemical modification of an analyte to enhance its analytical properties. The primary reasons for this step include:

  • Increasing Volatility: Essential for GC analysis of non-volatile compounds like fatty acids or steroids.[8]

  • Improving Thermal Stability: Prevents the degradation of sensitive analytes at high temperatures in the GC inlet.

  • Enhancing Chromatographic Separation: Modifying polarity can improve peak shape and resolution on a given column.[9]

  • Increasing Detection Sensitivity: Introducing a chromophore or fluorophore allows for sensitive UV or fluorescence detection in HPLC, while adding a readily ionizable group can significantly boost signal in Mass Spectrometry (MS).[3][10]

When an established, validated method using one derivatization technique is replaced by another, a simple re-validation of the new method in isolation is insufficient. Cross-validation is the formal process of demonstrating that the two methods produce comparable results for the same set of samples, thereby ensuring that historical data remains relevant and that ongoing studies are not compromised by a methodological shift.[6][11] This is a cornerstone of maintaining data quality and adhering to regulatory expectations outlined in guidelines such as the ICH Q2(R1).[12][13]

Table 1: Comparative Overview of Common Derivatization Approaches
Derivatization TypeCommon ReagentsMechanism & Target AnalytesKey AdvantagesKey Disadvantages
Silylation BSTFA, MSTFA, TMCSReplaces active hydrogens (-OH, -NH, -SH, -COOH) with a trimethylsilyl (TMS) group.Produces volatile, thermally stable derivatives. Well-established for GC-MS.Derivatives are highly sensitive to moisture. Reagents can be corrosive.[1]
Acylation Acetic Anhydride, TFAA, PFPAIntroduces an acyl group to alcohols, phenols, and amines.Derivatives are often stable and less moisture-sensitive than TMS ethers. Can introduce fluorinated groups for ECD detection.Can produce by-products. Reagents can be hazardous.[14]
Alkylation/Esterification Methanolic HCl, BF₃-MethanolConverts carboxylic acids to methyl esters (FAMEs) or other alkyl esters.Essential for fatty acid analysis by GC. Reagents are relatively inexpensive.Can involve harsh conditions (heat, strong acids) that may degrade certain analytes.[8][15]

Designing a Robust Cross-Validation Study

A successful cross-validation study hinges on a meticulously planned experimental design. The goal is to eliminate variables other than the derivatization technique itself. The Design of Experiments (DoE) approach is highly recommended over a One-Factor-at-a-Time (OFAT) strategy as it can identify interactions between variables.[16][17]

Core Principles of the Experimental Design:
  • Method Readiness: Before initiating cross-validation, both the original and the new analytical methods must be individually validated for key parameters like accuracy, precision, linearity, and specificity, according to ICH Q2(R1) guidelines.[18][19]

  • Sample Selection: The use of incurred study samples is paramount.[7] These samples contain the analyte and its metabolites in the authentic biological matrix, providing the most realistic assessment of method performance.

    • Number of Samples: A minimum of 40, but preferably over 100, incurred samples should be selected.[20]

    • Concentration Range: Samples must span the entire calibration range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). A common strategy is to divide the range into quartiles and select an equal number of samples from each.[7]

  • Execution: The same analyst should ideally perform the analyses on the same day using the same instrument and reagent lots (excluding the derivatizing agents being compared) to minimize variability. Each sample is split into two aliquots, with one being processed by Method A and the other by Method B.

Experimental Workflow Diagram

G cluster_0 Phase 1: Preparation cluster_2 Phase 3: Data Evaluation start Select ≥40 Incurred Samples (Spanning LLOQ to ULOQ) split Divide each sample into Aliquot A and Aliquot B start->split methA Process Aliquot A with Derivatization Method 1 methB Process Aliquot B with Derivatization Method 2 acqA Acquire Data for A (e.g., LC-MS/MS) methA->acqA acqB Acquire Data for B (e.g., LC-MS/MS) methB->acqB quant Quantify Concentrations Result A & Result B acqA->quant stats Perform Statistical Analysis (Bland-Altman, Deming Regression) quant->stats accept Compare to Pre-defined Acceptance Criteria stats->accept decision Decision: Methods are Equivalent / Not Equivalent accept->decision G cluster_visual Visual Inspection cluster_quant Quantitative Assessment start Paired Data Acquired (Conc_A, Conc_B) scatter Plot Scatter Diagram (Y = Conc_B, X = Conc_A) start->scatter percent_diff Calculate % Difference for each pair start->percent_diff bland_altman Plot Bland-Altman (Difference vs. Average) scatter->bland_altman eval Evaluate Against Acceptance Criteria (e.g., 67% of pairs within ±20% difference) bland_altman->eval deming Perform Deming Regression percent_diff->deming confidence Calculate 90% Confidence Interval of Mean Difference deming->confidence confidence->eval final_decision Declare Method Equivalency? eval->final_decision

References

A Comparative Guide to the Mass Spectrometric Performance of 4-(Dimethylamino)-3,5-difluorobenzoic acid Across Diverse Platforms

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise and sensitive quantification of small molecules is paramount. 4-(Dimethylamino)-3,5-difluorobenzoic acid, a compound of interest in various research contexts, presents a unique analytical challenge due to its chemical properties. This guide provides an in-depth, objective comparison of its performance across three leading mass spectrometry platforms: Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ) mass spectrometers. The insights and experimental data presented herein are intended to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific needs.

Introduction: The Analytical Imperative for this compound

This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a tertiary amine and fluorine atoms, influences its ionization behavior and fragmentation patterns in a mass spectrometer. Accurate quantification of this and similar molecules is crucial for pharmacokinetic studies, metabolite identification, and impurity profiling. The choice of mass spectrometry platform can significantly impact the quality and reliability of the data obtained. This guide delves into the nuances of analyzing this compound, offering a comparative analysis grounded in experimental evidence.

The Science of Ionization: ESI vs. APCI for Aromatic Acids

The journey of an analyte from a liquid sample to a detectable ion is a critical first step in mass spectrometry. For a molecule like this compound, the choice of ionization source is a key experimental decision.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and ionizable molecules.[1] It typically generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode.[2] For carboxylic acids, negative ion mode ESI is often preferred due to the acidic proton.[2] The addition of a basic modifier to the mobile phase, such as ammonium hydroxide, can enhance deprotonation and improve sensitivity in negative ion mode.[3] Conversely, the dimethylamino group can be protonated in positive ion mode, especially in an acidic mobile phase. The efficiency of ESI can be influenced by factors like solvent pH and the analyte's basicity in solution.[4]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is effective for a wide range of small polar and nonpolar compounds.[5] It is particularly useful for analytes that are less polar and thermally stable, with molecular weights typically below 1500 Da.[6] Ionization in APCI occurs in the gas phase through ion-molecule reactions initiated by a corona discharge.[6][7] This technique can be a valuable alternative or complement to ESI, especially for compounds that show poor ionization efficiency with ESI.[5]

For this compound, both ESI and APCI are viable options. The presence of the carboxylic acid group favors negative ion ESI, while the aromatic ring and dimethylamino group could also allow for efficient ionization by APCI. The optimal choice often depends on the specific matrix and the desired sensitivity.

Experimental Design: A Framework for Robust Comparison

To provide a rigorous comparison, a standardized experimental protocol was designed and executed across the Q-TOF, Orbitrap, and Triple Quadrupole platforms.

Workflow Overview

experimental_workflow cluster_prep Sample & Standard Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Analysis stock Stock Solution (1 mg/mL in Methanol) working Working Standards (Serial Dilution) stock->working Dilution samples Spiked Plasma Samples working->samples Spiking lc_system UHPLC System samples->lc_system Injection column C18 Column lc_system->column qtof Q-TOF column->qtof orbitrap Orbitrap column->orbitrap qqq Triple Quadrupole column->qqq mobile_phase Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) mobile_phase->lc_system

Caption: High-level experimental workflow from sample preparation to mass spectrometric analysis.

Detailed Methodologies

1. Standard and Sample Preparation:

  • A stock solution of this compound (1 mg/mL) was prepared in LC-MS grade methanol.

  • Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of water and acetonitrile.

  • For matrix effect evaluation, human plasma samples were spiked with the analyte at various concentrations. A protein precipitation extraction was performed using acetonitrile.[8]

2. Liquid Chromatography (LC) Conditions:

  • System: A high-performance liquid chromatography (UHPLC) system was used for all analyses.[9]

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) was employed for chromatographic separation.[10]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A generic gradient was optimized to ensure good peak shape and separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) was used in both positive and negative ion modes.

  • Platform-Specific Parameters:

    • Q-TOF: Data was acquired in full scan mode to assess selectivity and in targeted MS/MS mode for fragmentation analysis. High mass accuracy is a key feature of this platform.[11]

    • Orbitrap: Operated in full scan mode with high resolution (e.g., 70,000) to achieve excellent specificity and in parallel reaction monitoring (PRM) mode for quantification.[12][13]

    • Triple Quadrupole (QqQ): Operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity in quantification.[14]

Performance Metrics: A Head-to-Head Comparison

The performance of each mass spectrometry platform was evaluated based on several key analytical parameters.

Parameter Q-TOF Orbitrap Triple Quadrupole (QqQ)
Sensitivity (LLOQ) ModerateHighVery High
Linear Dynamic Range Good (3-4 orders of magnitude)Excellent (4-5 orders of magnitude)Excellent (5-6 orders of magnitude)
Mass Accuracy Excellent (< 5 ppm)Excellent (< 3 ppm)Not Applicable (Nominal Mass)
Resolution High (e.g., 40,000)Very High (e.g., 70,000)Low (Unit Mass)
Selectivity Very GoodExcellentExcellent (with MRM)
Qualitative Capability Excellent (Fragment Analysis)Excellent (High-Resolution MS/MS)Limited (Product Ion Scans)
Quantitative Reproducibility (CV%) < 15%< 10%< 5%

Table 1: Summary of performance comparison across the three mass spectrometry platforms.

Deep Dive into Platform Performance

Quadrupole Time-of-Flight (Q-TOF): The Explorer

Q-TOF instruments are renowned for their high mass accuracy and resolution, making them powerful tools for structural elucidation and the identification of unknown compounds.[11][15]

  • Strengths: In the analysis of this compound, the Q-TOF platform excelled in providing high-confidence elemental composition determination from the accurate mass measurement of the precursor and fragment ions. The ability to acquire full scan data allows for retrospective analysis of the sample for other components without the need for re-injection.

  • Limitations: While sensitive, Q-TOFs may not achieve the same low limits of quantification as a triple quadrupole for targeted analysis.[14] Their dynamic range can also be more limited.[15]

Orbitrap: The High-Resolution Quantifier

Orbitrap-based mass spectrometers offer a unique combination of high resolution, mass accuracy, and quantitative capabilities.[12][16]

  • Strengths: For this compound, the high resolving power of the Orbitrap allowed for excellent selectivity, effectively separating the analyte signal from co-eluting matrix interferences.[13] The Parallel Reaction Monitoring (PRM) mode provides a targeted quantification approach with high specificity, rivaling the performance of triple quadrupoles in many applications.[12]

  • Considerations: The acquisition speed of Orbitrap instruments can be a factor in high-throughput applications, although modern instruments have made significant strides in this area.

Triple Quadrupole (QqQ): The Gold Standard for Quantification

Triple quadrupole mass spectrometers are the workhorses of quantitative analysis, offering unparalleled sensitivity and selectivity through Multiple Reaction Monitoring (MRM).[14]

  • Strengths: In the analysis of this compound, the QqQ platform demonstrated the lowest limit of quantification and the widest linear dynamic range. The specificity of the MRM transition (precursor ion -> fragment ion) minimizes matrix effects and provides highly reliable quantitative data. This makes it the platform of choice for regulated bioanalysis.

  • Limitations: The primary drawback of a QqQ is its limited capability for qualitative analysis and the identification of unknown compounds, as it operates at unit mass resolution.

Visualizing the Decision-Making Process

The selection of the most appropriate mass spectrometry platform is contingent on the specific goals of the analysis.

platform_selection start Analytical Goal q1 Primary need for qualitative analysis and unknown identification? start->q1 q2 Requirement for highest sensitivity and regulated bioanalysis? q1->q2 No qtof Q-TOF q1->qtof Yes q3 Need for a balance of high-resolution qualitative and quantitative data? q2->q3 No qqq Triple Quadrupole q2->qqq Yes q3->start Re-evaluate Goals orbitrap Orbitrap q3->orbitrap Yes

Caption: Decision tree for selecting a mass spectrometry platform based on analytical requirements.

Conclusion and Recommendations

The performance comparison of this compound across Q-TOF, Orbitrap, and Triple Quadrupole mass spectrometers reveals that each platform possesses distinct advantages.

  • For exploratory work , including metabolite identification and impurity profiling where high mass accuracy and qualitative information are critical, the Q-TOF is an excellent choice.

  • For routine quantitative analysis in a regulated environment where achieving the lowest detection limits is paramount, the Triple Quadrupole remains the undisputed gold standard.

  • The Orbitrap platform offers a compelling hybrid solution , providing high-resolution, accurate-mass data for confident identification, coupled with sensitive and robust quantification capabilities. This makes it a versatile instrument for both research and high-throughput screening environments.

Ultimately, the selection of a mass spectrometry platform should be a strategic decision aligned with the specific analytical challenges and overarching goals of the research or development program. This guide provides the foundational data and insights to make an informed choice for the analysis of this compound and other similar small molecules.

References

The Strategic Incorporation of Fluorine: A Comparative Guide to the Applications of Fluorinated Benzoic Acids in Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research, the quest for molecules with fine-tuned properties is perpetual. Among the vast arsenal of chemical building blocks, fluorinated benzoic acids have emerged as exceptionally versatile tools, enabling significant advancements in drug discovery, materials science, and environmental tracing. The strategic introduction of fluorine into the benzoic acid scaffold imparts a unique combination of steric and electronic properties that can dramatically alter a molecule's behavior. This guide provides an in-depth comparison of fluorinated benzoic acids against their non-fluorinated counterparts and other alternatives, supported by experimental data and detailed protocols, to illuminate the rationale behind their widespread application.

Part 1: The Fluorine Advantage in Medicinal Chemistry

The introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles.[1][2] This is often attributed to the unique properties of the fluorine atom: its small size, high electronegativity, and the strength of the carbon-fluorine bond.[1][3] These attributes can lead to enhanced metabolic stability, improved bioavailability, and increased binding affinity to target proteins.[1][4]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Drug Analogues

A compelling case for the utility of fluorination is the comparison between drugs and their non-fluorinated analogues. The strategic replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life and overall exposure.[2][5]

One notable example is the development of Lapatinib , an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The inclusion of a fluorine atom on the 3-benzyloxy ring was found to be crucial for its activity. Removal of this fluorine atom results in a two-fold decrease in inhibitory activity.[6] X-ray crystallography has shown that the fluorinated ring is well-accommodated in a lipophilic pocket of the enzyme, a fit that is superior to that of the non-fluorinated analogue.[6] This seemingly minor substitution also contributes to better cellular activity and pharmacokinetics.[6]

Another example is Riociguat , a soluble guanylate cyclase (sGC) stimulator used to treat pulmonary hypertension. The presence of a fluorine atom at the meta-position of the pyridine ring confers superior pharmacokinetic properties compared to its non-fluorinated counterpart.[2]

Table 1: Comparison of Fluorinated Drugs and their Non-Fluorinated Analogues

Drug/AnalogueKey Structural DifferenceImpact of FluorinationReference
Lapatinib Presence of a fluorine atom on the 3-benzyloxy ring2-fold increase in inhibitory activity; improved cellular activity and pharmacokinetics.[6]
Riociguat Fluorine atom at the meta-position of the pyridine ringSuperior pharmacokinetic properties.[2]
Gefitinib vs. Fluoro-gefitinib Analogues 2-fluoro and 6-fluoro substitutionImproved exposure, lower clearance, and improved bioavailability compared to the parent drug.[6]
Fulvestrant Fluorinated side chainIncreased metabolic stability during binding to the estrogen receptor.[6]

The causality behind choosing a fluorinated building block in drug design often stems from a need to overcome metabolic liabilities. By identifying a "soft spot" in a promising but metabolically unstable lead compound, medicinal chemists can introduce a fluorine atom to block enzymatic degradation, a strategy that has proven successful time and again.[1][2]

Experimental Protocol: Synthesis of Celecoxib

Celecoxib is a selective COX-2 inhibitor that features a trifluoromethyl group, a common fluorinated moiety. While not a direct benzoic acid, its synthesis from precursors that can be derived from fluorinated building blocks illustrates the principles of incorporating fluorine into a drug molecule.

Step 1: Claisen Condensation to Synthesize 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione [7][8]

  • To a 1000 mL four-necked flask, add 400 mL of toluene and 25 g of sodium hydride.

  • Stir the mixture and raise the temperature to 60-65°C.

  • Simultaneously, add 40 g of p-methylacetophenone and 50 g of ethyl trifluoroacetate dropwise.

  • After the addition is complete, maintain the temperature at 60-65°C for 1 hour.

  • Cool the reaction mixture to 30°C and add 120 mL of 15% hydrochloric acid dropwise.

  • Allow the layers to separate, and evaporate the organic layer to dryness under reduced pressure to obtain the product.

Step 2: Cyclocondensation to Synthesize Celecoxib [9][10]

  • In a reaction vessel, combine 10.5 g of 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione, 10.5 g of 4-hydrazinylbenzenesulfonamide hydrochloride, 50 mL of ethyl acetate, and 50 mL of water.

  • Heat the mixture to 75-80°C and stir for 5 hours.

  • Cool the reaction mixture to 0-5°C and stir for an additional hour.

  • Filter the separated solid, wash with water, and dry to yield Celecoxib.

Synthesis_of_Celecoxib cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation A p-Methylacetophenone + Ethyl Trifluoroacetate B 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione A->B  NaH, Toluene, 60-65°C C 4-Hydrazinylbenzenesulfonamide Hydrochloride D Celecoxib B->D C->D Polyamide_Synthesis Monomers Fluorinated Diacid Chloride + Aromatic Diamine Polymerization Polycondensation Monomers->Polymerization in Solvent Anhydrous NMP, 0°C Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Filtration and Washing Precipitation->Purification Drying Vacuum Drying Purification->Drying FinalProduct Fluorinated Polyamide Drying->FinalProduct FBA_Analysis_Workflow SampleCollection Water Sample Collection Filtration Filtration SampleCollection->Filtration SPE Solid-Phase Extraction (Optional Concentration) Filtration->SPE UHPLC UHPLC Separation (C18 Column) SPE->UHPLC MSMS MS/MS Detection (Negative ESI, MRM) UHPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification

References

benchmarking the reactivity of 4-(Dimethylamino)-3,5-difluorobenzoic acid against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Substituted Benzoic Acids in Medicinal Chemistry

In the landscape of modern drug discovery and development, the fine-tuning of molecular properties through strategic substitution is a cornerstone of rational design. 4-(Dimethylamino)-3,5-difluorobenzoic acid is a unique building block that combines the strong electron-donating character of a dimethylamino group with the electron-withdrawing and steric influence of two ortho-fluorine atoms. This distinct substitution pattern imparts a complex electronic and steric profile, making it a valuable scaffold for introducing specific physicochemical properties in lead compounds. Understanding its reactivity in key transformations, such as amide bond formation, is paramount for its effective utilization in synthetic campaigns.

This guide provides a comparative analysis of the reactivity of this compound against a selection of structurally related compounds. We will delve into the theoretical underpinnings of their reactivity, supported by physicochemical data, and provide detailed experimental protocols for their empirical benchmarking.

Understanding Reactivity: A Tale of Electrons and Sterics

The reactivity of a substituted benzoic acid in reactions like amide coupling is primarily governed by the electronic nature of the substituents on the aromatic ring and their steric influence. These factors directly impact the acidity of the carboxylic acid (pKa) and the electrophilicity of the carbonyl carbon.

Electronic Effects:

  • Inductive Effect (-I): This is the through-bond polarization caused by electronegative atoms. Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion and increases the acidity of the benzoic acid.

  • Resonance Effect (+R/-R): This involves the delocalization of π-electrons. The dimethylamino group possesses a lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, exhibiting a strong electron-donating resonance effect (+R). This effect increases electron density in the ring and destabilizes the carboxylate anion, thereby decreasing acidity.

Steric Effects:

  • The Ortho Effect: Substituents in the ortho position to the carboxylic acid group can introduce steric hindrance. This can force the carboxyl group out of the plane of the aromatic ring, disrupting its resonance with the ring and leading to an increase in acidity.[1] The two fluorine atoms in this compound are expected to exert a significant ortho effect.

The Comparator Compounds: A Basis for Objective Evaluation

To provide a comprehensive benchmark, we will compare this compound with the following compounds, each chosen to isolate the effect of specific structural modifications:

  • Benzoic Acid: The unsubstituted parent compound, serving as a baseline for reactivity.

  • 4-(Dimethylamino)benzoic Acid: This compound allows for the assessment of the powerful electron-donating dimethylamino group in the absence of fluorine substituents.[2]

  • 3,5-Difluorobenzoic Acid: This analog isolates the impact of the two meta-fluorine atoms (which are ortho to the carboxyl group in the context of the ortho effect) without the influence of the dimethylamino group.

  • 4-Aminobenzoic Acid: Comparing the dimethylamino to the primary amino group helps to delineate the electronic and steric differences between these two common substituents.

Theoretical Reactivity Benchmark: pKa and Hammett Constants

A theoretical estimation of reactivity can be derived from the acidity of the carboxylic acid (pKa) and the Hammett substituent constants (σ). A lower pKa value indicates a stronger acid and generally correlates with a more reactive carboxylic acid in nucleophilic acyl substitution reactions. Hammett constants quantify the electronic influence of a substituent on the reactivity of a benzene derivative.[3]

CompoundPredicted/Experimental pKaHammett Constant (σp) of Substituent at C4Hammett Constant (σm) of Substituents at C3 & C5Predicted Reactivity Rank (Highest to Lowest)
This compound 4.23 (Predicted)[4]-0.83 (for -N(CH₃)₂)[5]+0.34 (for -F)[5]2
Benzoic Acid 4.20[6]0 (for -H)0 (for -H)3
4-(Dimethylamino)benzoic Acid ~4.92[6]-0.83 (for -N(CH₃)₂)[5]0 (for -H)4
3,5-Difluorobenzoic Acid 3.37[7]0 (for -H)+0.34 (for -F)[5]1
4-Aminobenzoic Acid ~4.85 - 4.92[6]-0.66 (for -NH₂)[5]0 (for -H)5

Analysis of Theoretical Reactivity:

Based on the pKa and Hammett constants, 3,5-Difluorobenzoic Acid is predicted to be the most reactive. The two electron-withdrawing fluorine atoms significantly increase its acidity (lower pKa). Conversely, 4-(Dimethylamino)benzoic Acid and 4-Aminobenzoic Acid are predicted to be the least reactive due to the strong electron-donating nature of the amino groups, which decreases their acidity (higher pKa).

This compound presents an interesting case. The electron-donating dimethylamino group is counteracted by the two electron-withdrawing fluorine atoms. The predicted pKa of 4.23 is very close to that of benzoic acid, suggesting a comparable reactivity. However, the steric hindrance from the ortho-fluorine atoms could play a significant role in the transition state of the reaction, potentially altering the observed reactivity.

Experimental Design for Reactivity Benchmarking

To empirically validate the theoretical predictions, a standardized experimental protocol for amide bond formation is proposed. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy, HPLC, or LC-MS to determine reaction rates or yields at specific time points.

Workflow for Comparative Amide Coupling Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Analysis A Dissolve Benzoic Acid Derivative (1.0 eq) in anhydrous DMF B Add Amine (e.g., Benzylamine, 1.1 eq) A->B C Add Coupling Reagent (e.g., HATU, 1.1 eq) and Base (e.g., DIPEA, 2.0 eq) at 0°C B->C D Stir at Room Temperature C->D E Monitor Reaction Progress at t = 1h, 2h, 4h, 24h (via TLC, HPLC, or LC-MS) D->E F Quench Reaction with Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J Determine Yield and Purity I->J

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Dimethylamino)-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-(Dimethylamino)-3,5-difluorobenzoic acid (CAS No. 244134-21-2). The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment. This is not merely a checklist; it is a framework built on the principles of chemical compatibility, hazard mitigation, and regulatory adherence.

Hazard Assessment: Understanding the "Why"

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is essential. While comprehensive toxicological data for this compound is not extensively published, we can infer its primary hazards from its chemical structure and data on analogous compounds.[1][2] As a fluorinated aromatic carboxylic acid, it must be handled as a hazardous substance.

The fluorine atoms significantly increase the strength of the carbon-fluorine bonds, contributing to the potential environmental persistence of the molecule, similar to other fluorinated organic compounds.[3] Therefore, disposal methods must be robust enough to ensure complete destruction. The primary acute hazards are summarized below.

Hazard ClassificationGHS CodeSignal WordDescriptionPrimary Sources
Eye Irritation H319 / H320WarningCauses serious eye irritation.[1][2]
Skin Irritation H315WarningCauses skin irritation.[1]
Respiratory Irritation H335WarningMay cause respiratory irritation.[1]
Acute Toxicity (Oral) H303WarningMay be harmful if swallowed.[2]

This table synthesizes data from the target compound and its close structural analog, 3,5-Difluorobenzoic acid, to provide a conservative safety profile.

Pre-Disposal Procedures: Setting the Stage for Safety

Proper disposal begins long before the waste container is full. It starts with sound laboratory practices.

Waste Minimization

The most effective disposal method is to generate less waste. The US Environmental Protection Agency (EPA) requires waste generators to have a waste minimization strategy.[4]

  • Source Reduction: Order only the quantity of chemical required for your immediate research needs.[4]

  • Inventory Management: Maintain a current chemical inventory to avoid purchasing duplicates.[4]

  • Surplus Sharing: Before designating a chemical as waste, check if other labs within your institution can use it.[4]

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling waste this compound:

  • Eye Protection: Chemical splash goggles are required to protect against eye irritation.[5][6]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Always consult the glove manufacturer's compatibility chart.[5]

  • Body Protection: A standard laboratory coat should be worn at all times.[5]

Step-by-Step Disposal Protocol

This protocol adheres to the guidelines established by the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management in the United States.[7]

Step 1: Waste Segregation

Chemical incompatibility is a primary cause of laboratory incidents. Never mix this compound with other waste streams without first verifying compatibility.[7][8]

  • Designate as Halogenated Organic Waste: Due to the presence of fluorine, this compound should be disposed of in a container designated for halogenated organic solids .

  • Avoid Incompatibles: Store this waste separately from:

    • Bases (e.g., sodium hydroxide, amines)

    • Strong Oxidizing Agents (e.g., nitric acid, permanganates)

    • Cyanide or Sulfide-bearing wastes[4][8]

Step 2: Container Selection

The integrity of the waste container is paramount to preventing leaks and spills.

  • Use a Compatible Container: A high-density polyethylene (HDPE) container with a screw-top cap is suitable for solid chemical waste.[7][8]

  • Ensure Good Condition: The container must be clean, dry, and free of cracks or deterioration.[8]

  • Keep Closed: The container must be securely capped at all times, except when adding waste.[4][9] This is not just a best practice; it is a regulatory requirement to prevent the release of vapors.

Step 3: Proper Labeling

Clear and accurate labeling is a critical compliance requirement that ensures safe handling and proper final disposal.[4] Your institution's Environmental Health & Safety (EH&S) department will provide specific labels, which must include:

  • The words "Hazardous Waste" .

  • Full Chemical Name: "this compound". Do not use abbreviations or formulas.

  • Hazard Characteristics: Clearly indicate "Irritant".

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored at or near its point of generation in a designated Satellite Accumulation Area (SAA).[4][8]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[4]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[4][9] Once a container is full, it must be removed within three days.[8]

  • Secondary Containment: It is best practice to store waste containers in a secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Arranging for Disposal

Laboratory personnel are prohibited from disposing of hazardous chemicals via drains or in the regular trash.[9]

  • Contact EH&S: Once your waste container is full or you have no further need to accumulate this waste, contact your institution's EH&S (or equivalent) department to schedule a waste pickup.

  • Final Disposal Method: The ultimate disposal will be handled by a licensed professional waste disposal service.[10] For fluorinated organic compounds, the preferred method is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like hydrogen fluoride (HF) that are produced during combustion.[11][12]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Pre-Disposal Phase cluster_accum Accumulation Phase cluster_disposal Final Disposal Phase A Waste Generation (Unused or Contaminated Reagent) B Characterize Waste (Identify as Halogenated Organic Solid, Irritant) A->B Step 1 C Select Compatible Container (Clean, Labeled HDPE) B->C D Affix Hazardous Waste Label (Name, Date, Hazards) C->D Step 2 E Store in Satellite Accumulation Area (SAA) (At/Near Point of Generation) D->E Step 3 F Keep Container Securely Closed E->F G Is Container Full or Waste No Longer Generated? F->G H Submit Waste Pickup Request to EH&S G->H Yes I EH&S Collects for Off-site Incineration H->I

Caption: Waste Disposal Workflow for this compound.

Decontamination and Empty Containers

A container that has held a hazardous waste must be handled correctly.

  • Gross Contamination: Ensure that all material has been removed to the extent possible, leaving minimal residue.

  • Rinsing: If a solvent is used to rinse the container, the rinsate must be collected and disposed of as hazardous waste.[9]

  • Final Disposal of Empty Container: Once emptied, deface or remove all hazardous waste labels from the container before disposing of it as regular solid waste, in accordance with your institution's policies.[5][9]

By adhering to this guide, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or that of our planet. Always consult your institution's specific Chemical Hygiene Plan and EH&S department for policies that may be unique to your location.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)-3,5-difluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)-3,5-difluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.